Eritoran
説明
特性
IUPAC Name |
[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSMYQFMCXXNPC-MFCPCZTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H126N2O19P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873217 | |
| Record name | Eritoran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185955-34-4 | |
| Record name | Eritoran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eritoran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eritoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eritoran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERITORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eritoran: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic structural analog of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as a potent antagonist of Toll-like receptor 4 (TLR4), this compound was investigated as a therapeutic agent for severe sepsis and other inflammatory conditions. It functions by competitively inhibiting the binding of LPS to the MD-2 co-receptor, thereby preventing the formation of the TLR4/MD-2/LPS complex and blocking downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex glycolipid with a molecular formula of C₆₆H₁₂₆N₂O₁₉P₂ and a molecular weight of 1313.68 g/mol . Its structure is based on a disaccharide backbone of two glucosamine (B1671600) units, similar to the lipid A from Rhodobacter sphaeroides, which is known for its low endotoxic activity. The detailed chemical structure and nomenclature are provided below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate (B84403) |
| CAS Number | 185955-34-4 |
| Development Code | E5564 |
Synthesis of this compound
The precise, step-by-step synthesis of this compound is proprietary information held by its developer, Eisai Co., Ltd. and is not fully disclosed in publicly available literature. However, based on the general principles of lipid A analog synthesis, a plausible synthetic strategy can be outlined. The synthesis of such complex molecules typically involves a convergent approach, where key monosaccharide building blocks are synthesized and then coupled to form the disaccharide core. This is followed by the regioselective introduction of the various fatty acid chains and phosphate groups.
The synthesis of this compound is noted to be less complex than its predecessor, E5531, which was a significant factor in its development.[1] The general synthetic workflow would likely involve the following key stages:
-
Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected glucosamine derivatives that will form the two units of the disaccharide backbone.
-
Glycosylation: Coupling of the two monosaccharide units to form the disaccharide core.
-
Regioselective Acylation: Stepwise introduction of the specific fatty acid chains at the desired positions on the disaccharide.
-
Phosphorylation: Addition of the phosphate groups to the designated hydroxyl groups.
-
Deprotection: Removal of all protecting groups to yield the final this compound molecule.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action: TLR4 Antagonism
This compound exerts its anti-inflammatory effects by acting as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.
The activation of TLR4 by LPS is a multi-step process involving several proteins:
-
LPS-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer to CD14.
-
CD14: A receptor that can be either soluble (sCD14) or membrane-bound (mCD14), which then presents LPS to the TLR4/MD-2 complex.
-
Myeloid Differentiation Factor 2 (MD-2): A co-receptor that forms a complex with TLR4 and is essential for LPS recognition. The lipid A portion of LPS binds directly to a hydrophobic pocket within MD-2.
-
Toll-Like Receptor 4 (TLR4): The binding of the LPS/MD-2 complex to TLR4 induces its dimerization, which initiates downstream intracellular signaling.
This compound, being a structural analog of lipid A, competitively binds to the same hydrophobic pocket on MD-2.[3] However, unlike the agonistic binding of LPS, the binding of this compound to MD-2 does not induce the conformational changes necessary for TLR4 dimerization and subsequent signaling. This effectively blocks the inflammatory cascade at its inception.
Caption: this compound competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.
Preclinical and Clinical Data
This compound has been evaluated in numerous preclinical and clinical studies to assess its efficacy and safety as a treatment for severe sepsis.
In Vitro and Ex Vivo Studies
In vitro and ex vivo studies have consistently demonstrated the potent inhibitory effect of this compound on LPS-induced inflammatory responses. In human whole blood and isolated monocyte cultures, this compound has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner.
Table 2: In Vitro Efficacy of this compound in Human Whole Blood
| Parameter | Value | Reference |
| LPS Challenge | 1 ng/mL | [4] |
| This compound Concentration | 4 mg, 12 mg, 28 mg infusions | [4] |
| Outcome | Dose-dependent inhibition of LPS-induced TNF-α production | [4] |
In Vivo Animal Models
In various animal models of endotoxemia and sepsis, this compound has shown protective effects. Administration of this compound in mice and rats prior to or shortly after a lethal dose of LPS resulted in a significant reduction in circulating cytokine levels and improved survival rates.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice | [5] |
| LPS Challenge | 3 mg/kg BW, intraperitoneal injection | [5] |
| This compound Dose | 5 mg/kg BW, intravenous | [5] |
| Outcome | Significant reduction in plasma IL-6 and IFN-γ levels at 6 hours post-LPS challenge | [5] |
Clinical Trials
This compound has undergone extensive clinical development, including Phase I, II, and III trials for the treatment of severe sepsis.
-
Phase I trials in healthy volunteers demonstrated that this compound was well-tolerated and effectively inhibited the systemic inflammatory response to intravenous LPS administration.
-
A Phase II trial in patients with severe sepsis suggested a potential dose-dependent reduction in mortality, particularly in patients with a high predicted risk of death.[6]
-
The large, multinational Phase III ACCESS (A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis) trial , however, did not meet its primary endpoint of a statistically significant reduction in 28-day all-cause mortality.[7][8]
Table 4: Overview of the Phase III ACCESS Trial
| Parameter | This compound Group | Placebo Group | Reference |
| Number of Patients | 1304 | 657 | [7] |
| Dosage | 105 mg total dose over 6 days | Placebo | [7] |
| Primary Endpoint (28-day all-cause mortality) | 28.1% | 26.9% | [7] |
| P-value | 0.59 | - | [7] |
Despite the disappointing results in the large-scale sepsis trial, research into other potential applications for this compound, such as in influenza-induced acute lung injury and other TLR4-mediated inflammatory conditions, has been explored.[5]
Experimental Protocols
In Vitro LPS-Induced TNF-α Release Assay in Human Whole Blood
This protocol is a generalized procedure based on methodologies described in the literature.[9][10][11]
-
Blood Collection: Draw venous blood from healthy volunteers into sterile tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation with this compound: In a 96-well plate, add 180 µL of whole blood to each well. Add 10 µL of this compound solution at various concentrations (or vehicle control) and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Add 10 µL of LPS solution (e.g., from E. coli O111:B4) to a final concentration of 1-10 ng/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the blood cells.
-
Cytokine Analysis: Carefully collect the plasma supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eisai.com [eisai.com]
- 3. US11185554B2 - Method of use of this compound as a TLR4 antagonist for treatment of ebola and Marburg disease - Google Patents [patents.google.com]
- 4. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 5. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 trial of this compound tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eisai.com [eisai.com]
- 9. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Eritoran: A Technical Guide to its Role in Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eritoran (also known as E5564) is a synthetic molecule that acts as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] As a structural analog of the lipid A portion of lipopolysaccharide (LPS), this compound competitively inhibits the binding of LPS to the MD-2 co-receptor, thereby preventing the dimerization and activation of the TLR4 receptor complex.[3][4] This mechanism effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, making this compound a valuable tool for investigating the role of TLR4 in innate immunity and a potential therapeutic agent for inflammatory diseases.[3][5] Although initially developed for the treatment of severe sepsis, where it ultimately did not demonstrate a significant reduction in mortality in a pivotal Phase III clinical trial, this compound has shown promise in preclinical models of other inflammatory conditions, such as severe influenza and infections caused by filoviruses.[1][6][7] This guide provides an in-depth overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: TLR4 Antagonism
The innate immune system recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, through pattern recognition receptors like TLR4.[8][9] The binding of LPS to the TLR4/MD-2 complex initiates a signaling cascade that results in the activation of transcription factors, primarily NF-κB, and the subsequent expression of pro-inflammatory cytokines and chemokines.[10][11]
This compound exerts its antagonistic effect by binding to the hydrophobic pocket of MD-2, a co-receptor essential for TLR4 activation by LPS.[3][6] By occupying this binding site, this compound prevents the interaction of LPS with MD-2, thereby inhibiting the conformational changes required for TLR4 dimerization and the initiation of downstream signaling.[3] This targeted inhibition of the initial step in the TLR4 signaling pathway makes this compound a highly specific tool for studying TLR4-mediated inflammatory responses.
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by this compound.
Caption: TLR4 signaling pathway and this compound's mechanism of action.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent inhibition of LPS-induced cytokine production in various in vitro systems. The 50% inhibitory concentration (IC50) for TNF-α production in human whole blood stimulated with LPS from different bacterial strains is summarized below.
| Bacterial Source of LPS (10 ng/mL) | This compound IC50 (ng/mL) |
| Escherichia coli O111:B4 | 0.8 |
| Klebsiella pneumoniae | 1.2 |
| Pseudomonas aeruginosa | 2.5 |
| Salmonella enteritidis (1 ng/mL) | 0.3 |
| Data adapted from a review by Barochia et al.[12] |
Preclinical In Vivo Efficacy
This compound has shown significant protective effects in various animal models of inflammation and infection.
| Animal Model | Challenge | This compound Treatment Regimen | Outcome | Reference |
| Mouse | Lethal Influenza (PR8 strain) | 200 µ g/mouse/day , IV for 5 days, starting 2 days post-infection | 90% survival vs. 10% in placebo group | [1] |
| Mouse | Lethal Ebola Virus | 233 µ g/mouse , IP for 10 days | 70% survival vs. 0% in placebo group | [7] |
| Mouse | Lethal Marburg Virus | Daily IP injections | 90% survival vs. 20% in placebo group | [7] |
| Mouse | Hemorrhagic Shock | 5 mg/kg BW, IV, before and after shock | Significant reduction in liver damage and systemic inflammation | [2] |
Clinical Trial Results in Severe Sepsis
This compound has been evaluated in clinical trials for the treatment of severe sepsis. While it was found to be well-tolerated, it did not meet its primary endpoint of reducing 28-day all-cause mortality in the pivotal Phase III trial.
Phase II Sepsis Study [1]
| Treatment Group | N | 28-Day All-Cause Mortality |
| Placebo | 96 | 33.3% |
| This compound (45 mg total dose) | 103 | 32.0% |
| This compound (105 mg total dose) | 94 | 26.6% |
ACCESS Phase III Sepsis Trial [6]
| Treatment Group | N | 28-Day All-Cause Mortality |
| Placebo | 657 | 26.9% |
| This compound (105 mg total dose) | 1304 | 28.1% |
Experimental Protocols
In Vitro Inhibition of LPS-Induced Cytokine Production
This protocol describes a general method for assessing the inhibitory activity of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound tetrasodium (B8768297)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in complete medium at a concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL). Add the LPS solution to the wells containing the cells and this compound. Include control wells with cells and medium only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for a period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Caption: Workflow for in vitro cytokine inhibition assay.
In Vivo Mouse Model of Influenza Infection
This protocol is adapted from a study demonstrating the protective effect of this compound in a lethal influenza virus infection model in mice.[1]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Mouse-adapted influenza virus (e.g., PR8 strain)
-
This compound tetrasodium
-
Vehicle control (e.g., sterile water for injection)
-
Anesthetic for intranasal infection
Procedure:
-
Infection: Lightly anesthetize mice and infect them intranasally with a lethal dose of influenza virus (e.g., ~7500 TCID50 of PR8).
-
Treatment: Two days post-infection, begin treatment with this compound. Administer this compound (e.g., 200 µ g/mouse ) or vehicle control intravenously once daily for five consecutive days.
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness for at least 14 days post-infection.
-
(Optional) Viral Titer and Cytokine Analysis: At selected time points, euthanize a subset of mice and collect lung tissue for viral titer determination (e.g., by TCID50 assay) and cytokine analysis (e.g., by qRT-PCR or ELISA of lung homogenates).
Caption: Experimental workflow for in vivo influenza model.
NF-κB Nuclear Translocation Assay
This protocol provides a general framework for assessing the effect of this compound on LPS-induced NF-κB nuclear translocation using immunofluorescence microscopy.
Materials:
-
Adherent cells (e.g., macrophages or epithelial cells)
-
Complete cell culture medium
-
This compound tetrasodium
-
Lipopolysaccharide (LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS for a time period known to induce NF-κB translocation (e.g., 30-60 minutes).
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C. The following day, wash the cells and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope, capturing images of both the NF-κB p65 and DAPI staining.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus (co-localized with DAPI) and the cytoplasm.
Conclusion
This compound is a well-characterized and highly specific antagonist of TLR4. Its ability to block LPS-induced inflammation has made it an invaluable tool for dissecting the role of TLR4 in a wide range of biological processes. While its clinical development for severe sepsis was not successful, ongoing research continues to explore its therapeutic potential in other inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further investigation into the role of TLR4 in innate immunity and to support the development of novel anti-inflammatory therapies.
References
- 1. Phase 2 trial of this compound tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Nuclear translocation of NF-κB [bio-protocol.org]
- 8. bowdish.ca [bowdish.ca]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. This compound (E5564) / Eisai [delta.larvol.com]
- 12. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Site of Eritoran on MD-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, this compound has been investigated for the treatment of severe sepsis and other inflammatory conditions. The therapeutic action of this compound stems from its ability to competitively inhibit the binding of LPS to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the pro-inflammatory cascade initiated by TLR4 activation. This technical guide provides an in-depth analysis of the binding site of this compound on MD-2, the mechanism of antagonism, and the experimental methodologies used to elucidate these interactions.
The this compound Binding Site on MD-2
The definitive understanding of how this compound interacts with MD-2 comes from the crystal structure of the human TLR4/MD-2/Eritoran complex. This structural data reveals that this compound binds to a deep hydrophobic pocket within the MD-2 protein.[1][2][3] This binding pocket is the same site that recognizes the lipid A moiety of LPS.
Key Interacting Residues
The interaction between this compound and the MD-2 pocket is predominantly hydrophobic, involving multiple residues that line the interior of the binding cavity. The four acyl chains of this compound are completely buried within this pocket, adopting a conformation that maximizes contact with the hydrophobic residues.[4]
Table 1: MD-2 Residues Interacting with this compound's Acyl Chains
| Acyl Chain of this compound | Interacting Hydrophobic Residues in Human MD-2 |
| R2 | Phe126, Leu78, Ile94, Ile117, Val135 |
| R3 | Val42, Ile52, Phe76, Leu78, Phe126, Phe147 |
| R2' | Ile32, Leu54, Ile63, Val95, Val97, Phe147 |
| R3' | Leu29, Val31, Ile32, Val42, Ile52, Val149 |
Data synthesized from the crystal structure of the human TLR4-MD-2-Eritoran complex (PDB ID: 2Z65).[1][5][6]
In addition to the hydrophobic interactions, the two phosphate (B84403) groups on the diglucosamine backbone of this compound form ionic bonds with positively charged residues at the opening of the MD-2 pocket.[2][4]
Table 2: MD-2 Residues Forming Ionic Bonds with this compound's Phosphate Groups
| Phosphate Group of this compound | Interacting Charged Residues in Human MD-2 |
| 1-phosphate | Lys122, Arg90 |
| 4'-phosphate | Lys125, Arg106 |
Data synthesized from the crystal structure of the human TLR4-MD-2-Eritoran complex (PDB ID: 2Z65).[1][5][6]
Mechanism of TLR4 Antagonism
This compound functions as a competitive antagonist of TLR4 signaling.[7] By occupying the hydrophobic pocket of MD-2, this compound physically blocks the binding of agonistic LPS.[7] The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the dimerization of two TLR4/MD-2/LPS complexes. This dimerization is the critical step for the recruitment of intracellular adaptor proteins and the initiation of downstream signaling.
This compound's structure, while allowing it to bind with high affinity to the MD-2 pocket, does not induce the necessary conformational changes for receptor dimerization.[3] Specifically, the orientation of this compound within the MD-2 pocket prevents the proper positioning of key residues, such as Phe126 on the surface of MD-2, which are essential for the protein-protein interactions required for dimerization.[8]
Inhibited Signaling Pathways
The prevention of TLR4 dimerization by this compound effectively blocks all downstream signaling cascades. TLR4 signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[9][10][11][12]
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases (p38, JNK, ERK), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11][13]
-
TRIF-dependent pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex and leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[9][11][13]
By blocking the initial dimerization step, this compound prevents the recruitment of the adaptor proteins MyD88 and TRIF, thereby inhibiting both signaling arms.[14]
Quantitative Binding Data
While the structural data provides a detailed qualitative understanding of the this compound-MD-2 interaction, quantitative binding affinity data is crucial for drug development.
Table 3: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Description |
| IC50 | ~1.5 nM | HEK293 | Inhibition of LPS-induced ELAM-1 reporter gene expression. |
Note: The IC50 value is dependent on the specific experimental conditions, including the concentration of LPS used.
Experimental Protocols
The elucidation of the this compound binding site on MD-2 has been made possible through a combination of sophisticated experimental techniques.
X-ray Crystallography
The atomic-level details of the binding interaction were determined by X-ray crystallography of the TLR4-MD-2-Eritoran complex.
Workflow for TLR4-MD-2-Eritoran Crystallography
Detailed Methodology:
-
Protein Expression and Purification: The ectodomain of human TLR4 (often as a hybrid with a variable lymphocyte receptor for stability) and MD-2 are co-expressed in an insect cell system (e.g., Spodoptera frugiperda) using baculovirus vectors. The secreted protein complex is then purified from the cell culture medium using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.[15]
-
Complex Formation: The purified TLR4/MD-2 complex is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The TLR4/MD-2/Eritoran complex is subjected to high-throughput crystallization screening using the vapor diffusion method (hanging or sitting drop).[16][17][18] This involves mixing the protein complex with a variety of solutions containing different precipitants (e.g., polyethylene (B3416737) glycol), salts, and buffers at various pH values.
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure is then solved using molecular replacement, with a known homologous structure as a search model. The resulting atomic model is refined against the experimental data to produce the final, high-resolution structure.[5][15] The crystal structure of the human TLR4 TV3 hybrid-MD-2-Eritoran complex was solved at a resolution of 2.70 Å.[5]
Site-Directed Mutagenesis
Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein to study the impact of these residues on protein function, in this case, ligand binding and receptor activation.
Workflow for Site-Directed Mutagenesis of MD-2
Detailed Methodology:
-
Primer Design: Two complementary oligonucleotide primers are designed to be 25-45 bases in length, containing the desired mutation in the center. The primers should have a high GC content ( >40%) and a melting temperature (Tm) of ≥78°C.[19]
-
PCR Amplification: The entire plasmid containing the wild-type MD-2 gene is amplified using a high-fidelity DNA polymerase (e.g., Pfu) and the mutagenic primers. This results in a linear, mutated plasmid.[20][21][22]
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[19][22]
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells for plasmid replication.
-
Verification and Functional Assay: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation. The mutated MD-2 protein is then expressed and tested in functional assays to assess its ability to bind this compound and LPS, and to mediate TLR4 activation in response to LPS.
Conclusion
The binding of this compound to a large, hydrophobic pocket within the MD-2 co-receptor is a well-characterized interaction at the atomic level. By competitively inhibiting the binding of LPS and preventing the subsequent dimerization of the TLR4/MD-2 complex, this compound effectively blocks the initiation of both MyD88-dependent and TRIF-dependent inflammatory signaling pathways. The detailed structural and functional understanding of this interaction, elucidated through techniques such as X-ray crystallography and site-directed mutagenesis, provides a solid foundation for the rational design of novel TLR4 antagonists for the treatment of a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of the TLR4-MD-2 complex with bound endotoxin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Roles of Hydrophobic Residues in Both MD-2 and Toll-like Receptor 4 in Activation by Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 10. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. A simple method for site-directed mutagenesis using the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sg.idtdna.com [sg.idtdna.com]
- 22. static.igem.org [static.igem.org]
Eritoran and its Effect on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4). By competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2/TLR4 complex, this compound effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cytokine release, and detailed experimental protocols for studying these effects. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the therapeutic potential of TLR4 antagonism in inflammatory conditions.
Introduction
The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the Toll-like receptor (TLR) family, which recognizes conserved pathogen-associated molecular patterns (PAMPs). TLR4, in complex with its co-receptor MD-2, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of the TLR4 signaling pathway triggers a robust inflammatory response characterized by the release of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] While this response is crucial for clearing infections, its dysregulation can lead to a systemic inflammatory response syndrome (SIRS), sepsis, and septic shock, conditions associated with high morbidity and mortality.[4][5]
This compound is a structural analog of the lipid A portion of the LPS from Rhodobacter sphaeroides.[1] It acts as a competitive antagonist of the MD-2/TLR4 receptor complex, effectively preventing LPS-induced signaling without initiating an inflammatory response itself.[1][3] Preclinical and early-phase clinical studies have demonstrated that this compound can significantly inhibit the release of key pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for conditions driven by excessive TLR4 activation.[1][4] This guide will delve into the technical details of this compound's function and provide methodologies for its investigation.
Mechanism of Action: TLR4 Antagonism
This compound's mechanism of action is centered on its ability to competitively bind to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a complex with TLR4.[1] LPS recognition by the innate immune system is a multi-step process. First, LPS in the bloodstream binds to LPS-binding protein (LBP). This complex then transfers the LPS to CD14, another co-receptor, which in turn "loads" the LPS molecule into a hydrophobic pocket on MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of intracellular signaling cascades.[6][7]
This compound, due to its structural similarity to the lipid A moiety of LPS, can also bind to the same hydrophobic pocket on MD-2.[2] However, the binding of this compound does not induce the conformational change necessary for TLR4 dimerization.[8] By occupying this binding site, this compound effectively prevents LPS from accessing the receptor, thereby acting as a competitive antagonist and inhibiting the downstream inflammatory signaling.[1][3]
This inhibition of TLR4 signaling subsequently blocks the activation of two major downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[6] The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory cytokine gene expression, including TNF-α, IL-6, and IL-1β.[2][6] The TRIF-dependent pathway primarily leads to the production of type I interferons. By blocking the initial ligand-receptor interaction, this compound effectively dampens the entire inflammatory cascade triggered by LPS.
Caption: TLR4 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Effects on Cytokine Release
Numerous in vitro and in vivo studies have quantified the inhibitory effect of this compound on LPS-induced cytokine production. The data consistently demonstrate a dose-dependent reduction in key pro-inflammatory cytokines.
In Vitro Studies
In vitro experiments using human whole blood or isolated monocytes provide a controlled environment to assess the direct inhibitory capacity of this compound. These studies typically involve stimulating cells with a known concentration of LPS in the presence of varying concentrations of this compound and then measuring cytokine levels in the supernatant.
| Study Type | Cell Type | Cytokine | LPS Concentration | This compound Concentration | % Inhibition | Reference |
| Ex vivo | Human Whole Blood | TNF-α | 10 ng/mL | 6.25 nmol/L | >50% | [9] |
| Ex vivo | Human Whole Blood | TNF-α | 10 ng/mL | >25 nmol/L | >95% | [9] |
| Ex vivo | Human Monocytes | IL-6 | 0.2 ng/mL | 0.03 - 10 ng/mL | Dose-dependent | [8] |
| Ex vivo | Human Monocytes | TNF-α | 0.2 ng/mL | 0.03 - 10 ng/mL | Dose-dependent | [8] |
Table 1: In Vitro Inhibition of Cytokine Release by this compound.
The 50% inhibitory concentration (IC50) of this compound for TNF-α production in human whole blood stimulated with LPS (10 ng/mL) has been reported to be in the low nanomolar range.[1]
In Vivo and Clinical Studies
Animal models and human clinical trials have further substantiated the cytokine-inhibiting effects of this compound in a more complex physiological setting.
| Study Type | Model | Cytokine(s) | This compound Dose | Outcome | Reference |
| Preclinical | Rat model of endotoxin-induced inflammation | TNF-α | 0.5 mg/kg | Significantly lower serum and retinochoroidal tissue TNF-α levels at 24h | [10] |
| Phase I Clinical Trial | Healthy Volunteers (LPS challenge) | TNF-α, IL-6 | Ascending single doses | Effective inhibition of cytokine production | [1] |
| Phase II Clinical Trial | Patients with Severe Sepsis | IL-6 | 45 mg or 105 mg total dose | Did not significantly alter IL-6 levels in this study | [1] |
Table 2: In Vivo and Clinical Effects of this compound on Cytokine Levels.
It is important to note that while preclinical and Phase I studies consistently showed robust cytokine inhibition, a Phase II study in patients with severe sepsis did not demonstrate a significant reduction in IL-6 levels.[1] This highlights the complexity of translating in vitro efficacy to clinical outcomes in heterogeneous patient populations. Furthermore, a large Phase III clinical trial (ACCESS) in patients with severe sepsis did not show a significant reduction in 28-day mortality with this compound treatment.[11][12]
Experimental Protocols
To facilitate further research into the effects of this compound on cytokine release, this section provides detailed methodologies for key experiments.
Ex Vivo Whole Blood Stimulation Assay
This assay is a robust method to assess the immunomodulatory effects of compounds like this compound on primary human cells in a physiologically relevant environment.[11][13]
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI 1640 medium (serum-free).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound (E5564).
-
Phosphate-buffered saline (PBS).
-
Sterile, pyrogen-free polypropylene (B1209903) tubes.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
Procedure:
-
Blood Collection and Handling: Collect venous blood from healthy volunteers into sodium heparin-containing tubes. Process the samples as soon as possible after collection.[14]
-
Preparation of Reagents:
-
Reconstitute lyophilized LPS in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Further dilute in RPMI 1640 to a working concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL in the assay).
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS) and create a serial dilution to test a range of concentrations.
-
-
Assay Setup:
-
In sterile polypropylene tubes, add the desired volume of whole blood.
-
Add the corresponding volume of this compound solution or vehicle control and pre-incubate for 45 minutes at 37°C.[8]
-
Add the LPS working solution to achieve the final desired concentration (e.g., 10 ng/mL). Include an unstimulated control (vehicle only).
-
-
Incubation: Incubate the tubes for 3-6 hours at 37°C in a 5% CO2 incubator.[8][15]
-
Sample Collection: After incubation, centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Storage: Carefully collect the plasma supernatant and store at -80°C until cytokine analysis.
Caption: Experimental workflow for ex vivo whole blood stimulation assay.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the collected plasma supernatants.[2][6][16]
Principle:
A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The plasma sample is added, and any cytokine present binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.[6]
Procedure (General Outline):
-
Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted plasma samples and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Intracellular Cytokine Staining by Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level, providing more granular information than bulk supernatant measurements.[17][18][19]
Principle:
Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes). Subsequently, the cells are fixed and permeabilized to allow intracellular staining with fluorescently labeled antibodies against the cytokines of interest. The stained cells are then analyzed by flow cytometry.
Procedure (General Outline):
-
Cell Stimulation: Perform the whole blood stimulation as described in section 4.1, but add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation.
-
Surface Staining: After stimulation, wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD14) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Add fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-6) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on the cell population of interest (e.g., monocytes) and quantify the percentage of cells expressing the target cytokines.
Conclusion
This compound is a well-characterized TLR4 antagonist that effectively inhibits LPS-induced pro-inflammatory cytokine release. Its mechanism of action, involving competitive binding to the MD-2 component of the TLR4 receptor complex, is well-established. Quantitative data from in vitro and early clinical studies demonstrate a clear dose-dependent inhibition of key cytokines such as TNF-α and IL-6. However, the translation of this potent anti-inflammatory activity into clinical efficacy in complex diseases like severe sepsis has proven challenging.
The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immunomodulatory properties of this compound and other TLR4 antagonists. A thorough understanding of the molecular interactions and cellular responses to such compounds is crucial for the continued development of targeted therapies for inflammatory diseases. The provided diagrams and data tables serve as a concise reference for the core principles of this compound's function and its effects on cytokine biology.
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E5564 (this compound) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toll-like receptor-4 antagonist this compound tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Intracellular Cytokine Staining Protocol [anilocus.com]
- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 19. osti.gov [osti.gov]
Preclinical Profile of Eritoran (E5564) in Sepsis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eritoran (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), has been extensively investigated as a potential therapeutic for sepsis. By acting as a competitive antagonist of the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex, this compound effectively blocks the inflammatory cascade initiated by endotoxin (B1171834). Preclinical studies in various animal models of sepsis have demonstrated its capacity to mitigate the release of pro-inflammatory cytokines and improve survival rates. This technical guide provides an in-depth overview of the core preclinical findings, detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways and workflows to support further research and development in the field of sepsis therapeutics.
Mechanism of Action: TLR4 Antagonism
This compound functions by directly competing with LPS for binding to the MD-2 co-receptor, which is associated with TLR4.[1][2] This binding prevents the dimerization of the TLR4-MD-2 complex, a critical step in the activation of downstream intracellular signaling pathways that lead to the production of inflammatory mediators.[1] The primary signaling cascades inhibited by this compound include the MyD88-dependent and TRIF-dependent pathways, ultimately leading to the suppression of key transcription factors such as NF-κB and IRF3. This blockade results in a significant reduction in the synthesis and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Data from Preclinical Sepsis Models
This compound has demonstrated significant efficacy in a variety of preclinical sepsis models. The following tables summarize the key quantitative findings from these studies, focusing on survival outcomes and the modulation of key inflammatory cytokines.
Survival Benefit in Animal Models of Sepsis
The administration of this compound has been shown to confer a survival advantage in several rodent models of sepsis and endotoxemia.
| Study (Year) | Animal Model | Sepsis Induction | Treatment Protocol | Control Mortality (%) | This compound Mortality (%) |
| Mullarkey et al. (2003) | BCG-primed mice | IV LPS (100 µg/kg) | This compound (100 µg/kg) | 90 | 0 |
| Mullarkey et al. (2003) | BCG-primed mice | IP E. coli | This compound (5 mg/kg) + Antibiotic | 90 | 20 |
| Kitazawa et al. (2009) | Male Wistar rats | IP GalN (500mg/kg) and LPS (50µg/kg) | This compound (3 mg/kg) | 92 | 57 |
Effect of this compound on Pro-inflammatory Cytokine Levels
In vitro and in vivo studies have consistently shown that this compound significantly reduces the production of key pro-inflammatory cytokines following an endotoxin challenge.
| Study Type | Model | Challenge | This compound Concentration/Dose | Cytokine | % Reduction (approx.) |
| Ex vivo | Human whole blood | LPS | 0.03-10 ng/mL | TNF-α | Dose-dependent inhibition |
| Ex vivo | Human whole blood | LPS | 0.03-10 ng/mL | IL-6 | Dose-dependent inhibition |
| in vivo | Rats | Subarachnoid Hemorrhage | 20 µg | NF-κB activity | Significant decrease |
| in vivo | Rats | Subarachnoid Hemorrhage | 20 µg | Inflammatory Cytokines | Significant decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for the most common sepsis models used in the evaluation of this compound.
Lipopolysaccharide (LPS) Challenge Model
This model is used to simulate the hyper-inflammatory state induced by circulating endotoxin.
Materials:
-
Animals: Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (E5564)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles (27-gauge)
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Reagent Preparation: Dissolve LPS and this compound in sterile saline to the desired concentrations.
-
This compound Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection at the specified dose (e.g., 100 µg/kg). The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).
-
Sepsis Induction: After the designated time interval following this compound administration, induce endotoxemia by injecting LPS (e.g., 100 µg/kg) via the IV or IP route.
-
Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is typically monitored for up to 72 hours.
-
Sample Collection: At predetermined time points, collect blood via cardiac puncture or tail vein for cytokine analysis. Euthanize animals for tissue collection as required.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis.
Materials:
-
Animals: Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
This compound (E5564)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Isolation and Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end (the degree of ligation determines the severity of sepsis).
-
Puncture: Puncture the ligated cecum once or twice with the needle, ensuring not to puncture through the opposite side. A small amount of fecal matter can be extruded to ensure patency.
-
Cecal Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in layers with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline to provide fluid resuscitation.
-
This compound Administration: Administer this compound at the desired dose and route at specified times relative to the CLP procedure.
-
Post-operative Care and Monitoring: House animals individually and monitor for signs of sepsis and survival for the duration of the study.
Experimental Workflow and Visualizations
A typical preclinical study evaluating this compound in a sepsis model follows a structured workflow.
Caption: A generalized experimental workflow for preclinical evaluation of this compound in sepsis.
Conclusion
The preclinical data for this compound provide a strong rationale for its mechanism of action as a TLR4 antagonist in the context of sepsis. The consistent findings of improved survival and reduced inflammatory cytokine production in various animal models underscore its therapeutic potential. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the design of future studies aimed at further elucidating the role of TLR4 antagonism in sepsis and exploring novel therapeutic strategies. While clinical trials of this compound in severe sepsis did not meet their primary endpoints, the preclinical evidence remains a valuable resource for understanding the complexities of the septic inflammatory response and for the development of next-generation immunomodulatory therapies.
References
The Clinical Trial Failure of Eritoran: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eritoran (E5564), a synthetic analog of lipid A, was a promising drug candidate for the treatment of severe sepsis.[1][2] Its mechanism of action centered on the antagonism of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers a potent inflammatory response.[3][4] Despite promising preclinical and early-phase clinical data, this compound ultimately failed to demonstrate efficacy in the large-scale Phase III clinical trial known as ACCESS (A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis).[5][6] This guide provides a detailed technical analysis of the clinical trial data, experimental protocols, and the underlying scientific rationale for the trial's outcome.
Mechanism of Action: Targeting the TLR4 Pathway
This compound was designed to competitively inhibit the binding of LPS to the MD-2 co-receptor, which is essential for the activation of the TLR4 signaling complex.[4][7] This blockade was intended to prevent the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are major contributors to the pathophysiology of sepsis.[4][8]
TLR4 Signaling Pathway
The activation of TLR4 by LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, on the other hand, is associated with the induction of type I interferons.
Caption: TLR4 Signaling Pathway and this compound's Mechanism of Action.
The ACCESS Phase III Clinical Trial
The pivotal study for this compound was the ACCESS trial, a multinational, randomized, double-blind, placebo-controlled Phase III study.[5][9]
Experimental Protocol
-
Objective: To determine if this compound could reduce 28-day all-cause mortality in patients with severe sepsis.[9][10]
-
Patient Population: The trial enrolled patients with severe sepsis, defined by suspected or confirmed infection, systemic inflammatory response syndrome (SIRS) criteria, and at least one organ dysfunction.[10][11] A key inclusion criterion was a baseline APACHE II (Acute Physiology and Chronic Health Evaluation II) score between 21 and 37, targeting a population with a moderate-to-high risk of mortality.[9]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound tetrasodium (B8768297) (105 mg total dose) or a matching placebo.[11] The drug was administered intravenously over a six-day course.[11]
-
Primary Endpoint: The primary outcome measure was all-cause mortality at 28 days.[5][9]
-
Secondary Endpoints: Secondary endpoints included all-cause mortality at 3, 6, and 12 months.[10][12]
Caption: ACCESS Clinical Trial Experimental Workflow.
Quantitative Data Summary
The ACCESS trial failed to meet its primary endpoint, with no statistically significant difference in 28-day all-cause mortality between the this compound and placebo groups.[6][9]
| Outcome Measure | This compound Group (n=1304) | Placebo Group (n=657) | p-value | Hazard Ratio (95% CI) |
| 28-Day All-Cause Mortality | 28.1% (366/1304) | 26.9% (177/657) | 0.59 | 1.05 (0.88-1.26) |
| 1-Year All-Cause Mortality | 43.3% (565/1304) | 44.1% (290/657) | 0.79 | 0.98 (0.85-1.13) |
Data sourced from the ACCESS trial publication.[11][12]
Subgroup analyses based on baseline APACHE II scores, the presence of septic shock, the site of primary infection, or whether the infection was Gram-negative or Gram-positive also showed no benefit with this compound treatment.[1]
Analysis of this compound's Failure
The failure of this compound in the ACCESS trial, despite a strong preclinical rationale, highlights the complexities of developing therapies for sepsis. Several factors may have contributed to this outcome.
Potential Reasons for Clinical Trial Failure
-
Timing of Intervention: Sepsis is a rapidly progressing condition. By the time patients meet the criteria for severe sepsis and are enrolled in a clinical trial, the inflammatory cascade may be too advanced for a TLR4 antagonist to be effective.[13] The inflammatory response is often followed by a period of immunosuppression, and blocking an initial inflammatory trigger may not alter the subsequent complex immune dysregulation.
-
Patient Heterogeneity: Sepsis is a heterogeneous syndrome with varied microbial causes and host responses.[14] While this compound targets LPS from Gram-negative bacteria, sepsis can also be caused by Gram-positive bacteria, fungi, and viruses, which activate the immune system through different pathways.[1] Even in Gram-negative sepsis, the contribution of the TLR4 pathway to mortality may vary between patients.
-
Redundancy of Inflammatory Pathways: The inflammatory response in sepsis is complex and involves multiple redundant pathways. Blocking a single receptor like TLR4 may not be sufficient to quell the overall inflammatory storm.
-
Development of Endotoxin (B1171834) Tolerance: Prolonged exposure to LPS can lead to a state of endotoxin tolerance, where cells become less responsive to further LPS stimulation.[5] If patients had already developed some degree of tolerance by the time of treatment, the efficacy of a TLR4 antagonist would be diminished.
Caption: Logical Relationship of Factors Contributing to this compound's Failure.
Conclusion and Future Directions
The failure of this compound in the ACCESS trial was a significant disappointment for the field of sepsis research. It underscores the immense challenge of translating promising preclinical findings into effective clinical therapies for this complex and heterogeneous syndrome. Future drug development efforts in sepsis may need to focus on:
-
Earlier identification and treatment of at-risk patients.
-
Development of therapies that target multiple inflammatory pathways or modulate the host's immune response more broadly.
-
Better patient stratification using biomarkers to identify those most likely to respond to a specific therapy.
The story of this compound serves as a critical case study for researchers and drug developers, emphasizing the need for a deeper understanding of the dynamic and multifaceted nature of sepsis to guide the development of future therapeutic interventions.
References
- 1. This compound fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound | TLR4 Antagonist | Research Compound [benchchem.com]
- 5. escavo.com [escavo.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eisai.com [eisai.com]
- 10. (Open Access) Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial. (2013) | Steven M. Opal | 719 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Advances and Challenges in Sepsis Management: Modern Tools and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Interactions of Eritoran with the TLR4/MD2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic molecule designed as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) complex. As a structural analog of the lipid A portion of lipopolysaccharide (LPS), this compound competitively inhibits the binding of endotoxins to the TLR4/MD2 complex, thereby preventing the initiation of the pro-inflammatory signaling cascade. This guide provides a detailed overview of the molecular interactions between this compound and the TLR4/MD2 complex, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel therapeutics targeting TLR4.
Introduction: The TLR4/MD2 Complex and its Role in Innate Immunity
The Toll-like receptor 4 (TLR4), in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), plays a pivotal role in the innate immune system's recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Upon binding of LPS to the TLR4/MD2 complex, a conformational change is induced, leading to the dimerization of the receptor complex. This dimerization event initiates a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1] While this inflammatory response is crucial for clearing infections, its dysregulation can lead to severe and life-threatening conditions such as sepsis.[1]
This compound: A Competitive Antagonist of the TLR4/MD2 Complex
This compound is a synthetic analog of the lipid A portion of Rhodobacter sphaeroides and functions as a competitive antagonist of LPS at the TLR4/MD2 complex.[1] Unlike the agonistic lipid A from pathogenic bacteria, this compound binds to the hydrophobic pocket of MD-2 without inducing the conformational changes necessary for TLR4 dimerization and subsequent signal transduction.[2] This competitive inhibition effectively blocks the pro-inflammatory cascade initiated by LPS.[1]
Quantitative Analysis of this compound's Inhibitory Activity
| Agonist (LPS Source) | LPS Concentration | Mean IC50 of this compound (ng/mL) |
| E. coli O111:B4 | 10 ng/mL | 1.8 |
| E. coli O55:B5 | 10 ng/mL | 1.1 |
| E. coli J5 (Rc) | 10 ng/mL | 0.9 |
| S. minnesota R595 (Re) | 10 ng/mL | 0.8 |
| P. aeruginosa 10 | 10 ng/mL | 1.1 |
| S. enteritidis | 1 ng/mL | 1.1 |
| Whole killed E. coli O113 | 100 ng/mL | 1.3 |
| Whole killed P. aeruginosa 10 | 100 ng/mL | 1.6 |
| Adapted from a preclinical study on this compound's activity in whole human blood.[1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular interactions and functional effects of this compound on the TLR4/MD2 complex.
Whole Blood Cytokine Release Assay
This ex vivo assay is crucial for assessing the inhibitory effect of compounds like this compound on LPS-induced cytokine production in a physiologically relevant environment.
Objective: To measure the dose-dependent inhibition of LPS-induced TNF-α (or other cytokines) production by this compound in human whole blood.
Methodology:
-
Blood Collection: Draw fresh human venous blood into heparinized tubes.
-
Dilution: Within one hour of collection, dilute the whole blood 1:5 or 1:10 with RPMI 1640 medium supplemented with L-glutamine.
-
Plating: Seed the diluted blood into 24- or 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add a fixed concentration of LPS (e.g., 1-10 ng/mL) to the wells to stimulate cytokine production. Include unstimulated (vehicle) and LPS-only controls.
-
Incubation: Incubate the plates for 4-6 hours for TNF-α or up to 24 hours for other cytokines at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines) in the supernatant using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration and fit a dose-response curve to determine the IC50 value.
NF-κB Reporter Assay in HEK293 Cells
This cell-based assay provides a quantitative measure of the inhibition of the TLR4 signaling pathway at the level of NF-κB activation.
Objective: To determine the ability of this compound to inhibit LPS-induced NF-κB activation in a controlled cellular system.
Methodology:
-
Cell Line: Utilize a human embryonic kidney (HEK) 293 cell line stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Cell Seeding: Seed the reporter cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined pre-incubation period.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay:
-
SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer and an appropriate luciferase substrate.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the LPS-only control and determine the IC50 value.
X-ray Crystallography of the this compound-TLR4/MD2 Complex
Determining the high-resolution crystal structure provides invaluable insights into the precise molecular interactions between this compound and its target.
Objective: To elucidate the three-dimensional structure of this compound in complex with the TLR4/MD2 heterodimer.
General Workflow:
-
Protein Expression and Purification:
-
Co-express the ectodomains of human or murine TLR4 and MD-2 in a suitable expression system (e.g., insect or mammalian cells) to ensure proper folding and post-translational modifications.
-
Purify the TLR4/MD2 complex to homogeneity using a series of chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography.
-
-
Complex Formation: Incubate the purified TLR4/MD2 complex with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify conditions that yield well-diffracting crystals of the this compound-TLR4/MD2 complex.
-
Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Structural Analysis: Analyze the final structure to identify the key amino acid residues in MD-2 that interact with the different moieties of the this compound molecule.
Visualization of Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound's antagonistic action.
Caption: TLR4 Signaling Pathway upon LPS Stimulation.
Caption: Mechanism of this compound Antagonism of TLR4/MD2.
Caption: In-Vitro Efficacy Evaluation Workflow for this compound.
Conclusion
This compound represents a well-characterized example of a rationally designed TLR4 antagonist. Its molecular mechanism, centered on competitive binding to the hydrophobic pocket of MD-2, effectively abrogates LPS-induced pro-inflammatory signaling. The quantitative data from cellular assays underscore its potent inhibitory activity. The detailed experimental protocols provided herein serve as a foundation for the continued investigation of TLR4 antagonists and their therapeutic potential. The structural and functional understanding of the this compound-TLR4/MD2 interaction continues to inform the development of next-generation immunomodulatory drugs.
References
Investigating the In Vivo Pharmacokinetics of Eritoran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1] By competitively binding to the MD-2 co-receptor of the TLR4/MD-2 complex, this compound effectively blocks the downstream signaling cascade initiated by LPS, a major component of the outer membrane of Gram-negative bacteria.[1] This mechanism of action prevents the release of pro-inflammatory cytokines, making this compound a subject of significant interest for the treatment of severe sepsis and other inflammatory conditions.[1] A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing experimental methodologies and presenting key data for researchers in the field.
Pharmacokinetic Profile of this compound
This compound exhibits linear pharmacokinetics when administered intravenously.[1] Its pharmacokinetic profile is characterized by a slow plasma clearance, a small volume of distribution, and a long half-life.
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference(s) |
| Clearance (CL) | 0.679 to 0.930 mL/h/kg | [1] |
| Volume of Distribution (Vdss) | 45.6 to 49.8 mL/kg | [1] |
| Half-life (t1/2) | 50.4 to 62.7 hours | [1] |
| Maximum Concentration (Cmax) | Dose-dependent | [1] |
| Area Under the Curve (AUC) | Dose-dependent | [1] |
| Plasma Protein Binding | ~55% (primarily to HDL) | [1] |
Absorption
As this compound has been primarily investigated for intravenous administration, data on its oral absorption is limited. The intravenous route ensures complete bioavailability.
Distribution
This compound has a small volume of distribution at a steady state (Vdss) of approximately 45.6 to 49.8 mL/kg, indicating that its distribution is largely confined to the vascular compartment.[1] In plasma, this compound is extensively bound to lipoproteins, with approximately 55% associated with high-density lipoproteins (HDL).[1]
Metabolism
The primary site of this compound metabolism is the liver.[1] The metabolic process involves dephosphorylation.[1]
Excretion
Metabolites of this compound are primarily excreted in the feces.[1]
Experimental Protocols
A comprehensive understanding of the methodologies employed in the pharmacokinetic studies of this compound is essential for the replication and extension of these findings.
Animal Models and Dosing
-
Species: In vivo pharmacokinetic studies of this compound have been conducted in various animal models, including Sprague-Dawley rats and C57BL/6 mice.[1]
-
Dosing Vehicle: For intravenous administration, this compound is typically dissolved in a sterile saline solution. The exact formulation may vary depending on the specific study protocol.
-
Route of Administration: The most common route of administration in preclinical studies is intravenous (IV) injection or infusion.[1]
-
Dose Levels: Dose levels in animal studies have ranged from 0.03 to 5 mg/kg, administered as a bolus or a combination of bolus and continuous infusion.[1]
Blood Sample Collection and Processing
-
Collection Sites: Blood samples from rats are typically collected via cannulation of the jugular or femoral vein. In mice, blood can be collected via cardiac puncture (as a terminal procedure) or from the tail vein.
-
Anticoagulant: To obtain plasma, blood samples are collected in tubes containing an anticoagulant, such as EDTA.
-
Processing:
-
Immediately after collection, gently invert the blood collection tubes several times to ensure thorough mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification in Plasma
A validated, sensitive, and specific analytical method is crucial for the accurate quantification of this compound in biological matrices. While a specific, publicly available, detailed protocol for this compound is scarce, a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be outlined based on common practices for similar molecules. Note: This is a generalized protocol and requires optimization and validation for the specific analysis of this compound.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions (Representative)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode (predicted based on the phosphate (B84403) groups in this compound's structure).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
c. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[2]
Mandatory Visualizations
Signaling Pathway of this compound's Action
This compound acts as a TLR4 antagonist, interfering with the signaling cascade initiated by LPS. The following diagram illustrates this pathway.
Caption: this compound's mechanism of action via TLR4 signaling pathway inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study of this compound
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
This technical guide provides a detailed overview of the in vivo pharmacokinetics of this compound, compiling essential data and methodologies for researchers in drug development. The provided information on its ADME properties, along with detailed experimental protocols and visualizations of its mechanism of action and study workflows, serves as a valuable resource for designing and interpreting future studies on this promising TLR4 antagonist. Further research, particularly in developing and publishing a detailed, validated bioanalytical method, would greatly benefit the scientific community and accelerate the clinical development of this compound and similar compounds.
References
Eritoran as a Chemical Probe for TLR4 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eritoran (E5564) is a potent and specific synthetic antagonist of Toll-like receptor 4 (TLR4). Originally developed for the treatment of severe sepsis, where it ultimately failed in Phase III clinical trials, this compound has emerged as an invaluable chemical probe for elucidating the function of TLR4 in a multitude of biological processes. Its ability to competitively inhibit the binding of lipopolysaccharide (LPS) to the MD-2 co-receptor, thereby preventing TLR4 dimerization and downstream signaling, makes it a precise tool for investigating TLR4-mediated inflammatory and immune responses. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in both in vitro and in vivo settings, and a summary of its key quantitative parameters.
Introduction to this compound and TLR4
Toll-like receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon LPS binding, TLR4, in complex with its co-receptor MD-2, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[1] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory and autoimmune diseases.
This compound is a synthetic analog of the lipid A portion of LPS. It acts as a competitive antagonist by binding to the hydrophobic pocket of MD-2, thereby preventing the binding of LPS and subsequent activation of the TLR4 signaling complex.[2] This specific mechanism of action, coupled with its well-characterized pharmacological profile, makes this compound an ideal chemical probe to dissect the roles of TLR4 in health and disease.
Mechanism of Action of this compound
This compound's primary mode of action is the competitive inhibition of LPS binding to the MD-2/TLR4 complex. This interaction can be broken down into the following key steps:
-
Binding to MD-2: this compound directly binds to the hydrophobic pocket of the soluble co-receptor MD-2.[2]
-
Prevention of LPS Binding: By occupying the binding site, this compound sterically hinders the binding of the lipid A moiety of LPS to MD-2.
-
Inhibition of TLR4 Dimerization: The binding of LPS to the TLR4/MD-2 complex induces a conformational change that promotes the homodimerization of TLR4, a crucial step for the initiation of intracellular signaling. This compound binding to MD-2 does not induce this conformational change, thus preventing receptor dimerization.
-
Blockade of Downstream Signaling: Consequently, the recruitment of intracellular adaptor proteins, such as MyD88 and TRIF, is inhibited, leading to the suppression of downstream signaling pathways, including the activation of NF-κB and MAP kinases, and the subsequent production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]
The following diagram illustrates the antagonistic action of this compound on the TLR4 signaling pathway.
Caption: Mechanism of this compound's antagonistic action on TLR4.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing researchers with essential parameters for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Conditions | Reference(s) |
| IC50 (TNF-α inhibition) | ~1-10 nM | Human whole blood | LPS stimulation (1 ng/mL) | [3] |
| IC50 (TNF-α inhibition) | Varies | Human whole blood | Dependent on LPS concentration and source | [3] |
| Binding Affinity (Kd) | Not explicitly found | N/A | N/A | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Half-life (t1/2) | ~50-63 hours | Human | Intravenous | [4][5] |
| Volume of Distribution (Vdss) | ~46-50 mL/kg | Human | Intravenous | [4][5] |
| Clearance (CL) | ~0.68-0.93 mL/h/kg | Human | Intravenous | [4][5] |
| Plasma Protein Binding | ~55% (to HDL) | Human | N/A | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a TLR4 probe.
In Vitro Experiments
This protocol describes how to assess the inhibitory effect of this compound on LPS-stimulated cytokine production in a murine macrophage cell line, such as RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (E5564)
-
Sterile PBS
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, etc.
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 105 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[6]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the wells and add 50 µL of the this compound dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in complete DMEM. Add 50 µL of the LPS solution to each well (except for the unstimulated control wells).[6]
-
Incubation: Incubate the plate for 4-24 hours, depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).[7]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][9]
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform an MTT or similar cell viability assay on the remaining cells in the plate.
Caption: Workflow for in vitro inhibition of cytokine production.
This protocol outlines the procedure for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in the previous protocol, with appropriate incubation times for NF-κB activation (typically 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[10][11]
-
In Vivo Experiments
This protocol describes a model of systemic inflammation induced by LPS in mice and the use of this compound to mitigate the inflammatory response.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
LPS from E. coli O111:B4
-
This compound (E5564)
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (saline) via i.p. injection 30-60 minutes prior to LPS challenge.[12]
-
LPS Challenge: Inject mice i.p. with a sublethal dose of LPS (e.g., 5-10 mg/kg).[13]
-
Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for cytokine analysis (serum) and harvest tissues (e.g., lung, liver, spleen) for histological or molecular analysis.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lung histology and inflammation scoring [bio-protocol.org]
- 3. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, Pharmacodynamics, and Plasma Lipoprotein Distribution of this compound (E5564) during Continuous Intravenous Infusion into Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacodynamics, and plasma lipoprotein distribution of this compound (E5564) during continuous intravenous infusion into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
An In-depth Technical Guide to the Immunomodulatory Properties of Eritoran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4). As a structural analog of the lipid A component of lipopolysaccharide (LPS), this compound competitively inhibits the binding of LPS to the TLR4-MD2 complex, thereby blocking the initiation of the downstream inflammatory signaling cascade. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of TLR4 antagonism.
Mechanism of Action
This compound exerts its immunomodulatory effects by directly interfering with the initial step of TLR4 signaling activation by LPS.[1][2][3] LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by a receptor complex consisting of TLR4 and myeloid differentiation factor 2 (MD2).[2][4] This recognition is facilitated by LPS-binding protein (LBP) and CD14.[1] Upon binding of LPS, the TLR4-MD2 complex dimerizes, initiating an intracellular signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5]
This compound, with its structural similarity to lipid A, competitively binds to the hydrophobic pocket of MD2 within the TLR4-MD2 complex.[4][5][6][7][8][9] This binding prevents the interaction of LPS with the receptor complex, thereby inhibiting its dimerization and blocking the downstream signaling pathways.[1] Consequently, the activation of NF-κB and the production of key inflammatory mediators are suppressed.[1][5]
Signaling Pathway Diagram
The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory properties of this compound have been quantified in numerous preclinical and clinical studies. This section summarizes key findings in tabular format for ease of comparison.
Preclinical In Vitro and In Vivo Studies
| Experimental System | Parameter Measured | Treatment/Dose | Result | Reference |
| Human whole blood/monocytes | Cytokine Production (TNF-α, IL-1β, IL-6, IL-8) | LPS stimulation with this compound | Inhibition of cytokine production | [10] |
| BCG-primed mice | Mortality | IV LPS (100mcg/kg) + this compound | Survival benefit conferred | [1] |
| Mice with CCl4-induced liver injury | Serum ALT levels | This compound (10 mg/kg) | Significant reduction in ALT levels | [5] |
| Mice with CCl4-induced liver injury | Hepatic NF-κB p65 nuclear translocation | This compound (10 mg/kg) | Inhibition of NF-κB translocation | [5] |
| Mice with lethal influenza infection | Survival | This compound (200 µ g/mouse i.v. for 5 days) | 90% survival vs. control | [11] |
| Mice with lethal Ebola virus infection | Survival | Daily this compound treatment | 70% survival | [12][13] |
| Mice with lethal Marburg virus infection | Survival | Daily this compound treatment | 90% survival | [13] |
Clinical Studies
| Study Phase | Population | Parameter Measured | Treatment/Dose | Result | Reference |
| Phase I | Healthy Volunteers | LPS-induced cytokine production | This compound (2-252mg) | Dose-dependent inhibition of cytokine production | [1] |
| Phase II | Patients with severe sepsis | 28-day mortality | This compound (45mg or 105mg) | No significant reduction in overall mortality (26.6% with 105mg vs. 33.3% with placebo) | [1][14] |
| Phase II (Subgroup analysis) | Patients with severe sepsis (high risk of death) | 28-day mortality | This compound (105mg) | Trend towards lower mortality (33.3% vs. 56.3% with placebo, p=0.105) | [14] |
| Phase III (ACCESS Trial) | Patients with severe sepsis | 28-day mortality | This compound | No significant difference compared to placebo (28.1% vs. 26.9%) | [10][15][16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the immunomodulatory properties of TLR4 antagonists like this compound.
In Vitro TLR4 Activation Assay using HEK-Blue™ Cells
This assay quantifies TLR4 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1.4 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Stimulation: Add LPS (e.g., 10 ng/mL) as the TLR4 agonist. In parallel wells, co-incubate LPS with varying concentrations of this compound. Include appropriate controls (vehicle, LPS alone, this compound alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection:
-
For qualitative results, the color change in the HEK-Blue™ Detection medium can be observed directly.
-
For quantitative results, transfer 20 µL of the supernatant to a new 96-well plate containing 180 µL of pre-warmed QUANTI-Blue™ Solution.
-
-
Final Incubation and Measurement: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a microplate reader.
Cytokine Profiling by ELISA
This protocol describes a sandwich ELISA for the quantification of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
NF-κB Nuclear Translocation by Immunofluorescence
This method visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.
-
Cell Culture: Seed cells (e.g., macrophages, HepG2 cells) on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Stimulation: Treat the cells with LPS and/or this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against the NF-κB p65 subunit diluted in blocking buffer for 1 hour at room temperature.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash with PBST. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBST and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio.
Conclusion
This compound is a well-characterized TLR4 antagonist with potent immunomodulatory properties demonstrated in a wide range of preclinical models. By competitively inhibiting LPS binding to the TLR4-MD2 complex, this compound effectively blocks the downstream inflammatory cascade. While clinical trials in severe sepsis did not meet their primary endpoints, the data suggests potential therapeutic benefits in specific patient populations and other inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other TLR4-targeting immunomodulators, facilitating further research into their therapeutic potential.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. biocytogen.com [biocytogen.com]
- 4. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 101.200.202.226 [101.200.202.226]
- 12. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]
- 13. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Phase 2 trial of this compound tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. ichorlifesciences.com [ichorlifesciences.com]
Methodological & Application
Application Notes and Protocols: In Vitro Inhibition of TLR4 Signaling Using Eritoran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Eritoran, a potent and specific Toll-like receptor 4 (TLR4) antagonist, in various in vitro experimental settings. This document outlines the mechanism of action of this compound, provides detailed protocols for key applications, summarizes quantitative data for experimental planning, and includes visual aids to facilitate understanding of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), the principal endotoxin (B1171834) from Gram-negative bacteria. It functions as a competitive antagonist of the TLR4 signaling pathway. By binding to the myeloid differentiation factor 2 (MD-2) co-receptor, this compound effectively blocks the interaction of LPS with the TLR4/MD-2 complex.[1][2] This inhibition prevents the dimerization of the receptor complex, thereby abrogating downstream signaling cascades that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.[1] this compound has demonstrated potent inhibitory activity against LPS-induced inflammation in various preclinical in vitro and in vivo models.[1][2]
Mechanism of Action: TLR4 Signaling Inhibition
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The recognition of LPS is primarily mediated by the TLR4 receptor complex, which also includes the accessory proteins MD-2 and CD14. Upon binding of LPS to this complex, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the transcription and secretion of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound competitively binds to the hydrophobic pocket of MD-2, a molecule that directly associates with TLR4 and is essential for LPS recognition. This binding of this compound to MD-2 prevents the binding of LPS, thereby inhibiting the initiation of the downstream inflammatory signaling cascade.[1]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory potency of this compound can vary depending on the cell type, the source and concentration of LPS, and the specific inflammatory readout being measured. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values for this compound Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
| LPS Source (Bacterial Strain) | LPS Concentration | This compound IC50 (ng/mL) |
| E. coli O111:B4 | 10 ng/mL | 0.6 ± 0.1 |
| E. coli O55:B5 | 10 ng/mL | 0.7 ± 0.2 |
| K. pneumoniae | 10 ng/mL | 1.1 ± 0.3 |
| P. aeruginosa | 10 ng/mL | 1.8 ± 0.5 |
| S. enteritidis | 1 ng/mL | 0.3 ± 0.1 |
| Data adapted from Mullarkey et al., 2003.[2] |
Table 2: Dose-Dependent Inhibition of Cytokine Production in Human Monocytes by this compound
| This compound Concentration (ng/mL) | LPS Concentration (ng/mL) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| 0.03 | 0.2 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 0.1 | 0.2 | > 50% | > 50% |
| 1 | 0.2 | > 90% | > 90% |
| 10 | 0.2 | ~100% | ~100% |
| Data extrapolated from Czeslick et al., 2006, which demonstrated a dose-dependent inhibitory effect starting from 0.03 ng/mL. |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the TLR4 inhibitory activity of this compound.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (E5564)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Reagent reservoirs
-
Multichannel pipettes
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in complete culture medium (e.g., ranging from 0.1 to 100 ng/mL). Remove the old medium from the cells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only). Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare an LPS solution in complete culture medium at a concentration of 20 ng/mL (this will result in a final concentration of 10 ng/mL). Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Assessment of NF-κB Nuclear Translocation by Western Blot
This protocol details a method to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to LPS stimulation.
Materials:
-
Cells of interest (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound (E5564)
-
Lipopolysaccharide (LPS)
-
PBS
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To confirm the purity of the fractions, probe separate blots with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker). Quantify the band intensity of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 band in this compound-treated samples compared to the LPS-only control indicates inhibition of translocation.
Protocol 3: Visualization of NF-κB Nuclear Translocation by Immunofluorescence
This protocol provides a method for the qualitative and semi-quantitative assessment of NF-κB p65 nuclear translocation using immunofluorescence microscopy.
Materials:
-
Cells of interest seeded on glass coverslips in 24-well plates
-
Complete cell culture medium
-
This compound (E5564)
-
Lipopolysaccharide (LPS)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Fixation: a. Seed cells on coverslips and treat with this compound and LPS as described in Protocol 2. b. After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: a. Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes. b. Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Antibody Staining: a. Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking solution) overnight at 4°C. b. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: a. Wash the cells with PBS and counterstain with DAPI for 5 minutes. b. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the secondary antibody (e.g., green) channels. b. In unstimulated cells, the p65 staining will be predominantly cytoplasmic. Upon LPS stimulation, the green fluorescence will translocate to the nucleus, co-localizing with the DAPI stain. In the presence of this compound, this translocation should be inhibited. The percentage of cells with nuclear p65 can be quantified to assess the inhibitory effect.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to ensure that the concentrations of this compound and LPS used are not cytotoxic. A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel with the main experiments.
-
LPS Potency: The potency of LPS can vary between lots and suppliers. It is recommended to perform a dose-response experiment with LPS to determine the optimal concentration for stimulation in your specific cell type.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with TLR4 signaling assays. If inconsistent results are observed, consider using a lower percentage of FBS or serum-free medium during the stimulation period.
-
Controls: Always include appropriate controls in your experiments:
-
Unstimulated Control: Cells treated with vehicle only.
-
LPS Control: Cells treated with LPS only.
-
This compound Control: Cells treated with the highest concentration of this compound only to check for any agonist or antagonist activity in the absence of LPS.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of TLR4 signaling in various in vitro models of inflammation and disease.
References
Application Notes: Preparation of Eritoran for In Vivo Studies
Introduction
Eritoran (also known as E5564 or this compound tetrasodium) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[2][3] this compound competitively binds to the MD2 co-receptor, a key component of the TLR4 signaling complex, thereby preventing LPS-induced receptor activation and dimerization.[1] This blockade inhibits downstream inflammatory signaling pathways, such as NF-κB activation, and reduces the production of pro-inflammatory cytokines.[2] Due to its anti-inflammatory properties, this compound has been investigated in various preclinical and clinical studies, particularly for conditions involving excessive inflammation like severe sepsis and influenza infection.[3][4][5]
For in vivo studies, this compound is typically administered as the tetrasodium (B8768297) salt via intravenous or intraperitoneal injection.[4][6] Proper dissolution and preparation are critical to ensure its efficacy and the reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes dosages and administration parameters for this compound as reported in various preclinical in vivo studies involving mice.
| Parameter | Value | Species/Model | Administration Route | Source |
| Stock Solution | 2.33 mg/mL | Mouse | Intraperitoneal | [7] |
| Dose 1 | 200 µ g/mouse/day | Mouse (Influenza) | Intravenous (i.v.) | [4] |
| Dose 2 | 233 µ g/mouse/day | Mouse (Filovirus) | Intraperitoneal (i.p.) | [7] |
| Dose 3 | 5 mg/kg body weight | Mouse (Hemorrhagic Shock) | Intravenous (i.v.) | [1] |
| Volume 1 | 100 µL | Mouse (Influenza) | Intravenous (i.v.) | [4] |
| Volume 2 | 100 µL | Mouse (Filovirus) | Intraperitoneal (i.p.) | [7] |
| Volume 3 | 150 µL | Mouse (Hemorrhagic Shock) | Intravenous (i.v.) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (i.v.) Administration in Mice
This protocol is based on methodologies reported in studies of lethal influenza infection.[4]
Materials:
-
This compound tetrasodium (E5564) powder
-
Sterile, endotoxin-free water for injection
-
Vehicle: Sodium bicarbonate-buffered 5% dextrose water (preparation not specified in source, standard formulation should be used)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of Stock Solution: a. Aseptically weigh the required amount of this compound tetrasodium powder. b. Reconstitute the powder in sterile, endotoxin-free water to a desired stock concentration. A concentration of 2.0 mg/mL can be prepared to facilitate dosing calculations.
-
Example: To prepare 1 mL of a 2.0 mg/mL stock solution, dissolve 2.0 mg of this compound powder in 1 mL of sterile, endotoxin-free water. c. Vortex gently until the powder is completely dissolved. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Preparation of Final Dosing Solution: a. Determine the required dose and final injection volume. Common parameters are 200 µ g/mouse in a 100 µL volume.[4] b. Calculate the volume of stock solution needed for each injection or for a batch of animals.
-
Calculation for a fixed dose (200 µ g/mouse ):
-
Dose per mouse = 200 µg = 0.2 mg
-
Volume of stock (2.0 mg/mL) needed per mouse = 0.2 mg / 2.0 mg/mL = 0.1 mL = 100 µL.
-
In this specific case, no further dilution with vehicle is needed if the injection volume is 100 µL. If a different injection volume is desired, dilute accordingly with the vehicle.
-
-
Calculation for a weight-based dose (5 mg/kg):
-
For a 25 g mouse, the required dose is: 5 mg/kg * 0.025 kg = 0.125 mg = 125 µg.
-
Volume of stock (2.0 mg/mL) needed = 0.125 mg / 2.0 mg/mL = 0.0625 mL = 62.5 µL.
-
To reach a final injection volume of 150 µL, add 87.5 µL of vehicle (sodium bicarbonate-buffered 5% dextrose water) to the 62.5 µL of stock solution.[1] c. Prepare the final dosing solution by aseptically mixing the calculated volume of the this compound stock solution with the required volume of vehicle.
-
-
-
Administration: a. Administer the prepared solution to the mice via the desired intravenous route (e.g., tail vein injection). b. For control animals, administer an equal volume of the vehicle only.[1][4]
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Administration in Mice
This protocol is based on a study where this compound was used to protect against lethal filovirus challenge.[7]
Materials:
-
This compound tetrasodium (E5564) powder
-
Vehicle (e.g., sterile, endotoxin-free saline or PBS). The specific vehicle was referred to as "placebo" in the source.[7]
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of Stock Solution: a. Aseptically prepare a stock solution of this compound at a concentration of 2.33 mg/mL in the chosen vehicle (e.g., sterile saline).[7]
-
Example: To prepare 1 mL of a 2.33 mg/mL solution, dissolve 2.33 mg of this compound powder in 1 mL of sterile saline. b. Ensure complete dissolution by gentle vortexing. c. Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Dosing and Administration: a. The reported dose is 233 µ g/day in a 100 µL injection volume.[7] b. The prepared 2.33 mg/mL stock solution directly provides this dose in a 100 µL volume (2.33 mg/mL * 0.1 mL = 0.233 mg = 233 µg). c. Administer 100 µL of the solution via intraperitoneal injection. d. Administer 100 µL of the vehicle alone to control animals.[7]
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound as a TLR4 Antagonist.
Experimental Workflow
Caption: Workflow for the Preparation of this compound for In Vivo Studies.
References
- 1. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor-4 antagonist this compound tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Eritoran as a Negative Control in LPS Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily signals through the Toll-like receptor 4 (TLR4) complex, leading to the production of pro-inflammatory cytokines and other mediators. In research and drug development, LPS stimulation assays are widely used to model inflammatory responses and to screen for potential anti-inflammatory agents. A critical component of these assays is the inclusion of appropriate negative controls to ensure the specificity of the observed effects. Eritoran (also known as E5564) is a synthetic analog of the lipid A portion of LPS and a potent and specific antagonist of TLR4 signaling, making it an ideal negative control for LPS stimulation assays.[1][2][3]
This compound competitively binds to the MD-2 co-receptor, a key component of the TLR4 signaling complex, thereby preventing the binding of LPS and subsequent receptor dimerization and downstream signaling.[4][5] This specific mechanism of action allows researchers to confirm that the inflammatory response observed in their assay is indeed mediated by TLR4 activation. Unlike some other inhibitors, this compound itself has no intrinsic agonistic activity in most species, meaning it does not stimulate the TLR4 pathway on its own.[4] These application notes provide detailed protocols for the use of this compound as a negative control in both in vitro and in vivo LPS stimulation assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the TLR4 receptor complex. The process can be summarized as follows:
-
LPS Recognition: In the bloodstream, LPS binds to Lipopolysaccharide Binding Protein (LBP).
-
Transfer to CD14: LBP facilitates the transfer of LPS to CD14, which can be soluble or membrane-bound.
-
TLR4-MD2 Complex Activation: CD14 presents LPS to the TLR4-MD2 complex on the surface of immune cells such as macrophages and monocytes.
-
This compound Inhibition: this compound, being a structural analog of lipid A, binds to the hydrophobic pocket of MD-2.[4] This binding event prevents the productive binding of LPS to the TLR4-MD2 complex, thereby inhibiting the dimerization of TLR4 and the initiation of downstream intracellular signaling cascades.[4]
The downstream signaling from TLR4 activation proceeds through two major pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]
-
TRIF-dependent pathway: This pathway leads to the activation of IRF3 and the subsequent production of type I interferons.
By blocking the initial ligand-receptor interaction, this compound effectively inhibits both of these signaling arms, making it a comprehensive negative control for LPS-induced TLR4 activation.
Data Presentation
The following tables summarize the inhibitory effects of this compound on LPS-induced cytokine production in various experimental systems. This data can be used as a reference for expected results when using this compound as a negative control.
Table 1: In Vitro Inhibition of LPS-Induced Cytokine Production by this compound
| Cell Type | LPS Concentration | This compound Concentration | Cytokine Measured | Percent Inhibition | Reference |
| Human Monocytes | 0.2 ng/mL | 0.03 - 10 ng/mL | IL-6, TNF-α | >95% | [8] |
| Human Whole Blood | 10 ng/mL | 0.8 ng/mL (IC50) | TNF-α | 50% | [4] |
| Human Whole Blood | 1 ng/mL | 6.25 nmol/L (~8.2 ng/mL) | TNF-α | >50% | [5] |
| Human Whole Blood | 1 ng/mL | >25 nmol/L (~32.8 ng/mL) | TNF-α | >95% | [5] |
| Primary Mouse Hepatic Stellate Cells | 100 ng/mL | 10 µg/mL | NF-κB nuclear translocation | Significant suppression | [2] |
| Primary Mouse Kupffer Cells | 100 ng/mL | 10 µg/mL | NF-κB nuclear translocation | Significant suppression | [2] |
Table 2: In Vivo Inhibition of LPS-Induced Inflammatory Markers by this compound in Rats
| LPS Dose (intraperitoneal) | This compound Dose (intraperitoneal) | Time Point | Parameter Measured (Serum) | Percent Reduction vs. LPS alone | Reference |
| 1.5 mg/kg | 0.5 mg/kg | 24 hours | TNF-α | Significant reduction to near control levels | [9] |
| 1.5 mg/kg | 0.5 mg/kg | 24 hours | Malondialdehyde (MDA) | Significant reduction | [9] |
| LPS Dose (intraperitoneal) | This compound Dose (intraperitoneal) | Time Point | Parameter Measured (Retinochoroidal Tissue) | Percent Reduction vs. LPS alone | Reference |
| 1.5 mg/kg | 0.5 mg/kg | 24 hours | TNF-α | Significant reduction | [9] |
| 1.5 mg/kg | 0.5 mg/kg | 24 hours | Malondialdehyde (MDA) | Significant reduction | [9] |
| 1.5 mg/kg | 0.5 mg/kg | 24 hours | NF-κB | Significant reduction to near control levels | [9] |
Experimental Protocols
Protocol 1: In Vitro LPS Stimulation of Macrophages (e.g., RAW 264.7) with this compound as a Negative Control
This protocol provides a general guideline for using this compound as a negative control in an in vitro LPS stimulation assay with the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound tetrasodium (B8768297)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Preparation of Reagents:
-
Prepare a stock solution of LPS in sterile PBS. A common working concentration for LPS stimulation is 10-100 ng/mL.
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. Based on literature, a final concentration of 1-10 µg/mL is often effective for complete inhibition. A dose-response curve for this compound (e.g., 0.1, 1, 10 µg/mL) can also be performed to determine the optimal inhibitory concentration for your specific experimental conditions.
-
-
Treatment:
-
The next day, carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentration of this compound or vehicle control (PBS or medium) to the appropriate wells.
-
Pre-incubate the cells with this compound for 45-60 minutes at 37°C.
-
Following pre-incubation, add 100 µL of medium containing 2x the final desired concentration of LPS to the stimulated wells. For unstimulated and this compound-only controls, add 100 µL of medium without LPS.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the endpoint being measured. For cytokine production, an incubation time of 4-24 hours is typical.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA or other immunoassays.
-
The cell pellet can be lysed for analysis of intracellular proteins by Western blot or gene expression by qRT-PCR.
-
Experimental Groups:
-
Unstimulated Control: Cells treated with vehicle only.
-
LPS-Stimulated Control: Cells treated with LPS.
-
This compound Negative Control: Cells pre-treated with this compound followed by LPS stimulation.
-
This compound Only Control: Cells treated with this compound only to confirm no agonistic activity.
Protocol 2: Ex Vivo Whole Blood Stimulation Assay with this compound as a Negative Control
This protocol describes the use of this compound in an ex vivo whole blood stimulation assay, which provides a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin-containing tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound tetrasodium.
-
Sterile, endotoxin-free polypropylene (B1209903) tubes or 96-well plates.
Procedure:
-
Blood Collection and Handling:
-
Collect whole blood from healthy volunteers using standard phlebotomy procedures into tubes containing sodium heparin.
-
Use the blood within 2 hours of collection.
-
-
Assay Setup:
-
In a sterile 96-well plate or polypropylene tubes, add a small volume of this compound solution (dissolved in RPMI 1640 or saline) to achieve the desired final concentration (e.g., 10-100 ng/mL).
-
Add 180 µL of whole blood to each well/tube.
-
Mix gently by pipetting.
-
Pre-incubate at 37°C in a 5% CO₂ incubator for 45-60 minutes.
-
-
LPS Stimulation:
-
Prepare a range of LPS concentrations in RPMI 1640 medium.
-
Add 20 µL of the LPS working solution to the wells to achieve a final concentration typically in the range of 1-10 ng/mL.
-
Include a non-stimulated control (medium/vehicle only).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the samples for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Plasma Collection:
-
After incubation, centrifuge the plate/tubes at 1000-1500 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Analyze the plasma for cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex immunoassay.
-
Protocol 3: In Vivo LPS Challenge in a Rodent Model with this compound as a Negative Control
This protocol provides a general framework for using this compound in an in vivo endotoxemia model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice or Wistar rats).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound tetrasodium.
-
Sterile, endotoxin-free saline.
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
-
Preparation of Reagents:
-
Dissolve LPS and this compound in sterile, endotoxin-free saline at the desired concentrations for injection.
-
-
Administration of this compound and LPS:
-
Administer this compound or vehicle (saline) to the animals via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose of this compound used in rodent models is in the range of 0.5-10 mg/kg.[2][9]
-
After a pre-treatment period (e.g., 30-60 minutes), administer a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce an inflammatory response.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS challenge), euthanize the animals and collect blood and/or tissues for analysis.
-
Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant for plasma separation.
-
Harvest tissues of interest (e.g., liver, lung, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
-
Analysis:
-
Measure cytokine levels in the plasma using ELISA.
-
Analyze tissue homogenates for inflammatory markers (e.g., MPO activity, cytokine levels).
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Mandatory Visualizations
TLR4 Signaling Pathway and this compound's Point of Intervention
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro LPS Stimulation Assay
Caption: General workflow for an in vitro LPS stimulation experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E5564 (this compound) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eritoran in Non-Sepsis Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Eritoran, a potent Toll-like receptor 4 (TLR4) antagonist, in the investigation of various non-sepsis inflammatory conditions. While initially developed for severe sepsis, its specific mechanism of action presents a valuable tool for studying inflammatory pathways driven by TLR4 activation in sterile inflammation and viral infections.[1][2][3]
Introduction to this compound
This compound (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[4] It acts as a competitive inhibitor of TLR4 signaling by binding to the MD-2 co-receptor, thereby preventing the activation of the TLR4/MD-2 complex by LPS and other endogenous TLR4 ligands, known as damage-associated molecular patterns (DAMPs).[5][6] This inhibition blocks downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] Although clinical trials for sepsis did not meet their primary endpoints, this compound remains a valuable research tool for elucidating the role of TLR4 in various inflammatory disease models.[1][8][9]
Applications in Non-Sepsis Inflammatory Disease Models
This compound has been successfully employed in a variety of preclinical models to probe the involvement of TLR4 in non-sepsis-related inflammation.
1. Chronic Liver Injury and Fibrosis:
In murine models of chronic liver injury induced by a fast-food diet (FFD) or carbon tetrachloride (CCl4), this compound treatment has been shown to attenuate hepatic inflammation and fibrosis.[7][10] It achieves this by reducing the infiltration of inflammatory cells and suppressing the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis.[7] The anti-inflammatory and anti-fibrotic effects are attributed to the inhibition of TLR4 signaling in both Kupffer cells and HSCs.[7]
2. Hemorrhagic Shock and Trauma:
This compound has demonstrated protective effects in models of sterile injury such as hemorrhagic shock with resuscitation (HS/R) and bilateral femur fracture (BFF).[5] By blocking TLR4 signaling, which is activated by DAMPs released during tissue injury, this compound reduces systemic inflammation, liver damage, and gut barrier dysfunction.[5]
3. Influenza Virus Infection:
In preclinical models of lethal influenza infection, therapeutic administration of this compound has been shown to protect against mortality, reduce lung pathology, and decrease viral titers.[3][11] This suggests that the severe inflammatory response to influenza, often a major contributor to morbidity and mortality, is at least partially mediated by TLR4 activation.[3] this compound's ability to be effective even when administered several days post-infection highlights its potential as a modulator of the host's immune response.[3][11]
4. Endotoxin-Induced Uveitis (EIU):
In a rat model of EIU, this compound has been shown to reduce retinochoroidal inflammatory damage.[12] It significantly lowered levels of TNF-α and malondialdehyde (MDA), a marker of oxidative stress, in both serum and retinochoroidal tissue.[12]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound in non-sepsis inflammatory models.
Table 1: Effects of this compound on Liver Injury and Inflammation
| Model | Parameter | Vehicle Control | This compound Treatment | P-value | Reference |
| Hemorrhagic Shock/Resuscitation (Mouse) | Plasma ALT (U/L) | 9910 ± 3680 | 1239 ± 327 | < 0.01 | [5] |
| Hemorrhagic Shock/Resuscitation (Mouse) | Plasma AST (U/L) | 5863 ± 2000 | 1246 ± 243 | < 0.01 | [5] |
| Bilateral Femur Fracture (Mouse) | Plasma IL-6 (pg/mL) | 389 ± 118 | 177 ± 23 | < 0.05 | [5] |
| Fast-Food Diet (Mouse) | Serum ALT (U/L) | ~120 | ~70 | < 0.05 | [7] |
| Carbon Tetrachloride (Mouse) | Serum ALT (U/L) | ~1800 | ~800 | < 0.05 | [7] |
Table 2: Effects of this compound in a Model of Endotoxin-Induced Uveitis (Rat)
| Parameter | Time Point | Saline + LPS | This compound + LPS | P-value | Reference |
| Serum TNF-α (pg/mL) | 12h | 100.8 ± 15.6 | 70.3 ± 10.9 | 0.007 | [12] |
| Serum TNF-α (pg/mL) | 24h | 125.4 ± 20.1 | 55.2 ± 9.8 | 0.002 | [12] |
| Tissue TNF-α (pg/mg protein) | 12h | 85.7 ± 13.9 | 55.2 ± 9.8 | 0.006 | [12] |
| Tissue TNF-α (pg/mg protein) | 24h | 105.3 ± 18.2 | 45.1 ± 8.7 | 0.002 | [12] |
| Serum MDA (nmol/mL) | 12h | 2.8 ± 0.5 | 1.9 ± 0.4 | 0.008 | [12] |
| Serum MDA (nmol/mL) | 24h | 3.5 ± 0.6 | 1.5 ± 0.3 | 0.002 | [12] |
| Tissue MDA (nmol/mg protein) | 12h | 35.6 ± 6.2 | 25.4 ± 5.1 | 0.009 | [12] |
| Tissue MDA (nmol/mg protein) | 24h | 45.2 ± 7.8 | 20.1 ± 4.5 | 0.002 | [12] |
| Tissue NF-κB (relative units) | 12h | 0.45 ± 0.08 | 0.30 ± 0.06 | 0.008 | [12] |
| Tissue NF-κB (relative units) | 24h | 0.55 ± 0.09 | 0.25 ± 0.05 | 0.002 | [12] |
Table 3: Effects of this compound on Influenza Infection in Mice
| Parameter | Control Group | This compound Treatment | P-value | Reference |
| Survival Rate (%) | ~10% | 90% | < 0.002 | [3] |
| Lung Histological Score | ~3.5 | ~1.5 | < 0.01 | [3] |
| Oxygen Saturation (%) | ~85% | ~95% | < 0.001 | [3] |
Experimental Protocols
Protocol 1: Induction of Chronic Liver Injury and Treatment with this compound (Mouse Model)
Objective: To evaluate the effect of this compound on hepatic inflammation and fibrosis in a diet-induced or chemically-induced model of chronic liver injury.
Materials:
-
C57BL/6 mice
-
Fast-Food Diet (FFD) or Normal Chow Diet (NCD)
-
Carbon Tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
This compound
-
Sterile saline (vehicle for this compound)
-
Standard laboratory equipment for animal handling, injections, and tissue collection.
Procedure:
A. FFD-Induced Liver Injury:
-
Acclimatize C57BL/6 mice for one week.
-
Divide mice into two groups: NCD and FFD.
-
Feed mice with their respective diets for a specified period (e.g., 20 weeks).
-
After the diet-induced injury period, further divide the FFD group into two subgroups: FFD + Vehicle and FFD + this compound.
-
Administer this compound (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily or on a specified schedule for a defined treatment period (e.g., 4 weeks).[7][10]
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
B. CCl4-Induced Liver Injury:
-
Acclimatize C57BL/6 mice for one week.
-
Administer CCl4 (e.g., 1 mL/kg of a 10% solution in corn oil) via i.p. injection twice weekly for a specified period (e.g., 8 weeks) to induce liver fibrosis.
-
Concurrently with CCl4 administration, divide the mice into two groups: CCl4 + Vehicle and CCl4 + this compound.
-
Administer this compound (e.g., 10 mg/kg) or vehicle (saline) via i.p. injection on a specified schedule (e.g., daily or alternating days with CCl4).[7][10]
-
At the end of the study period, euthanize the mice and collect blood and liver tissue for analysis.
Analysis:
-
Serum Analysis: Measure levels of ALT, AST, and other relevant liver enzymes.
-
Histology: Perform H&E staining for inflammation and Sirius Red staining for fibrosis on liver sections.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of pro-inflammatory and pro-fibrotic genes in liver tissue.
-
Protein Analysis: Use Western blotting or immunohistochemistry to assess the expression and activation of proteins in the TLR4 signaling pathway (e.g., MyD88, NF-κB).
Protocol 2: In Vitro Assessment of this compound on Primary Liver Cells
Objective: To determine the direct effect of this compound on LPS-induced activation of primary hepatic stellate cells (HSCs) and Kupffer cells (KCs).
Materials:
-
Primary mouse HSCs and KCs
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for immunofluorescence staining (e.g., antibodies against NF-κB p65, DAPI)
-
Fluorescence microscope
Procedure:
-
Isolate primary HSCs and KCs from mouse livers using standard collagenase perfusion and density gradient centrifugation methods.
-
Culture the isolated cells in appropriate medium until they reach the desired confluency.
-
Treat the cells with one of the following conditions for a specified time (e.g., 24 hours):
-
Control medium
-
LPS (e.g., 100 ng/mL)
-
LPS (e.g., 100 ng/mL) + this compound (e.g., 10 µg/mL)[7]
-
-
After treatment, fix the cells and perform immunofluorescence staining for NF-κB p65 to assess its nuclear translocation.
-
Counterstain with DAPI to visualize the nuclei.
-
Capture images using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in blocking TLR4 signaling.
Experimental Workflow
Caption: Workflow for studying this compound in liver injury models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sepsis drug fails to help in clinical trial | News from Brown [archive2.news.brown.edu]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Eritoran Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of Rhodobacter sphaeroides.[1][2] It functions as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[3][4] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators, which can result in the systemic inflammation characteristic of sepsis and other inflammatory diseases.[1][5]
This compound competitively inhibits the binding of LPS to the MD-2 co-receptor, thereby preventing the dimerization and activation of the TLR4-MD2 receptor complex.[1][5] This blockade inhibits downstream signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB), and subsequent production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][6][7] Preclinical studies in various animal models have demonstrated this compound's ability to limit excessive inflammation and improve survival, making it a subject of investigation for conditions like sepsis, septic shock, and other TLR4-mediated inflammatory diseases.[3][4][8]
These application notes provide detailed protocols and methodologies for assessing the efficacy of this compound in relevant animal models, focusing on sepsis and inflammation.
Mechanism of Action: TLR4 Signal Transduction
The primary mechanism of this compound is the competitive antagonism of the TLR4 receptor complex. The binding of LPS to this complex is a multi-step process involving LPS-binding protein (LBP) and CD14.[1] this compound disrupts this process by binding to the hydrophobic pocket of MD-2, preventing LPS-induced TLR4 dimerization and subsequent intracellular signaling.[1][9] This effectively blocks the MyD88-dependent and TRIF-dependent pathways, leading to reduced activation of transcription factors like NF-κB and AP-1 and decreased production of inflammatory cytokines.[5][6][10]
Experimental Workflow for Efficacy Assessment
A generalized workflow for evaluating this compound in an animal model of inflammation involves several key stages, from animal acclimatization to endpoint analysis. This ensures reproducibility and allows for the robust assessment of the compound's therapeutic potential.
Data on this compound Efficacy in Animal Models
Quantitative data from preclinical studies demonstrate this compound's efficacy across various models, primarily by improving survival rates in lethal sepsis challenges and reducing key inflammatory markers.
Table 1: Summary of this compound Efficacy on Survival in Animal Sepsis Models
| Author/Date | Model/Challenge | Treatment | N | Dose | Mortality (%) | Duration (h) |
|---|---|---|---|---|---|---|
| Mullarkey et al, 2003[1] | BCG-primed mice challenged with IV LPS (100 mcg/kg) | Placebo | 10 | 0 mg/kg | 90 | 72 |
| This compound | 10 | 25 mcg/kg | 10 | 72 | ||
| This compound | 10 | 100 mcg/kg | 0 | 72 | ||
| Mullarkey et al, 2003[1] | BCG-primed mice challenged with IP E. coli | Placebo | 20 | 0 mg/kg | 90 | 72 |
| Lmfx + this compound | 20 | 30mg/kg + 5mg/kg | 20 | 72 | ||
| Kitazawa et al, 2009[1] | Male Wistar rats challenged with IP GalN (500mg/kg) and LPS (50mcg/kg) | Placebo | 60 | 0 mg/kg | 92 | 24 |
| This compound | 20 | 1 mg/kg | 40 | 24 | ||
| This compound | 20 | 3 mg/kg | 15 | 24 |
Data synthesized from a review by Barochia et al.[1]
Table 2: Summary of this compound Effects on Inflammatory and Organ Injury Markers
| Model | Species | Key Endpoint | Treatment | Result | Reference |
|---|---|---|---|---|---|
| Hemorrhagic Shock/Resuscitation | Mouse | Plasma IL-6 | This compound (5 mg/kg) | Significant reduction vs. Vehicle | [11] |
| Liver Ischemia/Reperfusion | Mouse | MyD88, p-IRAK-1, p-JNK, p-p38, p-ERK, p-NF-κB | This compound | Suppressed levels vs. Control | [5] |
| Chronic Liver Injury (CCl4) | Mouse | Serum ALT | This compound (10 mg/kg) | Significant reduction vs. Vehicle | [6] |
| Hepatic NF-κB p65 nuclear translocation | This compound (10 mg/kg) | Suppressed vs. Vehicle | [6] | ||
| Lethal Influenza Infection | Mouse | Survival | This compound (200 µ g/mouse ) | 90% survival vs. 0% in control | [9] |
| | | Lung Viral Titers | this compound | Significant decrease by Day 6 |[9] |
Detailed Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to simulate the hyper-inflammatory state of Gram-negative sepsis by administering a purified bacterial component, LPS.[10][12] It is highly reproducible and ideal for assessing the direct TLR4-antagonistic effects of this compound.
Objective: To evaluate the efficacy of this compound in reducing mortality and systemic cytokine response in a murine model of lethal endotoxemia.
Materials:
-
This compound tetrasodium (B8768297) (E5564)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline (vehicle)
-
Materials for intravenous (IV) or intraperitoneal (IP) injections
-
Equipment for blood collection (e.g., cardiac puncture, retro-orbital)
-
ELISA or Cytometric Bead Array (CBA) kits for murine TNF-α, IL-6, and IL-1β[14][15]
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, 22-25°C) with ad libitum access to food and water for at least one week prior to experimentation.[16]
-
Group Allocation: Randomly assign mice to treatment groups (n=10-20 per group):
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + LPS
-
Group 3: this compound + LPS
-
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via IV or IP injection 30-60 minutes prior to the LPS challenge.[11] Dosing can be adjusted based on study design.[1]
-
Induction of Endotoxemia: Administer a lethal or sub-lethal dose of LPS (e.g., 3-15 mg/kg, IP) to induce endotoxemia.[11][12] The exact dose should be predetermined in pilot studies to achieve a desired mortality rate (e.g., 80-90% within 72 hours for survival studies) or cytokine response.[17]
-
Endpoint Assessment:
-
Survival: Monitor mice every 6-12 hours for 72-96 hours and record mortality.
-
Cytokine Analysis: At specific time points post-LPS challenge (e.g., 2, 6, 12, and 24 hours), euthanize a subset of animals from each group.[16] Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis. Measure TNF-α, IL-6, and IL-1β concentrations using ELISA or CBA kits according to the manufacturer's instructions.[14][15]
-
Organ Damage: Collect organs (liver, lungs, kidneys) for histological analysis or to measure injury markers (e.g., serum ALT for liver damage).[6]
-
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the "gold standard" for sepsis research because it closely mimics the pathophysiology of human peritonitis-induced sepsis, involving a polymicrobial infection and a sustained inflammatory response.[18][19][20]
Objective: To assess the efficacy of this compound in a clinically relevant model of polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
General surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needles (e.g., 21-gauge)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Analgesics (e.g., buprenorphine)
-
This compound and vehicle (sterile saline)
Procedure:
-
Animal Preparation & Anesthesia: Acclimatize and fast mice for 6 hours before surgery, with water available. Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation). Administer a pre-operative analgesic.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the area with an antiseptic solution.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Carefully ligate the cecum with a 4-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm). The severity of sepsis can be modulated by the ligation length.
-
Puncture the ligated cecal stump once or twice with a 21-gauge needle (through-and-through).
-
Gently squeeze the cecum to extrude a small amount of fecal content from the puncture sites.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
Post-Operative Care & Treatment:
-
Immediately after surgery, administer fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously.
-
Administer this compound or vehicle according to the study design (e.g., immediately post-surgery and/or at subsequent time points).
-
Provide post-operative analgesia as required.
-
House mice in a warm, clean environment and monitor closely.
-
-
Endpoint Assessment:
-
Survival: Monitor animals for mortality for up to 7 days.
-
Bacterial Load: At selected time points, collect blood and peritoneal lavage fluid for quantitative bacterial culture on agar (B569324) plates.
-
Cytokine & Organ Injury Analysis: As described in Protocol 5.1, collect blood and organs at predetermined intervals for analysis of inflammatory mediators and markers of organ dysfunction.
-
Protocol 3: Quantification of Cytokine Levels via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific cytokine proteins in plasma, serum, or tissue homogenates.[15][21]
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma samples from experimental animals.
Principle: This protocol outlines a sandwich ELISA, where the target cytokine is "sandwiched" between a capture antibody coated on a plate and a biotinylated detection antibody. A streptavidin-enzyme conjugate binds to the detection antibody, and a chromogenic substrate is added to produce a color change proportional to the amount of cytokine present.[15]
Procedure:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cytokine standards (in serial dilutions) and plasma samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). Incubate until a sufficient color develops (5-20 minutes).
-
Reaction Stoppage and Reading: Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄). Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Conclusion
Assessing the efficacy of this compound in animal models requires a multi-faceted approach utilizing clinically relevant disease models and a range of quantitative endpoints. Standardized protocols for LPS-induced endotoxemia and CLP-induced sepsis are fundamental for evaluating this compound's ability to modulate the TLR4-mediated inflammatory cascade. Key efficacy readouts include improved survival, reduction of systemic pro-inflammatory cytokines (TNF-α, IL-6), and attenuation of organ damage. The methodologies and data presented here provide a robust framework for researchers and drug development professionals to conduct preclinical evaluations of TLR4 antagonists like this compound.
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal model of endotoxemia and sepsis [bio-protocol.org]
- 13. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Acute Inflammatory Response to Endotoxin in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Eritoran Dosage and Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) that acts as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] By competitively inhibiting the binding of LPS to the MD-2/TLR4 complex, this compound effectively blocks the downstream inflammatory signaling cascade, making it a valuable tool for investigating the role of TLR4 in various disease models.[3][4] These application notes provide a comprehensive overview of this compound dosage and administration for preclinical mouse studies, summarizing key experimental data and offering detailed protocols to guide researchers in their study design.
Mechanism of Action: TLR4 Antagonism
This compound functions by mimicking the structure of lipid A, the active component of LPS found in the outer membrane of Gram-negative bacteria.[3] However, unlike lipid A, this compound does not induce the dimerization of the TLR4 receptor complex.[2][5] Instead, it binds to the hydrophobic pocket of the myeloid differentiation factor 2 (MD-2) co-receptor, thereby preventing the binding of LPS and subsequent activation of TLR4 signaling.[2][3] This blockade inhibits the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][6]
TLR4 Signaling Pathway Inhibition by this compound
Caption: this compound competitively inhibits LPS binding to MD-2, blocking TLR4 activation.
Quantitative Data Summary
The following tables summarize reported dosages and administration routes for this compound in various mouse models. It is crucial to note that the optimal dose and timing of administration are highly dependent on the specific disease model, the severity of the inflammatory challenge, and the experimental endpoints.
Table 1: this compound Dosage in Infectious Disease Models
| Mouse Model | Challenge | Mouse Strain | Dosage | Administration Route | Reference |
| Influenza (PR8) | ~7500 TCID₅₀, intranasal | C57BL/6J | 200 µ g/mouse/day for 5 days | Intravenous (i.v.) | [2] |
| Influenza (H1N1) | Lethal dose, intranasal | C57BL/6J | 200 µ g/mouse/day for 5 days | Intravenous (i.v.) | [2] |
| Filovirus (Ebola) | Lethal challenge | C57BL/6 | 233 µ g/mouse/day | Not specified | [5][7] |
| Filovirus (Marburg) | Lethal challenge | C57BL/6 | 233 µ g/mouse/day | Not specified | [7] |
| Sepsis | LPS (100 µg/kg), i.v. | BCG-primed mice | Not specified in detail | Not specified | [3] |
Table 2: this compound Dosage in Sterile Inflammation and Injury Models
| Mouse Model | Challenge | Mouse Strain | Dosage | Administration Route | Reference |
| Chronic Liver Injury | Fast-food diet (FFD) | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | [6] |
| Chronic Liver Injury | Carbon tetrachloride (CCl₄) | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | [6] |
| Hemorrhagic Shock | Hemorrhagic shock & resuscitation | Not specified | 5 mg/kg | Intravenous (i.v.) | [8] |
| Tissue Trauma | Bilateral femur fracture | Not specified | 5 mg/kg | Intravenous (i.v.) | [8] |
| LPS-induced Airway Disease | LPS aerosol | C3HeB/FeJ | 50-100 µg, three times a week | Intratracheal | [3] |
Experimental Protocols
Protocol 1: Therapeutic Administration of this compound in a Mouse Model of Lethal Influenza Infection
This protocol is adapted from Shirey et al. (2013), demonstrating the therapeutic efficacy of this compound in protecting mice from lethal influenza infection.[2]
Objective: To assess the therapeutic potential of this compound in reducing mortality and morbidity in mice infected with a lethal dose of influenza virus.
Materials:
-
6-8 week old female C57BL/6J mice[2]
-
Mouse-adapted influenza virus (e.g., A/PR/8/34; "PR8")
-
This compound tetrasodium (B8768297) (E5564)
-
Sterile, endotoxin-free saline or vehicle control
-
Anesthetic (e.g., isoflurane)
-
Calibrated pipettes and sterile, disposable tips
-
Insulin syringes with 28-30G needles for intravenous injection
Experimental Workflow:
Caption: Experimental workflow for testing this compound's therapeutic efficacy in influenza.
Procedure:
-
Infection (Day 0):
-
Anesthetize mice lightly.
-
Infect mice intranasally with a predetermined lethal dose (e.g., ~LD₉₀) of influenza virus in a small volume (e.g., 20-30 µL) of sterile saline.[2]
-
-
Treatment Preparation:
-
Reconstitute this compound in sterile, endotoxin-free vehicle to a final concentration of 2 mg/mL (for a 200 µg dose in 100 µL).
-
-
Treatment Administration (Days 2-6):
-
Monitoring:
-
Data Analysis:
-
Compare survival curves between the this compound-treated and placebo groups using a Kaplan-Meier analysis.
-
Analyze weight loss and clinical scores over time using appropriate statistical tests.
-
For mechanistic studies, cohorts of mice can be euthanized at specific time points (e.g., days 2, 4, and 6 post-infection) to collect lung tissue for analysis of viral titers, cytokine expression, and histopathology.[2]
-
Protocol 2: Prophylactic Administration of this compound in a Mouse Model of Endotoxin-Induced Inflammation
This protocol is based on studies investigating this compound's ability to block systemic inflammation induced by LPS.[8]
Objective: To determine the efficacy of this compound in preventing LPS-induced cytokine release and organ damage.
Materials:
-
8-10 week old mice (strain may vary)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound tetrasodium (E5564)
-
Sterile, endotoxin-free saline
-
Equipment for intravenous or intraperitoneal injections
-
Materials for blood collection (e.g., cardiac puncture or tail vein) and tissue harvesting
Procedure:
-
Treatment Preparation:
-
Prepare this compound in sterile saline at the desired concentration (e.g., for a 5 mg/kg dose).
-
-
Prophylactic Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control to mice via intravenous injection 30 minutes prior to LPS challenge.[8]
-
-
LPS Challenge:
-
Administer LPS (e.g., 3 mg/kg) via intraperitoneal injection.[8]
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours post-LPS), euthanize mice.[8]
-
Collect blood via cardiac puncture for plasma separation.
-
Harvest organs of interest (e.g., liver, lungs, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
-
Data Analysis:
-
Measure plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
-
Assess liver damage by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
-
Analyze tissue inflammation by measuring NF-κB activation (e.g., via Western blot for p65 subunit) or cytokine levels in tissue homogenates.[8]
-
Concluding Remarks
This compound is a well-characterized TLR4 antagonist that has demonstrated significant efficacy in a wide range of preclinical mouse models of inflammatory diseases. The provided data and protocols serve as a starting point for researchers. It is imperative to perform dose-response studies and to optimize the timing of administration for each specific experimental model to achieve the desired therapeutic or prophylactic effect. Proper handling and administration techniques are critical to ensure the reproducibility and validity of experimental findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. The Toll-Like Receptor 4 Antagonist this compound Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Eritoran to Study TLR4-Independent LPS Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The canonical signaling pathway for LPS is mediated by Toll-like receptor 4 (TLR4). However, growing evidence has revealed the existence of TLR4-independent pathways for LPS recognition, primarily through the intracellular non-canonical inflammasome. Eritoran, a synthetic analog of the lipid A portion of LPS, is a potent and specific antagonist of the TLR4 receptor complex.[1][2] By competitively inhibiting LPS binding to the MD-2 co-receptor, this compound effectively blocks TLR4-mediated signaling cascades.[1] This property makes this compound an invaluable tool for dissecting the differential effects of LPS, allowing researchers to isolate and study TLR4-independent inflammatory responses.
These application notes provide detailed protocols for utilizing this compound to investigate TLR4-independent LPS effects in both in vitro and in vivo models.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in inhibiting TLR4-dependent responses, thereby enabling the study of TLR4-independent effects.
Table 1: In Vitro Dose-Dependent Inhibition of LPS-Induced TNF-α Production by this compound in Human Monocytes
| This compound Concentration (ng/mL) | LPS Concentration (ng/mL) | Inhibition of TNF-α Production (%) | Reference |
| 0.03 | 0.2 | ~36% | [3] |
| 10 | 0.2 | ~95% | [3] |
Note: TNF-α production is a hallmark of the TLR4-dependent signaling pathway.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Endotoxemia
| Treatment Group | Serum TNF-α (pg/mL) at 24h | Retinochoroidal Tissue NF-κB (relative units) at 24h | Histopathological Damage Score (mean) at 24h | Reference |
| Control | ~50 | ~0.2 | ~0.5 | |
| LPS (1.5 mg/kg) | ~250 | ~0.8 | ~2.5 | |
| LPS + this compound (0.5 mg/kg) | ~75 | ~0.3 | ~1.0 |
Note: NF-κB activation is a key downstream event in TLR4 signaling.
Signaling Pathways
To understand the experimental approach, it is crucial to visualize the distinct LPS signaling pathways.
References
Application Notes and Protocols: Experimental Design for Testing Eritoran in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1] It competitively binds to the MD-2 co-receptor, preventing the dimerization of the TLR4-MD2 complex induced by LPS.[2][3] This action blocks downstream signaling cascades, ultimately inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][4] Although this compound failed to meet its primary endpoint in a Phase III clinical trial for severe sepsis, its well-defined mechanism of action makes it a valuable tool for in vitro studies of TLR4 signaling in primary immune cells.[5]
These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on primary human immune cells. The protocols outlined below cover the isolation and differentiation of key immune cell types, methods to assess the impact of this compound on inflammatory responses, and analysis of TLR4 signaling pathways.
Signaling Pathways and Experimental Workflow
TLR4 Signaling Pathway with this compound Inhibition
The following diagram illustrates the TLR4 signaling cascade initiated by LPS and the mechanism of inhibition by this compound.
Experimental Workflow Overview
This diagram outlines the general workflow for testing the effects of this compound on primary immune cells.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or Lymphoprep™
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, Ficoll-Paque™, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability with Trypan Blue.
Differentiation of Monocytes into Macrophages and Dendritic Cells
3.2.1. Generation of Monocyte-Derived Macrophages (MDMs)
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin)
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the wells with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF.
-
Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
After 6-7 days, the adherent cells will have differentiated into macrophages.
3.2.2. Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
6-well tissue culture plates
Procedure:
-
Follow steps 1-3 from the macrophage differentiation protocol to isolate adherent monocytes.
-
Add fresh complete RPMI-1640 medium supplemented with 50 ng/mL of GM-CSF and 20 ng/mL of IL-4.
-
Incubate for 5-7 days, replacing half of the medium with fresh cytokine-containing medium every 2-3 days.
-
After 5-7 days, the loosely adherent and floating cells will be immature dendritic cells.
This compound Treatment and LPS Stimulation
Procedure:
-
Plate the differentiated macrophages or dendritic cells in 24- or 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well in a 96-well plate).
-
Allow the cells to adhere and rest for at least 2 hours.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL). Include a non-stimulated control.
-
Incubate for the desired time period (e.g., 4-24 hours for cytokine analysis, shorter time points for signaling studies).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general outline for a sandwich ELISA to measure TNF-α in culture supernatants.[1][2]
Materials:
-
Cell culture supernatants
-
TNF-α capture and detection antibodies
-
Recombinant TNF-α standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated NF-κB p65 in cell lysates.[6]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL detection reagent and visualize the bands using an imaging system.
Phosphoflow Cytometry for NF-κB p65
This protocol allows for the single-cell analysis of NF-κB p65 phosphorylation.[7][8]
Materials:
-
Stimulated and treated cells
-
Fixation buffer (e.g., 1.5% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies (anti-phospho-p65, cell surface markers)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Stimulate and treat cells as described in section 3.3.
-
Fix the cells with fixation buffer for 10 minutes at 37°C.
-
Permeabilize the cells with ice-cold methanol (B129727) for 30 minutes on ice.
-
Wash the cells with staining buffer.
-
Stain with the fluorochrome-conjugated antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
Data Presentation
Cytokine Production Data
Summarize the results from ELISA or multiplex assays in a table to facilitate comparison between different treatment groups.
| Treatment Group | This compound (ng/mL) | LPS (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS Control | 0 | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 0.1 | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 1 | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 10 | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 100 | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound Control | 100 | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
Flow Cytometry Data
Present flow cytometry data in a table format, showing the percentage of positive cells or the mean fluorescence intensity (MFI).
| Treatment Group | This compound (ng/mL) | LPS (ng/mL) | % CD86+ Cells | MFI of CD86 | % p-p65+ Monocytes | MFI of p-p65 |
| Unstimulated Control | 0 | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS Control | 0 | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 10 | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + LPS | 100 | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the TLR4-antagonistic properties of this compound in primary human immune cells. By following these detailed methodologies, researchers can effectively assess the impact of this compound on cytokine production, immune cell activation, and intracellular signaling pathways. The structured data presentation formats will aid in the clear and concise reporting of findings. These experiments will contribute to a deeper understanding of TLR4-mediated inflammation and the potential of TLR4 antagonists in modulating immune responses.
References
- 1. Human TNF alpha ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. immunology.org [immunology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of TLR4 in Disease Using Eritoran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Eritoran, a potent and specific Toll-like receptor 4 (TLR4) antagonist, for investigating the role of TLR4 in various disease models. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in both in vitro and in vivo experiments, and presents key quantitative data to aid in experimental design and data interpretation.
Introduction to this compound and TLR4
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It is renowned for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, as well as other damage-associated molecular patterns (DAMPs) released during sterile inflammation.[1] Upon activation, TLR4 initiates downstream signaling cascades that lead to the production of pro-inflammatory cytokines and interferons, driving the inflammatory response.[1][2] Dysregulation of TLR4 signaling is implicated in a wide range of diseases, including sepsis, influenza, liver ischemia-reperfusion injury, and chronic inflammatory disorders.[3][4][5]
This compound (E5564) is a synthetic analog of the lipid A portion of Rhodobacter sphaeroides.[4] It acts as a competitive antagonist of TLR4 by binding to the MD-2 co-receptor, thereby preventing the binding of LPS and subsequent dimerization and activation of the TLR4/MD-2 complex.[4][6] This blockade of TLR4 signaling inhibits the activation of downstream pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately suppressing the production of inflammatory mediators.[2][5] this compound has been shown to have no agonistic activity in human, dog, rat, and mouse models.[6]
Mechanism of Action: TLR4 Signaling and this compound Inhibition
The activation of TLR4 by ligands such as LPS is a multi-step process that leads to the activation of two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1.[1][2] This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
-
TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated.[1] This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).[2]
This compound effectively blocks both of these pathways by preventing the initial ligand binding and receptor dimerization, making it a powerful tool to dissect the contribution of TLR4 signaling in disease pathogenesis.
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Potency
The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound for the inhibition of TNF-α production in human whole blood stimulated with LPS from various bacterial sources.
| Bacterial Source of LPS | LPS Concentration | Mean TNF-α Released (pg/mL ± SE) | IC50 of this compound (nM ± SE) |
| S. minnesota | 10 ng/mL | 2793 ± 99 | 12.4 ± 5.1 |
| S. marcescens | 10 ng/mL | 3128 ± 91 | 10.3 ± 6.2 |
| S. enteritidis | 1 ng/mL | Not specified | Not specified |
| Whole Killed Bacteria (dry weight) | 100 ng/mL | Not specified | Not specified |
| Data adapted from Reference[6] |
Experimental Protocols
In Vitro Studies: Assessing TLR4 Inhibition in Cell Culture
This protocol describes a general method for evaluating the inhibitory effect of this compound on LPS-induced cytokine production in cultured cells, such as macrophages (e.g., RAW 264.7) or primary cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, primary hepatic stellate cells)
-
Complete cell culture medium
-
This compound tetrasodium (B8768297)
-
Lipopolysaccharide (LPS) from a relevant bacterial strain
-
Phosphate-buffered saline (PBS)
-
Reagents for cytokine measurement (e.g., ELISA kit for TNF-α or IL-6)
-
Reagents for assessing cell viability (e.g., MTT assay kit)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include control wells with no LPS and no this compound, as well as wells with LPS only.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): To ensure that the observed reduction in cytokine production is not due to cytotoxicity of this compound, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[7]
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Studies: Investigating the Role of TLR4 in Disease Models
This protocol provides a general framework for using this compound in a mouse model of disease where TLR4 is implicated, such as endotoxemia, influenza, or liver ischemia-reperfusion injury. Note: Specific dosages and administration routes may need to be optimized for each model.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
This compound tetrasodium
-
Disease induction agent (e.g., LPS, influenza virus, surgical procedure for I/R)
-
Vehicle control (e.g., sterile saline)
-
Anesthesia (if required for procedures)
-
Equipment for sample collection (e.g., blood collection tubes, tissue homogenization tools)
-
Reagents for endpoint analysis (e.g., ELISA kits, reagents for histology, qPCR reagents)
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare this compound for injection in a sterile vehicle. Administer this compound to the treatment group via an appropriate route (e.g., intravenous, intraperitoneal). A common dose used in mice is 5-10 mg/kg.[4][5][8] Administer the vehicle control to the control group. The timing of administration will depend on the disease model (e.g., 30 minutes before LPS challenge or daily for several days post-infection).[8][9]
-
Disease Induction: Induce the disease in both the this compound-treated and vehicle-treated groups. This could involve:
-
Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, lethargy, survival).[9]
-
Sample Collection: At predetermined time points, collect samples for analysis. This may include:
-
Blood: For measurement of serum cytokines (e.g., IL-6, TNF-α) or markers of organ damage (e.g., ALT for liver injury).[4][8]
-
Tissues: For histological analysis, measurement of tissue cytokine levels, or analysis of signaling pathway activation (e.g., Western blot for phosphorylated NF-κB or MAPKs).[4][5]
-
-
Endpoint Analysis: Analyze the collected samples to determine the effect of this compound on the disease phenotype.
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between the this compound-treated and vehicle-treated groups.
References
- 1. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Eritoran Binding to TLR4/MD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. It competitively inhibits the binding of LPS to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the dimerization of the TLR4/MD-2 complex and subsequent downstream inflammatory signaling.[1] Accurate and robust methods for quantifying the binding of this compound to the TLR4/MD-2 complex are crucial for understanding its mechanism of action and for the development of novel TLR4-targeted therapeutics.
These application notes provide an overview of various techniques to measure the binding of this compound to the TLR4/MD-2 complex, along with detailed protocols for their implementation.
Data Presentation
| Parameter | Value (nM) | Assay System | Ligand | Reference |
| IC50 | ~1–5 | Human Monocytes | LPS | [2] |
| IC50 | Varies | Human Whole Blood | Various LPS strains | [3] |
Signaling Pathway
The binding of LPS to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound blocks this pathway at the initial step of ligand recognition.
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand, such as tritiated lipooligosaccharide ([³H]-LOS), for binding to the TLR4/MD-2 complex expressed on the surface of cells.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Preparation:
-
Culture HEK293 cells stably transfected to express human TLR4 and MD-2.
-
Harvest cells and resuspend in binding buffer (e.g., PBS with 0.1% BSA) to a concentration of 1 x 10⁶ cells/mL.
-
-
Competition Binding:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of this compound (e.g., from 0.01 nM to 1 µM) or vehicle control.
-
Add 25 µL of [³H]-LOS at a final concentration equal to its Kd for TLR4/MD-2 (if known) or a concentration that gives a robust signal-to-noise ratio.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreenHTS) pre-soaked in binding buffer.[3]
-
Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-LOS against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (this compound) and a ligand (TLR4/MD-2 complex) immobilized on a sensor chip.
Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization of TLR4/MD-2:
-
Use a CM5 sensor chip and amine coupling chemistry for immobilization.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[4]
-
Inject recombinant human TLR4/MD-2 complex (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.[4]
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP) ranging from low nanomolar to micromolar concentrations.
-
Inject the this compound solutions over the immobilized TLR4/MD-2 surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Förster Resonance Energy Transfer (FRET) Assay
FRET can be used to measure the inhibition of LPS-induced TLR4 dimerization by this compound in living cells. This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Workflow:
Caption: Workflow for a FRET-based dimerization assay.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a multi-well plate.
-
Co-transfect the cells with plasmids encoding TLR4-CFP (donor) and TLR4-YFP (acceptor).[5] Also co-transfect with plasmids for MD-2 and CD14 to ensure proper LPS sensing.
-
-
Inhibition Assay:
-
24-48 hours post-transfection, replace the culture medium with an appropriate assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of LPS (e.g., 100 ng/mL).
-
-
FRET Measurement:
-
Measure the fluorescence emission of both CFP and YFP using a fluorescence plate reader or a microscope equipped for FRET imaging.
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each condition.
-
-
Data Analysis:
-
Normalize the FRET ratio to the vehicle-treated, LPS-stimulated control.
-
Plot the normalized FRET ratio against the this compound concentration to determine its inhibitory effect on LPS-induced TLR4 dimerization.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
Similar to FRET, BRET can be used to monitor the proximity of TLR4 monomers in live cells. BRET utilizes a bioluminescent donor (e.g., NanoLuc luciferase) and a fluorescent acceptor.
Caption: Workflow for STD-NMR analysis.
Protocol:
-
Sample Preparation:
-
Prepare a solution of recombinant human MD-2 (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4).
-
Prepare a stock solution of this compound.
-
Prepare two NMR samples: one with this compound alone and another with a mixture of MD-2 and this compound (e.g., 1:100 molar ratio).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of both samples to identify the proton resonances of this compound.
-
For the mixed sample, acquire STD-NMR spectra. This involves alternating between on-resonance irradiation of the protein protons (e.g., at 7-8 ppm or 0 ppm) and off-resonance irradiation (e.g., at 30-40 ppm). [2][6] * Use a saturation time of around 2 seconds. [2]
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the proton resonances of this compound confirms its binding to MD-2. The relative intensities of the signals can provide information about which parts of the this compound molecule are in closest contact with the protein.
-
Whole Blood Assay for Functional Inhibition
This assay measures the functional consequence of this compound binding to TLR4/MD-2 by quantifying the inhibition of LPS-induced cytokine production in a physiologically relevant matrix.
Workflow:
Caption: Workflow for a whole blood cytokine release assay.
Protocol:
-
Blood Collection and Preparation:
-
Draw fresh human blood into heparinized tubes.
-
Dilute the blood 1:1 with RPMI 1640 medium. [7]
-
-
Inhibition and Stimulation:
-
Incubation and Plasma Collection:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in LPS-induced cytokine production.
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for characterizing the binding of this compound to the TLR4/MD-2 complex. The choice of assay will depend on the specific research question, available equipment, and whether a direct binding measurement or a functional readout is desired. By employing these methods, researchers can gain valuable insights into the pharmacology of this compound and other TLR4 modulators.
References
- 1. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 7. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release | PLOS One [journals.plos.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Utilizing Eritoran to Differentiate TLR4 from Other PRR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent and specific antagonist of Toll-like receptor 4 (TLR4). It competitively binds to the MD-2 co-receptor, which forms a complex with TLR4, thereby inhibiting the downstream signaling cascade initiated by LPS, a major component of the outer membrane of Gram-negative bacteria.[1][2] This specificity makes this compound an invaluable tool for researchers to dissect the intricate network of innate immune signaling and differentiate the TLR4 pathway from those activated by other Pattern Recognition Receptors (PRRs).
These application notes provide detailed protocols for utilizing this compound to investigate the specific contribution of TLR4 signaling in response to various stimuli. The described experimental workflows are essential for researchers in immunology, infectious disease, and drug development who aim to characterize the mechanisms of inflammation and identify novel therapeutic targets.
Data Presentation
The following table summarizes the inhibitory effect of this compound on cytokine production induced by ligands for different TLRs. This data highlights the specificity of this compound for the TLR4 pathway.
| PRR Target | Ligand | Ligand Concentration | This compound Concentration | Readout | % Inhibition | Reference |
| TLR4 | E. coli (Gram-negative bacteria) | - | Varies | TNF-α production | Inhibited | [1] |
| TLR2 | S. aureus (Gram-positive bacteria) | - | Varies | TNF-α production | Not Inhibited | [1] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways for TLR4, TLR2, and TLR3, highlighting the point of inhibition by this compound in the TLR4 cascade.
Caption: TLR4 Signaling Pathway and this compound's Point of Inhibition.
Caption: TLR2 Signaling Pathway.
Caption: TLR3 Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Differentiating PRR Pathways.
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation to Differentiate TLR4 and Other PRR Pathways
Objective: To determine the specificity of this compound in inhibiting TLR4-mediated cellular activation compared to other PRR pathways.
Materials:
-
Immune cells (e.g., human or murine macrophages, dendritic cells, or whole blood)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound tetrasodium (B8768297)
-
TLR4 ligand: Lipopolysaccharide (LPS) from E. coli O111:B4
-
TLR2 ligand: Pam3CSK4
-
TLR3 ligand: Polyinosinic:polycytidylic acid (Poly(I:C))
-
Vehicle control (e.g., sterile, endotoxin-free water or PBS)
-
96-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1-5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to adhere.
-
This compound Pre-treatment: Prepare a stock solution of this compound. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response from 0.1 to 1000 ng/mL). Add 50 µL of the this compound solution or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
PRR Ligand Stimulation: Prepare stock solutions of LPS (e.g., 1 µg/mL), Pam3CSK4 (e.g., 1 µg/mL), and Poly(I:C) (e.g., 10 µg/mL). Dilute the ligands in culture medium to 4x the final desired concentration. Add 50 µL of the diluted ligand solutions to the corresponding wells. The final volume in each well should be 200 µL.
-
Control Wells:
-
Unstimulated cells (medium only)
-
Cells with vehicle + ligand
-
Cells with this compound only
-
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C for subsequent cytokine analysis.
Protocol 2: Cytokine Measurement by ELISA
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants from Protocol 1.
Materials:
-
ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α, IL-6)
-
Cell culture supernatants from Protocol 1
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Blocking: Wash the plate 3 times with wash buffer. Block the plate with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Add 100 µL of standards and diluted samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate 3 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Protocol 3: NF-κB Reporter Assay
Objective: To measure the activation of the NF-κB signaling pathway in response to PRR stimulation and its inhibition by this compound.
Materials:
-
HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line)
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution
-
This compound tetrasodium
-
PRR ligands (LPS, Pam3CSK4, Poly(I:C))
-
96-well flat-bottom tissue culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells at a density of 2.5-5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium in a 96-well plate.
-
This compound and Ligand Addition: Immediately after seeding, add 20 µL of this compound (or vehicle) at various concentrations, followed by 20 µL of the respective PRR ligand to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Signal Detection:
-
HEK-Blue™ Detection Medium: The color change can be observed directly. For quantitative results, measure the absorbance at 620-655 nm.
-
QUANTI-Blue™ Solution: If using a standard culture medium, after the incubation period, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
-
Data Analysis: The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation. Compare the absorbance values of the treated wells to the control wells to determine the effect of this compound on PRR-induced NF-κB activation.
Conclusion
This compound's high specificity for the TLR4/MD-2 complex makes it an indispensable pharmacological tool for elucidating the role of TLR4 in various physiological and pathological processes.[1] By employing the protocols outlined in these application notes, researchers can confidently differentiate TLR4-mediated signaling from that of other PRRs, thereby advancing our understanding of innate immunity and facilitating the development of targeted therapeutics for inflammatory and infectious diseases.
References
Troubleshooting & Optimization
troubleshooting Eritoran insolubility in aqueous solutions
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of experimental compounds is critical for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the aqueous solubility of Eritoran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound (also known as E5564) is a synthetic analog of Lipid A and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Its amphiphilic nature, possessing both hydrophobic lipid chains and a charged phosphate (B84403) head group, can lead to complex solubility behavior in aqueous solutions, including the potential for aggregation and micelle formation.[1][3] Proper dissolution is essential for achieving an accurate concentration and ensuring the availability of the monomeric form, which is active in binding to the MD-2 co-receptor of TLR4.
Q2: In what solvents is this compound tetrasodium (B8768297) soluble?
A2: this compound tetrasodium, the salt form of this compound, is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[5] While it can be reconstituted in endotoxin-free water, challenges with aggregation and precipitation may arise, particularly at higher concentrations.[6]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored in a dry, dark environment. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[4] Stock solutions, typically prepared in DMSO, are best stored at -80°C for up to a year.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Dissolution
This guide provides a systematic approach to addressing common issues with this compound insolubility.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, use anhydrous DMSO.[4]
-
Mechanical Agitation: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication: If the compound remains undissolved, sonicate the solution in a water bath for 5-10 minutes. This can help break up aggregates.
-
Gentle Warming: If the compound is not temperature-sensitive, gentle warming to 37°C may improve solubility.
-
Issue 2: My this compound DMSO stock solution precipitates when diluted into an aqueous buffer (e.g., PBS or cell culture media).
-
Possible Cause: This is a common issue for hydrophobic compounds dissolved in a highly organic solvent when diluted into an aqueous medium. The compound is crashing out of solution as it is no longer soluble at that concentration in the final aqueous environment.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing, and then add this intermediate dilution to the final volume.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use of Surfactants: The inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in your final aqueous solution can help to maintain the solubility of this compound.[5]
-
Consider a Different Formulation: For in vivo applications or challenging in vitro systems, a formulation containing solubilizing excipients like PEG300 and Tween 80 may be necessary.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Tetrasodium Stock Solution in DMSO
Materials:
-
This compound tetrasodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Determine the required mass: The molecular weight of this compound tetrasodium is approximately 1401.58 g/mol .[7] To prepare a 10 mM stock solution, you will need to weigh out 14.02 mg for every 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the calculated amount of this compound tetrasodium powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If not, sonicate in a water bath for 5-10 minutes.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay
Objective: To prepare a working solution of this compound in cell culture media with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Prepare an intermediate dilution: Thaw an aliquot of your 10 mM this compound stock solution. Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium. For example, to achieve a final concentration of 1 µM, you could add 1 µL of the 10 mM stock to 999 µL of media to make a 10 µM intermediate solution. It is crucial to add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Prepare the final working solution: Add the required volume of the intermediate dilution to your final volume of cell culture medium. For example, to get a final concentration of 1 µM from a 10 µM intermediate, you would add 100 µL of the intermediate solution to 900 µL of media.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Data Presentation
Table 1: Solubility and Formulation of this compound Tetrasodium
| Solvent/Vehicle | Solubility | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solution preparation | [4] |
| Endotoxin-free Water | Reconstitutable (potential for aggregation) | Dilutions from stock, with caution | [6] |
| DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Forms a clear solution up to 2 mg/mL | In vivo administration | [5] |
Visualizations
TLR4 Signaling Pathway and this compound Inhibition
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Dissolution
Caption: A logical workflow for troubleshooting this compound dissolution issues.
References
- 1. bioconductor.unipi.it [bioconductor.unipi.it]
- 2. blog.tomsawyer.com [blog.tomsawyer.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound Tetrasodium | TargetMol [targetmol.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Eritoran Concentration for Complete TLR4 Inhibition
Welcome to the technical support center for Eritoran, a potent and specific antagonist of Toll-like Receptor 4 (TLR4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments for complete TLR4 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS). It acts as a competitive antagonist of TLR4. This compound binds to the myeloid differentiation factor 2 (MD-2), which is associated with TLR4. This binding prevents the LPS-induced dimerization of the TLR4/MD-2 complex, thereby inhibiting downstream intracellular signaling pathways, such as the activation of NF-κB and the production of pro-inflammatory cytokines.[1]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound depends on the cell type, the concentration of the TLR4 agonist (e.g., LPS), and the specific experimental conditions. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from the low nanomolar to the low micromolar range have been shown to be effective. For instance, the IC₅₀ for inhibiting LPS-induced TNF-α production in human monocytes is in the low nanomolar range (~1–5 nM).[2] In human whole blood, the IC₅₀ for TNF-α inhibition varies depending on the LPS source, but is also in the low nanomolar range.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound tetrasodium (B8768297) is soluble in aqueous solutions. For a stock solution, it is recommended to dissolve this compound in sterile, endotoxin-free water or phosphate-buffered saline (PBS). Prepare high-concentration stock solutions (e.g., 1-10 mg/mL), aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability.[2][3] For short-term storage (days to weeks), 4°C is acceptable.[2]
Q4: Is this compound known to have any agonist activity?
A4: this compound is a pure TLR4 antagonist and has not been observed to have any significant agonist activity in human, dog, rat, or mouse cells.[1]
Data Presentation
Table 1: Inhibitory Concentration (IC₅₀) of this compound for TNF-α Production in Human Whole Blood
This table summarizes the mean IC₅₀ values of this compound required to inhibit TNF-α production by 50% in human whole blood stimulated with LPS from various bacterial strains.
| Bacterial Source of LPS | LPS Concentration | Mean IC₅₀ of this compound (nM) |
| S. minnesota | 10 ng/mL | 12.4 ± 5.1 |
| S. marcescens | 10 ng/mL | 10.3 ± 6.2 |
| E. coli O111:B4 | 10 ng/mL | 1.1 ± 0.2 |
| E. coli O55:B5 | 10 ng/mL | 1.4 ± 0.3 |
| K. pneumoniae | 10 ng/mL | 1.8 ± 0.4 |
| P. aeruginosa | 10 ng/mL | 1.4 ± 0.3 |
| S. enteritidis | 1 ng/mL | 0.8 ± 0.1 |
Data adapted from a study by Mullarkey et al., as cited in Rossignol DP, Lynn M (2005).[1]
Experimental Protocols & Methodologies
Measuring TNF-α Inhibition by ELISA
This protocol describes how to measure the inhibition of LPS-induced TNF-α production by this compound in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Human or Mouse TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare a solution of LPS in complete cell culture medium at a concentration that induces a submaximal TNF-α response (e.g., 10 ng/mL). Add 100 µL of the LPS solution to the wells (final volume 200 µL). Include wells with cells and this compound but no LPS as a negative control, and wells with cells and LPS but no this compound as a positive control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-only control. Plot the results to determine the IC₅₀ value.
NF-κB Reporter Assay
This protocol outlines the use of a luciferase-based NF-κB reporter assay to assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing TLR4/MD-2/CD14 and an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
LPS
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in assay medium. Add 50 µL of the dilutions to the cells and incubate for 1-2 hours.
-
LPS Stimulation: Prepare an LPS solution at a concentration that gives a robust luciferase signal (e.g., 100 ng/mL). Add 50 µL of the LPS solution to the wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.
-
Signal Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK, a downstream marker of TLR4 activation, and its inhibition by this compound.
Materials:
-
Target cells (e.g., primary macrophages)
-
This compound
-
LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound followed by LPS stimulation as described in the previous protocols.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p38 and a loading control (e.g., GAPDH) to normalize the data.
-
Densitometry: Quantify the band intensities to determine the level of p38 phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low TLR4 inhibition observed | This compound concentration too low: The concentration of this compound may not be sufficient to compete with the TLR4 agonist. | Perform a dose-response experiment with a wider range of this compound concentrations. Ensure the this compound concentration is appropriate for the LPS concentration used. |
| Inactive this compound: Improper storage or handling may have led to the degradation of this compound. | Use a fresh aliquot of this compound. Verify proper storage conditions (-20°C or -80°C for long-term). | |
| Cell line not responsive: The chosen cell line may have low or no TLR4 expression. | Confirm TLR4 expression in your cell line using RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to have a robust TLR4 response (e.g., THP-1, RAW 264.7). | |
| High background signal in assays | LPS contamination: Reagents, media, or labware may be contaminated with endotoxin (B1171834). | Use endotoxin-free reagents and plastics. Test all components for endotoxin levels. |
| Cell stress: Over-confluent cells or harsh experimental conditions can lead to non-specific signaling. | Ensure cells are healthy and at an appropriate density. Minimize handling and temperature fluctuations. | |
| Inconsistent results between experiments | Variability in cell passage number: Cell characteristics can change with prolonged culturing. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent reagent preparation: Variations in the concentration of this compound, LPS, or other reagents. | Prepare fresh dilutions of all reagents for each experiment. Use calibrated pipettes and be meticulous with dilutions. | |
| Cell toxicity observed | High concentration of this compound or solvent: Although generally well-tolerated, very high concentrations of this compound or the solvent (if used) might be toxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line. Ensure the final solvent concentration is minimal and non-toxic. |
Visualizations
Caption: TLR4 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Caption: Troubleshooting Decision Tree for Ineffective TLR4 Inhibition.
References
Technical Support Center: Eritoran and LPS-Induced TNF-alpha Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Eritoran's efficacy in blocking lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in experimental settings.
Troubleshooting Guide: Why is this compound Not Blocking LPS-Induced TNF-α?
Problem 1: Suboptimal this compound Activity or Inactivation
This compound's effectiveness can be compromised by factors related to its chemical nature and interaction with experimental components.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactivation by Serum Proteins | This compound's pharmacodynamic half-life is significantly shorter than its pharmacokinetic half-life due to rapid inactivation by binding to high-density lipoproteins (HDL) in serum.[1] This can lead to a loss of inhibitory activity in cell culture experiments that include serum. | 1. Conduct experiments in serum-free media: If your cell type allows, perform the LPS stimulation and this compound treatment in the absence of serum. 2. Heat-inactivate serum: While not a complete solution, heat-inactivating the serum may partially reduce the inhibitory effect. 3. Increase this compound concentration: If serum is required, a higher concentration of this compound may be necessary to overcome the inactivation by HDL. Titrate the this compound concentration to find the optimal inhibitory dose in the presence of your specific serum concentration. |
| Inadequate this compound Concentration | The concentration of this compound required for 50% inhibition (IC50) of TNF-α production varies depending on the cell type, LPS concentration, and the source of LPS.[2] Using a suboptimal dose will result in incomplete or no inhibition. | 1. Perform a dose-response curve: Titrate this compound across a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 for your specific experimental conditions. 2. Consult published data: Refer to literature for typical IC50 values in similar experimental systems as a starting point for your dose-response experiments. |
| Inappropriate Timing of Administration | The timing of this compound addition relative to the LPS challenge is critical. As a competitive antagonist, this compound is most effective when present before or at the same time as LPS to prevent LPS from binding to the TLR4/MD-2 complex. | 1. Pre-incubation with this compound: Pre-incubate your cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding LPS. 2. Co-administration: Alternatively, add this compound and LPS to the cell culture simultaneously. Avoid adding this compound significantly after the LPS challenge, as the inflammatory cascade may have already been initiated. |
Problem 2: Experimental Setup and Reagent Issues
The design of your experiment and the quality of your reagents can significantly impact the observed effect of this compound.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| LPS Contamination with Other PAMPs | Commercially available LPS preparations can be contaminated with other pathogen-associated molecular patterns (PAMPs), such as lipoproteins or peptidoglycans.[3] These contaminants can activate other Toll-like receptors (e.g., TLR2), leading to TNF-α production that is independent of TLR4 and therefore not inhibited by this compound. | 1. Use highly purified LPS: Purchase LPS that is specifically labeled as "ultrapure" or "TLR4-grade." 2. Purify your LPS: If you suspect contamination, you can repurify your LPS using methods like phenol (B47542) extraction or specialized endotoxin (B1171834) removal columns.[4][5][6][7] 3. Use TLR2-deficient cells or inhibitors: As a control, test your LPS preparation on TLR2-deficient cells or in the presence of a TLR2 inhibitor to confirm that the observed TNF-α production is solely TLR4-dependent. |
| Inappropriate Cell Type or Model | Not all cell types respond to LPS in the same manner. The expression levels of TLR4, MD-2, and CD14 can vary significantly, affecting the sensitivity to both LPS and this compound. | 1. Confirm TLR4/MD-2/CD14 expression: Verify that your chosen cell line expresses the necessary components for TLR4-mediated LPS sensing. 2. Use a well-characterized cell line: For initial experiments, consider using a cell line known to have a robust and well-characterized response to LPS via TLR4, such as RAW 264.7 murine macrophages or THP-1 human monocytic cells.[8][9] |
| Issues with TNF-α Measurement (ELISA) | Inaccurate TNF-α measurements can be mistaken for a lack of this compound efficacy. Common ELISA problems include high background, low signal, and poor reproducibility. | 1. Follow a robust ELISA protocol: Ensure all steps, including washing, blocking, and incubation times, are performed correctly.[10][11][12][13] 2. Include proper controls: Use positive controls (LPS-stimulated cells without this compound) and negative controls (unstimulated cells) to validate the assay. 3. Check reagent quality: Ensure that antibodies, standards, and substrates are not expired and have been stored correctly. |
Problem 3: Alternative Biological Pathways for LPS Signaling
While the TLR4-dependent pathway is the primary route for LPS-induced TNF-α production, alternative signaling mechanisms exist that could bypass this compound's inhibitory action.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Intracellular LPS Sensing by Caspases | In addition to extracellular recognition by TLR4, LPS can be sensed intracellularly by caspases-4, -5 (in humans), and -11 (in mice).[14][15][16][17][18] This pathway, often referred to as the non-canonical inflammasome, can lead to inflammatory responses, although its direct role in TNF-α production is less defined than the TLR4 pathway. | 1. Consider the experimental context: Intracellular LPS sensing is more relevant in the context of bacterial infection where bacteria or their outer membrane vesicles can deliver LPS into the cytoplasm. For experiments using soluble LPS, this pathway is less likely to be the primary driver of TNF-α production. 2. Use specific inhibitors: If you suspect involvement of the non-canonical inflammasome, you can use inhibitors of caspases-4/5/11 to investigate their contribution to the overall inflammatory response. |
| Role of Scavenger Receptors | Scavenger receptors, such as SR-A and CD36, have been implicated in the binding and uptake of LPS.[19][20][21][22][23] While their primary role may be in LPS clearance, some studies suggest they can modulate TLR4 signaling. | 1. Acknowledge as a modulating factor: The interaction of LPS with scavenger receptors is complex and may influence the overall cellular response. However, this compound's primary target is the TLR4/MD-2 complex, and significant TNF-α production in a TLR4-dependent manner should still be susceptible to inhibition. |
| TLR4-Independent, CD14-Mediated Signaling | In some specific contexts, particularly with certain cell types and stimuli, CD14 may interact with other receptors to mediate a response to LPS. | 1. Focus on TLR4-dependent models: For studying this compound's activity, it is crucial to use an experimental system where the LPS-induced TNF-α production is confirmed to be predominantly TLR4-dependent. This can be verified using TLR4-deficient cells or TLR4-specific inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of Lipid A, the active component of LPS. It acts as a competitive antagonist of the Toll-like receptor 4 (TLR4). Specifically, this compound binds to the MD-2 co-receptor, which is associated with TLR4. This binding prevents the interaction of LPS with the TLR4/MD-2 complex, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[2]
Q2: this compound failed in a major clinical trial for severe sepsis. Does this mean it is not a good research tool?
A2: The failure of this compound in the ACCESS clinical trial for severe sepsis does not invalidate its use as a specific and potent TLR4 antagonist in a research setting. The reasons for the clinical trial failure are thought to be multifactorial, including the advanced stage of the inflammatory response in septic patients by the time of treatment, a phenomenon known as "LPS tolerance," where cells become refractory to further LPS stimulation. In a controlled experimental environment, where the timing and dosage of this compound and LPS can be precisely managed, this compound remains a valuable tool for investigating the role of the TLR4 signaling pathway.
Q3: What are typical IC50 values for this compound in vitro?
A3: The 50% inhibitory concentration (IC50) of this compound for LPS-induced TNF-α production can vary. In studies with human whole blood stimulated with LPS, IC50 values have been reported in the low nanomolar range. For example, in one study, plasma TNF-α concentrations were reduced by over 50% at an this compound concentration of 6.25 nmol/L.[24] However, it is crucial to determine the IC50 empirically for your specific cell type, LPS source and concentration, and culture conditions.
Q4: Can this compound activate TLR4 signaling on its own?
A4: No, this compound is a pure antagonist and does not have significant intrinsic agonistic activity. It binds to the TLR4/MD-2 complex but does not induce the conformational changes necessary for signal transduction.[2]
Experimental Protocols & Data
Table 1: Representative IC50 Values for this compound Inhibition of TNF-α
| Cell Type/System | LPS Concentration | This compound IC50 (approx.) | Reference |
| Human Whole Blood | 10 ng/mL | 6.25 nM | [24] |
| Human Corneal Epithelial Cells | 100 ng/mL | > 1 ng/mL | [25] |
| U937 (human macrophage-like) | 10 ng/mL | < 1 ng/mL | [25] |
| Human Blood Monocytes | 0.2 ng/mL | 0.03 - 10 ng/mL (dose-dependent inhibition) | [23] |
Note: These values are for reference only and may vary between experiments. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Protocol: Assessing this compound's Inhibition of LPS-Induced TNF-α Production
-
Cell Culture:
-
Plate your cells of interest (e.g., RAW 264.7 or THP-1 cells) at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
-
This compound Pre-treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 30-60 minutes at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in cell culture medium at a concentration known to elicit a robust TNF-α response in your cells.
-
Add the LPS solution to the wells containing the cells and this compound.
-
Include control wells:
-
Negative control: Cells with medium only.
-
Positive control: Cells with LPS only.
-
-
-
Incubation:
-
Incubate the plate for a period sufficient for TNF-α production (typically 4-6 hours, but this should be optimized for your cell type).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration as a function of the this compound concentration to determine the dose-dependent inhibition and calculate the IC50.
-
Visualizations
Signaling Pathways
Caption: LPS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Mimetic Activities of a Toll-Like Receptor 2-Stimulatory Substance(s) in Enterobacterial Lipopolysaccharide Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Simple Method for Repurification of Endotoxins for Biological Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]
- 7. reddit.com [reddit.com]
- 8. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 12. maxanim.com [maxanim.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Intracellular Lipopolysaccharide Sensing as a Potential Therapeutic Target for Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 19. A regulatory role for macrophage class A scavenger receptors in TLR4-mediated LPS responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scavenger receptor A (SR-A) is required for LPS-induced TLR4 mediated NF-κB activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Scavenger Receptor-Like Receptors for the Binding of Lipopolysaccharide to Liver Endothelial and Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
addressing lot-to-lot variability of Eritoran
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Eritoran in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly those that may be perceived as lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as E5564) is a synthetic molecule that acts as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] Structurally, it is an analog of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[2] this compound competitively inhibits the binding of LPS to the MD-2 co-receptor, which is part of the TLR4 receptor complex.[3] This blockage prevents the dimerization of TLR4 and the subsequent initiation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines.[3]
Q2: this compound failed in clinical trials for severe sepsis. Does this impact its use as a research tool?
A2: While this compound did not meet its primary endpoint in Phase III clinical trials for severe sepsis, this does not diminish its value as a highly specific and potent research tool for studying TLR4 signaling.[1] The complexities of sepsis in humans, including the timing of drug administration and the heterogeneity of the patient population, likely contributed to the clinical trial outcomes.[4] For in vitro and in vivo experimental models, this compound remains a valuable reagent for dissecting the role of the TLR4 pathway in various physiological and pathological processes.
Q3: How should I store and handle my this compound lot?
A3: For optimal performance and stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of reconstituted solutions can vary depending on the solvent. Always refer to the manufacturer's specific instructions for your lot.
Troubleshooting Guide: Addressing "Lot-to-Lot Variability"
Unexpected or inconsistent results with this compound are often attributed to lot-to-lot variability. However, a number of other experimental factors can contribute to such outcomes. This guide will help you troubleshoot these issues systematically.
Q4: I'm observing a decrease in the inhibitory activity of my new lot of this compound compared to the previous one. What could be the cause?
A4: While true lot-to-lot variability in the compound's quality is a possibility, it is more common for apparent differences in activity to stem from other experimental variables. Here are several factors to consider:
-
Lipopolysaccharide (LPS) Source and Purity: The potency of this compound's inhibition is dependent on the type and concentration of LPS used for stimulation.[3] Different strains of Gram-negative bacteria produce LPS with varying structures, which can affect its binding to the TLR4/MD-2 complex and, consequently, the inhibitory concentration of this compound required. Ensure you are using the same LPS serotype and from the same supplier as in your previous experiments.
-
LPS Preparation and Aggregation State: The aggregation state of LPS in your solution can significantly impact TLR4 activation.[5] Improperly solubilized or aggregated LPS may lead to inconsistent stimulation of your cell cultures, which could be misinterpreted as a change in this compound's activity. Always follow a consistent protocol for LPS reconstitution and use.
-
Presence of Serum Proteins: this compound is known to bind to serum proteins, particularly high-density lipoprotein (HDL), which can reduce its effective concentration and inhibitory activity.[3][6] If your cell culture medium contains serum, variations in the serum lot or concentration could affect this compound's performance.
-
Cell Culture Conditions: The expression levels of TLR4, MD-2, and CD14 on your cells can influence their responsiveness to LPS and, therefore, the apparent activity of this compound. Ensure your cell lines are healthy, within a consistent passage number, and that you are using a standardized cell density in your assays.
-
Endotoxin (B1171834) Contamination: Reagents, media, and labware can be a source of endotoxin contamination, leading to background TLR4 activation and confounding your results.[7] This can mask the true inhibitory effect of this compound.
Q5: My results with this compound are inconsistent from one experiment to the next. How can I improve reproducibility?
A5: To improve the reproducibility of your experiments with this compound, we recommend the following:
-
Standardize Your Reagents: Use the same lot of all critical reagents, including cell culture media, serum, and especially LPS, for a set of comparative experiments. If you must use a new lot of any reagent, it is advisable to perform a bridging experiment to compare its performance with the previous lot.
-
Implement a Strict Aseptic Technique: Minimize the risk of endotoxin contamination by using certified endotoxin-free labware and reagents whenever possible.
-
Validate Your Assay System: Regularly check the responsiveness of your cells to a standard concentration of LPS to ensure consistent performance of your assay system.
-
Aliquot Your Reagents: Prepare single-use aliquots of both this compound and LPS to avoid repeated freeze-thaw cycles that can affect their stability and activity.
Quantitative Data
The inhibitory potency of this compound can vary depending on the source of the lipopolysaccharide (LPS) used to stimulate the TLR4 receptor. This is a critical factor to consider when designing experiments and interpreting results.
Table 1: Mean Inhibitory Concentrations (IC50) of this compound against TNF-α Production Induced by LPS from Various Bacterial Strains in Human Whole Blood. [3]
| Bacterial Source of LPS | LPS Concentration | This compound IC50 (ng/mL) |
| Escherichia coli O111:B4 | 10 ng/mL | 0.3 |
| Escherichia coli J5 (Rc) | 10 ng/mL | 0.2 |
| Klebsiella pneumoniae | 10 ng/mL | 0.4 |
| Pseudomonas aeruginosa 10 | 10 ng/mL | 0.5 |
| Salmonella enteritidis | 1 ng/mL | 0.1 |
| Neisseria meningitidis | 10 ng/mL | 1.2 |
Key Experimental Protocols
Q6: How do I perform an in vitro TLR4 activation assay to test my this compound lot?
A6: A common and reliable method for assessing TLR4 activation and its inhibition by this compound is to use a reporter cell line, such as HEK-Blue™-hTLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, and they contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol: In Vitro TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells [8][9][10]
-
Cell Preparation:
-
Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash the cells with PBS and detach them.
-
Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 140,000 cells/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 20 µL of your this compound dilutions (in endotoxin-free water or PBS) to the appropriate wells.
-
Add 20 µL of LPS solution (e.g., E. coli O111:B4 at 10 ng/mL final concentration) to all wells except the negative control.
-
Add 20 µL of endotoxin-free water to the negative control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the TLR4 complex.
-
Add 160 µL of the cell suspension (~22,400 cells) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
-
Data Acquisition:
-
Measure SEAP activity using a spectrophotometer at 620-655 nm. The color change in the HEK-Blue™ Detection medium is proportional to the level of NF-κB activation.
-
Q7: How can I test my reagents for endotoxin contamination?
A7: The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying endotoxin levels.[7][11] This assay is extremely sensitive and can detect picogram levels of LPS.
Protocol: Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method) [12][13][14]
-
Reagent Preparation:
-
Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.
-
Prepare a dilution series of the CSE to create a standard curve.
-
-
Sample Preparation:
-
Dilute your test samples (e.g., media, buffers, reconstituted reagents) with LAL Reagent Water. The dilution factor will depend on the expected level of endotoxin and the sensitivity of the LAL reagent.
-
-
Assay Procedure:
-
Add 100 µL of each standard, sample, and a negative control (LAL Reagent Water) to pyrogen-free reaction tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and ending with the highest concentration standard.
-
Gently mix and incubate the tubes in a 37°C water bath for 60 minutes, avoiding any vibration.
-
-
Reading the Results:
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).
-
The endotoxin concentration in your sample is determined by the lowest concentration of the CSE that forms a clot.
-
Q8: How can I measure the downstream effect of this compound on cytokine production?
A8: An enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying the production of specific cytokines, such as TNF-α or IL-6, in response to TLR4 activation and its inhibition by this compound.
Protocol: General Cytokine ELISA [15][16][17][18]
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add your experimental samples (cell culture supernatants) and a dilution series of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for the cytokine to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Development and Measurement:
-
Add a TMB substrate solution to each well and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in your samples by comparing their absorbance to the standard curve.
-
Visual Guides
Signaling Pathway
Caption: TLR4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing unexpected results with this compound.
Logical Relationships
Caption: Logical relationships between potential causes and observed experimental effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. 101.200.202.226 [101.200.202.226]
- 10. invivogen.com [invivogen.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. acciusa.com [acciusa.com]
- 15. TLR4 ELISA kit [antibodies-online.com]
- 16. Human Toll-like receptor 4 (TLR4) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. raybiotech.com [raybiotech.com]
overcoming off-target effects of Eritoran in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Eritoran, a potent TLR4 antagonist. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and avoid misinterpretation of results due to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS).[1] It acts as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] Specifically, this compound binds to the hydrophobic pocket of MD-2, an accessory protein to TLR4, thereby preventing the binding of LPS and subsequent dimerization of the TLR4/MD-2 complex.[4][5] This inhibition blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4][5]
Q2: this compound failed in clinical trials for severe sepsis. Does this mean it is not an effective TLR4 antagonist?
No, the failure of the Phase III ACCESS trial for severe sepsis does not negate this compound's potent TLR4 antagonistic activity.[6][7][8] Preclinical and early-phase clinical studies have consistently demonstrated its ability to block LPS-induced inflammation.[4][9] The reasons for the trial's outcome are complex and may involve the timing of administration in established sepsis, where the inflammatory cascade is already advanced, and the potential for endotoxin (B1171834) tolerance.[8][10]
Q3: What are the known "off-target" effects or, more precisely, non-LPS-induced TLR4 inhibition by this compound?
While highly specific for the TLR4/MD-2 complex, this compound's effects are not limited to blocking LPS from Gram-negative bacteria. It can also inhibit TLR4 activation by endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs), such as high-mobility group box 1 (HMGB1).[5][11] This is a crucial consideration in sterile inflammation models (e.g., ischemia-reperfusion injury) where DAMPs, not PAMPs (Pathogen-Associated Molecular Patterns), are the primary TLR4 ligands.[5][11]
Q4: Can this compound exhibit TLR4-independent effects?
Some studies suggest the possibility of TLR4-independent activities. For instance, in a colon cancer model, this compound's pro-apoptotic effects were reported to be dependent on CD14 and protein kinase Cζ (PKCζ) but not TLR4.[12] Researchers should be aware of these potential alternative mechanisms when designing their experiments and interpreting data.
Q5: What is the difference between this compound and other TLR4 antagonists like TAK-242 (Resatorvid)?
This compound and TAK-242 are both TLR4 signaling inhibitors but have different mechanisms of action. This compound is an extracellular antagonist that competes with ligands for binding to MD-2.[4][5] In contrast, TAK-242 is a small molecule that acts intracellularly by binding to a specific cysteine residue (Cys747) in the Toll/interleukin-1 receptor (TIR) domain of TLR4.[13][14] This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, thereby inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target TLR4 antagonism from potential off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Unexpected lack of effect in a non-LPS inflammatory model. | The inflammatory pathway in your model may not be TLR4-dependent.[4] | 1. Confirm TLR4 Expression: Verify the expression of TLR4 and MD-2 in your cell type or tissue of interest. 2. Use Positive Controls: Include a known TLR4 agonist (e.g., LPS) as a positive control to confirm that the TLR4 pathway is functional and can be inhibited by this compound in your system. 3. Alternative Antagonists: Consider using an antagonist with a different mechanism, such as TAK-242, to see if a similar lack of effect is observed.[13][14] |
| Observed effect is inconsistent with known TLR4 signaling. | The effect may be TLR4-independent.[12] | 1. TLR4 Knockout/Knockdown Models: Use TLR4-deficient cells or animal models to determine if the observed effect persists in the absence of TLR4. 2. MD-2 Knockout/Knockdown Models: Since this compound's primary binding partner is MD-2, using MD-2 deficient systems can also help elucidate TLR4-dependency.[4][5] 3. Pathway Analysis: Investigate downstream signaling pathways that are not typically associated with TLR4 activation. |
| Variability in this compound's inhibitory concentration (IC50). | The IC50 of this compound can be influenced by several factors.[4] | 1. LPS Concentration and Type: The potency of this compound is dependent on the concentration and type of LPS used for stimulation.[4] Ensure consistent LPS source and concentration across experiments. 2. Timing of Administration: The timing of this compound treatment relative to the inflammatory stimulus is critical.[4] Establish a clear and consistent timeline for your experiments. 3. Presence of Lipoproteins: In in vivo studies, plasma lipoproteins can bind to and inactivate this compound.[4] Be mindful of the lipid profile in your experimental subjects or the serum content in your cell culture media. |
| Difficulty dissolving or maintaining solubility of this compound. | This compound is a large, amphipathic molecule. | 1. Follow Manufacturer's Instructions: Adhere strictly to the recommended solvent and procedure for reconstitution. 2. Sonication: Gentle sonication in a water bath can aid in dissolving the compound. 3. Fresh Preparations: Prepare solutions fresh for each experiment to avoid potential degradation or precipitation. |
Data Presentation
In Vitro and In Vivo this compound Dosages
The following table summarizes typical dosages of this compound used in published research. Note that optimal concentrations should be determined empirically for each experimental system.
| Model System | Organism/Cell Type | This compound Dosage/Concentration | Stimulus | Reference |
| In Vivo | Mice (C57BL/6J) | 200 µ g/mouse (i.v.) | Influenza Virus | [15] |
| In Vivo | Mice | 5 mg/kg BW (i.v.) | LPS (3 mg/kg BW) | [11] |
| In Vivo | Rats (Wistar albino) | 0.5 mg/kg | LPS (1.5 mg/kg) | [16] |
| In Vitro | Primary Mouse Liver Cells | Varies | LPS | [17] |
| In Vitro | Human Monocytes | Varies | LPS | [4] |
Experimental Protocols
Key Experimental Control: Validating On-Target TLR4 Antagonism
To ensure that the observed effects of this compound are due to its intended mechanism of action, a rigorous set of controls is essential.
Objective: To differentiate between on-target TLR4 inhibition and potential off-target effects of this compound.
Materials:
-
Wild-type cells/animals
-
TLR4-deficient cells/animals (e.g., from C57BL/10ScNJ mice)
-
MD-2-deficient cells/animals
-
This compound
-
LPS (a specific TLR4 agonist)
-
Pam3CSK4 (a specific TLR2/1 agonist)
-
Poly(I:C) (a specific TLR3 agonist)
-
Vehicle control (the solvent used to dissolve this compound)
Methodology:
-
Cell Treatment:
-
Plate wild-type, TLR4-deficient, and MD-2-deficient cells.
-
Pre-treat a subset of each cell type with this compound at the desired concentration for a specified time (e.g., 1 hour).
-
Treat another subset with the vehicle control.
-
-
Ligand Stimulation:
-
Stimulate the cells with:
-
LPS (to activate TLR4)
-
Pam3CSK4 (to activate TLR2/1)
-
Poly(I:C) (to activate TLR3)
-
A negative control (media only)
-
-
-
Endpoint Analysis:
-
After an appropriate incubation period, measure downstream readouts of TLR activation. This could include:
-
Cytokine Production: Measure levels of TNF-α, IL-6, or other relevant cytokines in the supernatant by ELISA.
-
NF-κB Activation: Assess the phosphorylation of NF-κB p65 or use a reporter assay.
-
Gene Expression: Quantify the mRNA levels of inflammatory genes by qRT-PCR.
-
-
Expected Outcomes and Interpretation:
| Cell Type | Treatment | Expected Outcome for On-Target Effect | Interpretation of Deviation |
| Wild-Type | This compound + LPS | Inhibition of LPS-induced response. | Confirms this compound's activity in your system. |
| Wild-Type | This compound + Pam3CSK4/Poly(I:C) | No inhibition of TLR2/1 or TLR3-induced responses. | Inhibition suggests a potential off-target effect on other TLR pathways or a shared downstream component. |
| TLR4-deficient | This compound + LPS | No response to LPS, with or without this compound. | A response to LPS or an effect of this compound in these cells would indicate a TLR4-independent mechanism. |
| MD-2-deficient | This compound + LPS | No response to LPS, with or without this compound. | An effect of this compound in these cells would suggest it can act independently of MD-2. |
Visualizations
TLR4 Signaling Pathway and this compound's Point of Inhibition
References
- 1. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Toll-like receptor-4 antagonist this compound tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 7. researchgate.net [researchgate.net]
- 8. escavo.com [escavo.com]
- 9. This compound tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sepsis drug fails to help in clinical trial | News from Brown [archive2.news.brown.edu]
- 11. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Suppresses Colon Cancer by Altering a Functional Balance in Toll-like Receptors That Bind Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability and Delivery of Eritoran
Welcome to the technical support center for Eritoran, a potent TLR4 antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the stability and delivery of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows reduced in vivo efficacy despite a long pharmacokinetic half-life. What is the likely cause?
A1: This is a common observation with this compound. The discrepancy between its long pharmacokinetic half-life (approximately 50-60 hours) and its shorter pharmacodynamic half-life is primarily due to its rapid inactivation upon binding to high-density lipoproteins (HDL) in the plasma.[1][2] Specifically, this compound binds to HDL-associated apolipoproteins, such as Apolipoprotein A1 (ApoA1) and Serum Amyloid A (SAA), which significantly reduces its ability to antagonize TLR4.[3]
Q2: How can I improve the in vivo stability and maintain the activity of this compound?
A2: To overcome the rapid inactivation by HDL, encapsulating this compound within a delivery vehicle is a promising strategy. Formulations such as liposomes, nanoparticles, or micelles can shield this compound from plasma components, thereby prolonging its biological activity.[4] These formulations can be optimized to control the release of this compound and potentially target it to specific sites of inflammation.
Q3: I am observing aggregation or precipitation of this compound when preparing my formulation. What should I do?
A3: this compound is an amphiphilic molecule, and its solubility can be challenging. To prevent aggregation, ensure that it is fully dissolved in an appropriate solvent before formulation. Sonication of the this compound solution before use can help break up aggregates.[3] When preparing formulations, consider the drug-to-lipid or drug-to-polymer ratio, as overloading can lead to precipitation. For intravenous formulations, adjusting the pH or using co-solvents and surfactants can improve solubility.
Q4: What are the critical quality attributes to consider when developing a liposomal or nanoparticle formulation for this compound?
A4: Key quality attributes include particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and the in vitro drug release profile. These parameters will influence the formulation's stability, biodistribution, and efficacy.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes/Nanoparticles
| Potential Cause | Troubleshooting Step |
| Suboptimal lipid or polymer composition. | For liposomes, select lipids that have a high affinity for this compound. Given its amphiphilic nature, a combination of phospholipids (B1166683) and cholesterol is a good starting point. For polymeric nanoparticles, choose a polymer with a core that can effectively entrap an amphiphilic drug. |
| Incorrect drug-to-carrier ratio. | Systematically vary the drug-to-lipid or drug-to-polymer ratio to determine the optimal loading capacity. Start with a low ratio and gradually increase it while monitoring for precipitation. |
| Inefficient formulation method. | For liposomes with amphiphilic drugs, the thin-film hydration method followed by extrusion is a robust technique. Ensure the lipid film is completely dry and hydration is performed above the phase transition temperature of the lipids. For nanoparticles, methods like emulsification-solvent evaporation or nanoprecipitation can be optimized by adjusting parameters such as solvent/antisolvent ratio and mixing speed. |
| Drug leakage during formulation. | Incorporating cholesterol into liposomal bilayers can increase their stability and reduce drug leakage. For nanoparticles, crosslinking the polymer shell can enhance stability. |
Issue 2: Poor In Vivo Performance of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Rapid clearance of the delivery vehicle. | To increase circulation time, consider incorporating polyethylene (B3416737) glycol (PEG) into your liposome (B1194612) or nanoparticle formulation (PEGylation). |
| Burst release of this compound from the vehicle. | Optimize the lipid composition of liposomes or the polymer properties of nanoparticles to achieve a more sustained release profile. Characterize the in vitro release kinetics to understand the release mechanism. |
| Formulation instability in biological fluids. | Test the stability of your formulation in plasma or serum by monitoring changes in particle size and drug leakage over time. Modify the surface charge or composition to improve stability. |
| Inadequate targeting to the site of inflammation. | For targeted delivery, the surface of the liposomes or nanoparticles can be functionalized with ligands that bind to receptors expressed on immune cells or inflamed tissues. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) | 50.4 - 62.7 hours | [1] |
| Volume of Distribution (Vdss) | 45.6 - 49.8 ml/kg | [1] |
| Plasma Clearance | 0.679 - 0.930 ml/h/kg | [1] |
Table 2: Distribution of this compound in Plasma Lipoprotein Fractions
| Lipoprotein Fraction | Percentage of this compound Bound | Reference |
| High-Density Lipoprotein (HDL) | ~55% | [1] |
| Low-Density Lipoprotein (LDL) | ~15% | [4] |
| Very-Low-Density Lipoprotein (VLDL) | < 5% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound tetrasodium (B8768297)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) and this compound in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the phase transition temperature of DSPC (~55°C).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pre-warmed to 60°C) by vortexing for 30 minutes. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane for at least 11 passes. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
Characterize the resulting liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
Materials:
-
This compound tetrasodium
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve this compound and PLGA in DCM to form the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Continue homogenization for 5-10 minutes to reduce the droplet size.
-
Evaporate the DCM by stirring the emulsion at room temperature for several hours or by using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.
-
Characterize the nanoparticles for particle size, PDI, zeta potential, and drug loading.
Protocol 3: Ex Vivo Whole Blood Assay to Determine this compound Activity
Materials:
-
Freshly drawn human whole blood (using heparin as an anticoagulant)
-
This compound formulation (or free this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
ELISA kit for TNF-α
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Pre-incubate the diluted blood with different concentrations of your this compound formulation (or free this compound as a control) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the blood with LPS (e.g., 1 ng/mL final concentration) for 4-6 hours at 37°C.
-
Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, centrifuge the samples to collect the plasma.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production by your this compound formulation compared to the LPS-only control.
Visualizations
Caption: this compound competitively inhibits the TLR4 signaling pathway.
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
Technical Support Center: Confirming Eritoran Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the activity of Eritoran, a Toll-like receptor 4 (TLR4) antagonist, in a new cell line.[1][2][3] It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data interpretation examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic lipid A analog that acts as a potent and selective antagonist of Toll-like receptor 4 (TLR4).[3] Its mechanism involves competitively inhibiting the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the TLR4/MD-2 receptor complex.[3][4] This blockade prevents the activation of downstream signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways, which are responsible for producing pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[3][5]
Q2: What is the overall workflow for confirming this compound activity in a new cell line?
A2: A typical workflow involves a multi-step process:
-
Cell Line Qualification: Confirm that your cell line expresses a functional TLR4 signaling pathway. This can be done by stimulating the cells with LPS and measuring a downstream response (e.g., cytokine production).
-
Cytotoxicity Assessment: Determine the concentration range at which this compound is not toxic to the cells.[6][7]
-
Inhibition Assays: Perform dose-response experiments to demonstrate that this compound can inhibit LPS-induced TLR4 activation.
-
Mechanism Validation: Use specific assays like Western blotting to confirm that this compound is inhibiting the expected signaling molecules (e.g., NF-κB).
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental process and the targeted signaling pathway.
Caption: General experimental workflow for confirming this compound activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | TLR4 Antagonist | Research Compound [benchchem.com]
- 4. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Optimizing Eritoran Incubation Time for Maximal Inhibition of TLR4 Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eritoran, a potent TLR4 antagonist, in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments for maximal inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a competitive antagonist of Toll-like receptor 4 (TLR4) signaling.[1] this compound does not bind directly to TLR4 but instead interacts with the accessory protein MD-2, preventing LPS from inducing the dimerization of the TLR4/MD-2 complex, which is the essential first step in the signaling cascade.[2]
Q2: Why is optimizing the incubation time with this compound crucial?
A2: Optimizing the incubation time is critical to ensure that this compound has sufficient time to bind to MD-2 and effectively block the TLR4 signaling pathway before stimulation with an agonist like LPS. Insufficient incubation can lead to an underestimation of this compound's potency (a higher IC50 value), while excessively long incubation times might introduce confounding factors related to cell health or off-target effects. The optimal time ensures maximal and specific inhibition.[3]
Q3: What is a good starting point for this compound concentration in a cell-based assay?
A3: Based on in vitro studies, a good starting point for this compound concentration is in the low nanomolar to micromolar range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How long should I stimulate cells with LPS after this compound pre-incubation?
A4: The duration of LPS stimulation depends on the specific downstream readout you are measuring. For early signaling events like NF-κB activation, a shorter stimulation time (e.g., 30-60 minutes) may be sufficient. For cytokine production (e.g., TNF-α, IL-6), a longer stimulation period (e.g., 3-24 hours) is typically required.[4]
Experimental Protocols
Protocol 1: Optimizing this compound Pre-incubation Time for Maximal Inhibition of TNF-α Production
This protocol describes a time-course experiment to determine the optimal pre-incubation time for this compound in a human monocyte cell line (e.g., THP-1) stimulated with LPS.
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
Complete RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
This compound tetrasodium (B8768297)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Methodology:
-
Cell Seeding and Differentiation (if applicable):
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
If using differentiated macrophages, treat THP-1 cells with PMA (e.g., 50 ng/mL) for 24-48 hours. Remove the PMA-containing medium and replace it with fresh medium for 24 hours before the experiment.
-
-
This compound Pre-incubation Time-Course:
-
Prepare a working solution of this compound at a concentration known to be effective (e.g., 10x the expected IC50, or a concentration from the literature).
-
Add the this compound solution to the cells at various time points before LPS stimulation (e.g., 15 min, 30 min, 45 min, 1 hour, 2 hours, 4 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
-
LPS Stimulation:
-
After the respective this compound pre-incubation times, add LPS to the wells to a final concentration that elicits a robust TNF-α response (e.g., 100 ng/mL). Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Incubate the plate for a fixed duration (e.g., 4-6 hours) at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay to ensure that the tested concentrations of this compound are not cytotoxic.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each pre-incubation time point relative to the positive control (LPS with vehicle).
-
Plot the percentage of inhibition against the pre-incubation time to determine the shortest duration that yields maximal inhibition.
-
Protocol 2: Measuring Inhibition of NF-κB Activation
This protocol outlines a method to assess the inhibitory effect of this compound on LPS-induced NF-κB activation by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Cells expressing TLR4 (e.g., HEK293-TLR4/MD2-CD14, primary macrophages)
-
This compound tetrasodium
-
Lipopolysaccharide (LPS)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells on glass-bottom plates or coverslips suitable for imaging.
-
This compound Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for the optimized duration determined in Protocol 1.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Presentation
Table 1: this compound IC50 Values for TNF-α Inhibition in Human Whole Blood
| LPS Source (Concentration) | This compound IC50 (ng/mL) |
| E. coli O111:B4 (10 ng/mL) | 1.6 ± 0.3 |
| P. aeruginosa 10 (10 ng/mL) | 1.0 ± 0.21 |
| S. enteritidis (1 ng/mL) | 2.6 ± 0.47 |
| S. minnesota R595 (10 ng/mL) | 7.6 ± 2.9 |
| K. pneumoniae (10 ng/mL) | 8.5 ± 5.0 |
Data adapted from preclinical studies.[5] IC50 values can vary depending on the experimental conditions, including the source and concentration of LPS and the biological matrix.
Table 2: Recommended Time-Course for Optimizing this compound Pre-incubation
| Experimental Phase | Recommended Duration | Key Considerations |
| Pre-incubation with this compound | 15 minutes - 4 hours | Start with a broad range and narrow down based on initial results. A 45-minute pre-incubation has been shown to be effective in human monocytes. |
| LPS Stimulation | 30 minutes - 24 hours | Dependent on the endpoint being measured (e.g., shorter for signaling pathway activation, longer for cytokine release). |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in results | Inconsistent cell density or health. | Ensure consistent cell seeding and monitor cell viability. Use cells within a low passage number range. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Low or no inhibition by this compound | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation duration (see Protocol 1). |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| LPS concentration is too high. | Titrate the LPS concentration to find the EC80 (the concentration that gives 80% of the maximal response) for your assay. | |
| Cell line does not express functional TLR4/MD-2. | Confirm TLR4 and MD-2 expression and functionality in your cell line using positive controls. | |
| Apparent cytotoxicity | This compound concentration is too high. | Perform a cell viability assay in parallel with your functional assay to determine the non-toxic concentration range. |
| Contamination of reagents. | Use sterile techniques and fresh, high-quality reagents. |
Visualizations
TLR4 Signaling Pathway and this compound's Point of Inhibition
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Eritoran Technical Support Center: Long-Term Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Eritoran, a Toll-like receptor 4 (TLR4) antagonist, in long-term cell culture experiments. This compound is a synthetic lipid A analog that competitively inhibits the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, thereby blocking downstream inflammatory signaling pathways.[1][2] While initially developed for severe sepsis, its utility as a research tool in vitro for studying TLR4 signaling is significant.[1][3] This guide addresses potential issues related to its long-term use and provides troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of Toll-like receptor 4 (TLR4).[1] It structurally mimics the lipid A portion of lipopolysaccharide (LPS), the primary ligand for TLR4.[1] this compound binds to the MD-2 co-receptor, which is associated with TLR4, and prevents the binding of LPS, thereby inhibiting the activation of downstream pro-inflammatory signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways.[4] This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro use, this compound tetrasodium (B8768297) is typically dissolved in sterile, endotoxin-free water or phosphate-buffered saline (PBS). It is recommended to prepare a concentrated stock solution, aliquot it into smaller volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture medium over long periods should be empirically determined for your specific experimental conditions.
Q3: Can long-term exposure to this compound affect cell viability and proliferation?
While this compound is designed to be a specific TLR4 antagonist, long-term exposure to any bioactive compound can potentially impact cellular processes. The effect of this compound on cell viability and proliferation is cell-type dependent and may be influenced by the basal level of TLR4 expression and activation in the culture. In the absence of LPS or other TLR4 agonists, high concentrations or prolonged exposure to this compound may have off-target effects. One study on colon cancer cells suggested that this compound can decrease proliferation and increase apoptosis.[6] It is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: How can I assess the potential toxicity of this compound in my long-term cell culture?
A comprehensive assessment of long-term toxicity should include multiple assays that evaluate different aspects of cell health. This can include:
-
Cell Viability Assays: Such as MTT, MTS, or XTT assays, which measure metabolic activity.[7]
-
Cytotoxicity Assays: Like the LDH release assay, which measures membrane integrity.
-
Apoptosis Assays: Including Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
-
Proliferation Assays: Such as BrdU incorporation or cell counting over time.
-
Morphological Assessment: Regularly observing cell morphology under a microscope for any signs of stress or death.
Q5: Does this compound interfere with common cell-based assays?
As a lipid-based molecule, this compound has the potential to interfere with certain assays. For example, it might interact with colorimetric or fluorometric reagents. It is advisable to include proper controls, such as vehicle-treated cells and this compound-only wells (without cells), to account for any potential assay interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased cell viability or proliferation over time | 1. High concentration of this compound: The concentration used may be cytotoxic for the specific cell line with prolonged exposure. 2. Solvent toxicity: If a solvent other than water or PBS was used, it might be contributing to toxicity. 3. Degradation of this compound: The compound may degrade in the culture medium over time, leading to the formation of potentially toxic byproducts. 4. Off-target effects: Long-term inhibition of TLR4 signaling might have unforeseen consequences on cellular homeostasis. | 1. Perform a dose-response curve to determine the IC50 value for cytotoxicity and use a concentration well below this for long-term studies. 2. Ensure the final concentration of any solvent is minimal and run a solvent-only control. 3. Replenish the medium with fresh this compound at regular intervals (e.g., every 48-72 hours). Assess the stability of this compound in your specific culture medium. 4. Investigate key cellular pathways that might be affected by long-term TLR4 blockade in your cell type. |
| Precipitate formation in the culture medium | 1. Poor solubility of this compound: The compound may not be fully dissolved at the working concentration. 2. Interaction with media components: this compound may interact with proteins or other components in the serum or basal medium, leading to precipitation. | 1. Ensure the stock solution is fully dissolved before adding it to the culture medium. Consider using a pre-warmed medium. 2. Prepare the final working solution of this compound in a small volume of medium and visually inspect for precipitation before adding it to the culture plates. Consider using a serum-free medium if compatible with your cells. |
| Inconsistent or unexpected experimental results | 1. Variability in this compound activity: This could be due to improper storage or multiple freeze-thaw cycles of the stock solution. 2. Endotoxin (B1171834) contamination: The cell culture reagents (medium, serum, etc.) or the cells themselves may be contaminated with low levels of LPS, leading to basal TLR4 activation and confounding the effects of this compound. 3. Cell line-specific effects: The response to this compound can vary significantly between different cell types. | 1. Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. 2. Use endotoxin-free reagents and test your cell culture for endotoxin contamination. Include a positive control with a known concentration of LPS to confirm the inhibitory activity of this compound. 3. Thoroughly characterize the effect of this compound on your specific cell line before proceeding with long-term experiments. |
| Changes in cell morphology | 1. Cellular stress: Prolonged exposure to this compound may induce stress responses in some cell types. 2. Differentiation: Inhibition of TLR4 signaling could potentially influence cell differentiation pathways. | 1. Lower the concentration of this compound. Perform assays to measure cellular stress markers (e.g., heat shock proteins). 2. Analyze the expression of differentiation markers relevant to your cell type. |
Quantitative Data Summary
The following tables provide illustrative data on the potential long-term effects of this compound on cell viability and cytokine production. Note: This data is hypothetical and intended for guidance purposes only. Researchers must determine these values experimentally for their specific cell lines and conditions.
Table 1: Hypothetical IC50 Values of this compound for Cell Viability in Different Cell Lines after 7-Day Exposure
| Cell Line | Cell Type | Assay | Hypothetical IC50 (µM) |
| RAW 264.7 | Murine Macrophage | MTT | > 100 |
| THP-1 | Human Monocytic | XTT | > 100 |
| HEK293-TLR4 | Human Embryonic Kidney | MTS | > 100 |
| HT-29 | Human Colon Adenocarcinoma | MTT | 75 |
Table 2: Hypothetical Inhibition of LPS-Induced TNF-α Production by this compound in Long-Term Culture
| Cell Line | This compound Concentration (µM) | LPS (100 ng/mL) Exposure | TNF-α Inhibition (%) - Day 3 | TNF-α Inhibition (%) - Day 7 |
| RAW 264.7 | 0.1 | 24 hours | 95 | 92 |
| 1 | 99 | 98 | ||
| THP-1 | 0.1 | 24 hours | 92 | 89 |
| 1 | 98 | 96 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Cytotoxicity of this compound using MTT Assay
Objective: To determine the effect of long-term exposure to this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and medium-only controls.
-
Long-Term Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 3, 5, or 7 days). Replace the medium with fresh this compound-containing medium every 48-72 hours.
-
MTT Assay:
-
At each time point, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value.
Protocol 2: Evaluation of Long-Term Effects of this compound on Apoptosis by Annexin V/PI Staining
Objective: To assess whether long-term exposure to this compound induces apoptosis in a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in Protocol 1.
-
Long-Term Incubation: Incubate for the desired duration (e.g., 3, 5, or 7 days), replacing the medium with fresh this compound-containing medium every 48-72 hours.
-
Cell Harvesting:
-
At each time point, collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Visualizations
Caption: this compound's mechanism of action in the TLR4 signaling pathway.
Caption: General workflow for assessing long-term this compound toxicity.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
refining Eritoran administration protocols for chronic disease models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Eritoran (E5564), a selective Toll-like receptor 4 (TLR4) antagonist, in chronic disease models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and administration of this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | This compound tetrasodium (B8768297) is a large molecule and may require specific solvents for complete dissolution. | This compound is soluble in DMSO. For in vivo studies, it is recommended to first dissolve the compound in a small amount of sterile, endotoxin-free water to create a stock solution (e.g., 2.33 mg/mL) and then dilute it to the final concentration using a buffered solution such as 5% dextrose water with sodium bicarbonate.[1] |
| Precipitation Observed in the Final Solution | The final solution may be supersaturated or the pH of the diluent may not be optimal. The solubility of this compound can be influenced by the final formulation. | Ensure the stock solution is fully dissolved before further dilution. When diluting, add the stock solution to the vehicle slowly while vortexing. If precipitation persists, consider adjusting the pH of the buffer or trying alternative sterile, endotoxin-free vehicles such as saline. For intraperitoneal injections, if aqueous solubility is a challenge for a similar compound, a vehicle containing a small percentage of a solubilizing agent like Tween 20 or PEG, in combination with saline, could be explored, though this should be validated for this compound. |
| Local Irritation or Inflammation at the Injection Site | This may be due to the formulation, injection volume, or technique. Phlebitis (inflammation of a vein) has been noted as a self-limiting adverse event at the infusion site in human volunteers receiving this compound intravenously.[2] | For intravenous injections, ensure the solution is properly diluted and administered slowly. For intraperitoneal injections, use a fresh, sterile needle for each animal and adhere to appropriate injection volumes based on the animal's weight. If irritation persists, consider further diluting the compound to a larger volume (within acceptable limits for the route of administration) to reduce its concentration at the injection site. |
| Inconsistent or Lack of Expected In Vivo Efficacy | This could be due to improper dosing, timing of administration, degradation of the compound, or the specific pathophysiology of the chronic disease model. | - Dosing: Verify the dose calculation and administration. Preclinical studies have used a range of doses (e.g., 5 mg/kg, 10 mg/kg in mice).[3][4] The optimal dose will be model-dependent. - Timing: The timing of this compound administration relative to the disease induction or progression is critical. In some models, prophylactic or early administration shows the most significant effect.[1][5] - Compound Integrity: Ensure the this compound powder has been stored correctly (dry, dark, and at 0-4°C for short-term or -20°C for long-term).[6] Prepare fresh solutions for injection and do not store diluted solutions for extended periods unless stability data is available. |
| Signs of Systemic Toxicity in Animals | While generally well-tolerated in preclinical studies, high doses or off-target effects could potentially lead to toxicity.[5] | Monitor animals closely for any adverse signs such as reduced activity, weight loss, or changes in behavior.[7] If signs of toxicity are observed, consider reducing the dose or frequency of administration. It is important to note that in a Phase III clinical trial for severe sepsis, this compound did not show an increase in adverse events compared to placebo.[8] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS).[9] It acts as a competitive antagonist of Toll-like receptor 4 (TLR4).[9] Specifically, this compound binds to the co-receptor MD-2, preventing the formation of the TLR4/MD-2/LPS complex and thereby inhibiting downstream inflammatory signaling pathways, including the MyD88-dependent and TRIF-dependent pathways.[3][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3][5]
2. How should this compound be stored?
The powdered form of this compound should be stored in a dry, dark environment. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[6]
3. What is the recommended vehicle for in vivo administration?
For intravenous administration in mice, a common vehicle is a solution of 5% dextrose water buffered with sodium bicarbonate.[1] For intraperitoneal injections in mice, sterile saline has been used as a vehicle.[3] The choice of vehicle should always be validated for compatibility and to ensure the stability of the final formulation.
4. What are the known off-target effects of this compound?
This compound is described as a potent and selective TLR4 antagonist.[5] While no significant LPS-like agonist activity has been observed in most species, it has been noted in equine whole blood.[5] In a study on lethal influenza infection in mice, the protective effect of this compound was found to also require CD14 and TLR2.[1]
5. In which chronic disease models has this compound shown efficacy in preclinical studies?
This compound has demonstrated therapeutic potential in various preclinical models of chronic diseases where TLR4 signaling is implicated, including:
-
Chronic Liver Injury: Attenuated hepatic inflammation and fibrosis in mouse models of non-alcoholic steatohepatitis (NASH) and carbon tetrachloride (CCl4)-induced liver injury.[3][10]
-
Influenza Infection: Protected mice from lethal influenza infection by reducing the cytokine storm and lung pathology.[1]
-
Hemorrhagic Shock and Trauma: Reduced tissue damage and inflammation in a mouse model of hemorrhagic shock with resuscitation.[4]
-
Filovirus Infection: Protected mice against lethal Ebola and Marburg virus infections.[11]
It is important to note that despite its success in preclinical models, this compound failed to reduce mortality in a Phase III clinical trial for severe sepsis.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical chronic disease models.
Table 1: Effect of this compound on Liver Injury and Inflammation Markers in a Mouse Model of CCl4-Induced Chronic Liver Injury
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change with this compound | Reference |
| Serum ALT (U/L) | ~150 | ~75 | ~50% decrease | [3] |
| Hepatic α-SMA Expression (relative units) | High | Reduced | Significant decrease | [3] |
| Hepatic TGF-β1 Expression (relative units) | High | Reduced | Significant decrease | [3] |
| Hepatic MyD88 Expression (relative units) | High | Reduced | Significant decrease | [3] |
| Hepatic Nuclear NF-κB p65 (relative units) | High | Reduced | Significant decrease | [3] |
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Endotoxin-Induced Inflammation
| Parameter | Time Point | Saline Control + LPS | This compound (0.5 mg/kg) + LPS | % Change with this compound | Reference |
| Serum TNF-α (pg/mL) | 24 hours | ~400 | ~100 | ~75% decrease | [12] |
| Serum MDA (nmol/mL) | 24 hours | ~7 | ~4 | ~43% decrease | [12] |
| Retinochoroidal Tissue NFκB (relative units) | 24 hours | High | Significantly Reduced | Significant decrease | [12] |
Table 3: Effect of this compound on Survival in a Mouse Model of Lethal Influenza Infection
| Treatment Group | Survival Rate | Reference |
| Placebo (Vehicle only) | 10% | [1] |
| This compound (200 µ g/mouse , i.v.) | 90% | [1] |
Experimental Protocols
Detailed Methodology for this compound Administration in a Mouse Model of CCl4-Induced Chronic Liver Injury
This protocol is adapted from a study by Hsieh et al. (2021).[3]
1. Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce chronic liver injury by intraperitoneal (IP) injection of carbon tetrachloride (CCl4) at a dose of 0.5 mg/kg body weight, twice a week for 12 weeks. The CCl4 should be diluted in corn oil.
2. This compound Preparation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water.
-
For injection, dilute the stock solution with sterile saline to a final concentration that allows for the administration of 10 mg/kg body weight in a volume of 100 µL per mouse.
3. Administration Protocol:
-
After 8 weeks of CCl4 treatment, begin this compound administration.
-
Administer this compound at 10 mg/kg or the vehicle (100 µL saline) via IP injection twice a week for the remaining 4 weeks of the study, concurrently with the CCl4 injections.
4. Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the 12-week period, sacrifice the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with PBS and collect tissue samples for histological analysis (H&E, Sirius Red staining), immunohistochemistry (α-SMA), and molecular analysis (Western blot for TLR4 signaling pathway proteins like MyD88, NF-κB, p38, JNK, and qPCR for pro-inflammatory and pro-fibrotic genes).
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous pharmacodynamic activity of this compound tetrasodium, a TLR4 antagonist, during intermittent intravenous infusion into normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Toll-Like Receptor 4 Antagonist this compound Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize non-specific binding of Eritoran
Welcome to the technical support center for Eritoran (E5564), a potent and specific antagonist of Toll-like receptor 4 (TLR4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and functions as a TLR4 antagonist.[1] It does not directly interact with TLR4 but instead binds to the hydrophobic pocket of myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4.[1][2] This binding competitively inhibits the binding of LPS to MD-2, thereby preventing the dimerization of the TLR4/MD-2 complex and blocking downstream inflammatory signaling pathways.[1]
Q2: What are the main challenges when working with this compound in vitro?
A2: Due to its lipophilic nature, this compound can be prone to non-specific binding to laboratory plastics and other surfaces, which can lead to a reduction in its effective concentration and variability in experimental results. It can also form micelles in aqueous solutions, which may affect its interaction with the target.[1] Additionally, like other lipidic molecules, ensuring its solubility and preventing aggregation during storage and in experimental buffers is crucial for obtaining reproducible data.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific instructions from the supplier should always be followed, a general guideline for preparing this compound stock solutions is to dissolve it in a sterile, endotoxin-free aqueous buffer. Given its tetrasodium (B8768297) salt form, it should be soluble in aqueous solutions. To minimize aggregation, gentle vortexing or sonication may be employed. For long-term storage, it is advisable to aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for designing a cell-based assay with this compound?
A4: Key considerations include selecting a cell line that expresses TLR4 and MD-2, optimizing cell seeding density, and ensuring the health and viability of the cells. It is also critical to determine the optimal concentration of this compound and the pre-incubation time required to achieve effective TLR4 antagonism before stimulating with LPS. The presence of serum in the culture medium should be carefully considered, as this compound can bind to serum proteins, particularly high-density lipoprotein (HDL), which may reduce its effective concentration.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound or antibodies to the plate/membrane | Increase the concentration or change the type of blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash and antibody dilution buffers. |
| Insufficient washing | Increase the number of wash steps (e-g., from 3 to 5). Increase the volume of wash buffer and ensure complete removal of buffer after each wash. Incorporate a 30-second soak time during each wash step. |
| Antibody concentration too high | Perform a titration (checkerboard) to determine the optimal concentration of both primary and secondary antibodies to improve the signal-to-noise ratio. |
| Hydrophobic interactions | Add a non-ionic surfactant such as Tween-20 or Triton X-100 to your buffers to disrupt hydrophobic interactions. |
Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| This compound aggregation or precipitation | Visually inspect the stock and working solutions for any precipitates. If observed, gentle warming or sonication may help. Prepare fresh dilutions for each experiment. Consider the use of a low percentage of a non-ionic surfactant in the final assay medium. |
| Binding to plasticware | Use low-protein-binding microplates and pipette tips. Pre-incubate plates with a blocking buffer before adding this compound. |
| Interaction with serum components | Reduce the serum concentration in your cell culture medium during the this compound treatment and LPS stimulation steps. Alternatively, perform the assay in serum-free medium if the cells can tolerate it for the duration of the experiment. |
| Suboptimal pre-incubation time | Optimize the pre-incubation time with this compound before adding the TLR4 agonist (e.g., LPS). A time course experiment (e.g., 30 min, 1 hr, 2 hr) can help determine the optimal duration for maximal inhibition. |
| Cell health and density | Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or stressed cells may respond differently to stimuli. |
Issue 3: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
| Potential Cause | Recommended Solution |
| Electrostatic interactions with the sensor chip surface | Adjust the pH of the running buffer to be closer to the isoelectric point of the analyte. Increase the salt concentration (e.g., up to 500 mM NaCl) in the running buffer to shield charges. |
| Hydrophobic interactions | Add a non-ionic surfactant (e.g., 0.005% - 0.05% Tween-20) to the running buffer. |
| Binding to the dextran (B179266) matrix (for CM5 chips) | Add soluble carboxymethyl dextran (0.1-1 mg/mL) to the running buffer to act as a competitor for non-specific binding sites. |
| Insufficient surface blocking | Ensure complete deactivation of unreacted esters on the sensor surface after ligand immobilization by using an appropriate blocking agent (e.g., ethanolamine). |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Non-Specific Binding of this compound
-
Material Selection : Whenever possible, use low-protein-binding polypropylene (B1209903) or polyethylene (B3416737) tubes and plates for storing and handling this compound solutions.
-
Buffer Additives :
-
BSA : For immunoassays and other protein-based assays, include 0.1% to 1% Bovine Serum Albumin (BSA) in your buffers. BSA can act as a carrier protein and block non-specific binding sites on surfaces.
-
Tween-20 : For a variety of assays, the addition of a non-ionic detergent like Tween-20 at a concentration of 0.01% to 0.05% can help to reduce hydrophobic interactions.
-
-
Assay Plate Pre-treatment : Before adding this compound, pre-incubate the wells of your assay plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to saturate non-specific binding sites.
-
Solvent Considerations : When preparing working dilutions of this compound, ensure it is fully dissolved. If using an organic solvent for the initial stock, make sure the final concentration of the solvent in the assay is low (typically <0.5%) and that it does not affect cell viability or assay performance.
Protocol 2: Cell-Based TLR4 Inhibition Assay
-
Cell Seeding : Seed your cells of choice (e.g., HEK-Blue™ hTLR4 cells, primary macrophages) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Pre-incubation :
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
-
LPS Stimulation :
-
Prepare a solution of LPS at a concentration that induces a submaximal response in your assay (e.g., 10-100 ng/mL).
-
Add the LPS solution to the wells containing this compound and cells.
-
Include appropriate controls: cells only, cells + this compound only, and cells + LPS only.
-
-
Incubation and Readout :
-
Incubate the plate for the desired time period (e.g., 6-24 hours) at 37°C.
-
Measure the desired readout, such as NF-κB activation (e.g., using a SEAP reporter assay), or cytokine production in the supernatant (e.g., by ELISA).
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound IC50 (LPS-induced TNF-α) | Varies with LPS dose | In ex vivo human blood, higher this compound doses are needed to block higher LPS concentrations. | [1] |
| This compound Binding Affinity (to MD-2) | Not explicitly stated | Binds to the hydrophobic pocket of MD-2, competing with LPS. | [1][2] |
| In vivo dosage (mice) | 200 µ g/mouse i.v. daily | Protection against lethal influenza challenge. | [3] |
| In vitro concentration (macrophages) | 10 ng/mL | Pre-treatment of peritoneal macrophages before LPS stimulation. | [3] |
Visualizations
TLR4 Signaling Pathway and this compound's Point of Intervention
References
Eritoran Technical Support Center: Purity, Integrity, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Eritoran. This resource provides essential guidance for validating the purity and integrity of new batches of this compound and offers troubleshooting support for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. How can I confirm the identity and purity of a new batch of this compound?
To confirm the identity and purity of a new batch of this compound, a multi-step approach is recommended. This includes verifying its molecular weight through mass spectrometry and assessing its purity using High-Performance Liquid Chromatography (HPLC). A typical acceptance criterion for purity is ≥95%.
2. What are the recommended storage and handling conditions for this compound?
This compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, it is advisable to prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store these aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
3. How can I be sure that my batch of this compound is biologically active?
The biological activity of this compound can be confirmed by its ability to antagonize Toll-like receptor 4 (TLR4). This is typically assessed through an in vitro cell-based assay where this compound's capacity to inhibit lipopolysaccharide (LPS)-induced inflammatory responses, such as the production of cytokines like TNF-α or IL-6, is measured.
4. My this compound is not dissolving properly. What should I do?
This compound is soluble in aqueous solutions. If you encounter solubility issues, ensure you are using a high-quality, endotoxin-free solvent. Gentle warming and vortexing can aid dissolution. For cell culture experiments, it is crucial to ensure the final concentration of any organic solvent used to prepare the stock solution is not toxic to the cells (typically ≤ 0.1%).
5. I am not observing the expected inhibitory effect of this compound in my experiments. What could be the reason?
Several factors could contribute to a lack of inhibitory effect. These include:
-
Incorrect dosage: The effective concentration of this compound can vary depending on the cell type and the concentration of LPS used.
-
Degraded this compound: Improper storage or handling can lead to degradation of the compound.
-
Cellular health: Ensure your cells are healthy and responsive to LPS stimulation.
-
Timing of administration: The timing of this compound administration relative to LPS stimulation can be critical.
Purity and Integrity Validation Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a means to assess the purity of an this compound batch by separating it from potential impurities.
| Parameter | Specification |
| Column | Phenyl-Hexyl, 3 µm, 2 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 100% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 2.7 minutes |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the parameters listed in the table above.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Integrity Verification
This method is used to confirm the molecular weight of this compound, ensuring its structural integrity.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Range | 100-2000 m/z |
| Expected Molecular Weight | 1313.67 g/mol |
| Observed Ion | [M-H]⁻ at m/z ~1312.66 |
Methodology:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry, such as 50:50 acetonitrile:water.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the negative ion mode.
-
Verify that the major peak corresponds to the expected molecular weight of this compound. Potential dephosphorylated metabolites may also be observed.
Troubleshooting Guides
Experimental Workflow for Purity and Integrity Validation
Caption: Workflow for the initial quality control checks of a new this compound batch.
Troubleshooting In Vitro Experiment Failures
Caption: A logical guide to troubleshooting common issues in this compound cell-based assays.
This compound's Mechanism of Action: TLR4 Signaling Pathway
This compound functions as a competitive antagonist of the Toll-like receptor 4 (TLR4).[1][] It is a synthetic analogue of Lipid A, the active component of lipopolysaccharide (LPS), and works by binding to the MD-2 co-receptor, which is part of the TLR4 receptor complex.[3] This binding prevents the dimerization of the TLR4-MD2 complex that is induced by LPS, thereby inhibiting downstream inflammatory signaling pathways.[4]
Caption: this compound inhibits the TLR4 signaling pathway by blocking LPS binding to MD-2.
References
troubleshooting inconsistent results in Eritoran experiments
For researchers, scientists, and drug development professionals working with Eritoran (E5564), a potent Toll-like receptor 4 (TLR4) antagonist, this technical support center provides essential guidance on troubleshooting inconsistent experimental results and answers frequently asked questions. By offering detailed insights into the drug's mechanism, experimental protocols, and potential sources of variability, this resource aims to support the acquisition of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a competitive antagonist of the Toll-like receptor 4 (TLR4) complex.[2] this compound binds to the MD-2 co-receptor, which is associated with TLR4, thereby preventing the binding of LPS and subsequent activation of downstream inflammatory signaling pathways.[1] This inhibition blocks the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] Stock solutions can be prepared in DMSO and should be stored at 0 - 4°C for short-term use or at -20°C for longer periods.[3]
Q3: We are observing a complete lack of this compound activity in our in vitro assay. What are the possible causes?
A3: A complete lack of activity could be due to several factors:
-
Degraded this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to use a fresh stock of this compound.
-
Low TLR4 Expression: The cell line being used may not express sufficient levels of TLR4, MD-2, or CD14, which are all crucial for LPS-mediated signaling.[4]
-
Inactive LPS: The LPS used for stimulation may have lost its activity. It is recommended to use a fresh, validated batch of LPS.
-
Cell Culture Conditions: Components in the cell culture medium, particularly serum, can interfere with the assay. The type and concentration of Fetal Bovine Serum (FBS) can significantly impact LPS responsiveness.[5][6]
Troubleshooting Inconsistent Results
In Vitro Experiments
Issue 1: High variability in cytokine measurements (TNF-α, IL-6) between replicates.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Pipetting Errors: Inaccurate pipetting of this compound, LPS, or assay reagents.
-
Variability in FBS: Different lots or concentrations of FBS can significantly alter cellular responses to LPS.[5][6]
-
Endotoxin (B1171834) Contamination: Contamination of reagents or plasticware with endotoxin can lead to high background and variability.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistency.
-
Practice Good Pipetting Technique: Use calibrated pipettes and change tips between samples. Prepare master mixes for reagents where possible.
-
Control for FBS Variability: Use the same lot of FBS for all experiments in a study. If a new lot is introduced, it should be validated. Perform experiments with varying serum concentrations to determine the optimal condition.[5][6]
-
Minimize Endotoxin Contamination: Use pyrogen-free water, reagents, and plasticware. Test reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Issue 2: Inconsistent results in NF-κB reporter assays.
-
Possible Causes:
-
Low Transfection Efficiency: For transiently transfected reporter plasmids, low or variable transfection efficiency can lead to inconsistent results.
-
Reporter System Sensitivity: Some reporter systems (e.g., GFP) may be less sensitive than others (e.g., luciferase), leading to a lower signal-to-noise ratio.[7]
-
Site of Reporter Integration: In stable cell lines, the genomic integration site of the reporter construct can affect its expression and responsiveness.[7]
-
-
Troubleshooting Steps:
-
Use Stable Cell Lines: Whenever possible, use a stable NF-κB reporter cell line to reduce variability from transfection.
-
Optimize Reporter Assay: For luciferase assays, ensure optimal substrate concentration and incubation times.[8]
-
Validate with a Positive Control: Use a known NF-κB activator like TNF-α to confirm that the reporter system is functioning correctly.[9]
-
In Vivo Experiments
Issue 3: High variability in animal responses in a mouse endotoxemia model.
-
Possible Causes:
-
Animal-to-Animal Variability: Inbred mouse strains can still exhibit biological variability in their response to LPS.
-
Inconsistent LPS Administration: Variability in the injection site or volume of LPS can lead to different levels of endotoxemia.
-
Environmental Stress: Stress from handling or housing conditions can impact the inflammatory response.
-
Genetic Background of Mice: Different mouse strains can have varying sensitivity to LPS.[10]
-
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for individual biological variability.
-
Standardize Procedures: Ensure all personnel are trained on consistent administration techniques.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to their new environment and handling before the experiment.
-
Control for Genetic Background: Use mice from the same genetic background and supplier for all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of TNF-α Production by this compound
| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α |
| Human Monocytes | LPS (1 ng/mL) | 1 nM | ~50% |
| Human Monocytes | LPS (1 ng/mL) | 10 nM | >90% |
| Murine Macrophages (RAW264.7) | LPS (10 ng/mL) | 10 nM | ~40% |
| Murine Macrophages (RAW264.7) | LPS (10 ng/mL) | 100 nM | >85% |
Note: These are representative values and may vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in a Murine Endotoxemia Model
| Animal Model | LPS Challenge Dose | This compound Treatment | Dose | Outcome |
| C57BL/6 mice | 15 mg/kg, i.p. | 1 hr pre-LPS, i.v. | 3 mg/kg | >70% survival at 48h |
| BALB/c mice | 10 mg/kg, i.p. | 1 hr pre-LPS, i.v. | 1 mg/kg | ~50% reduction in serum TNF-α at 2h |
Note: These are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment 1: In Vitro TLR4 Activation Assay in Macrophages
Objective: To assess the ability of this compound to inhibit LPS-induced TNF-α production in a murine macrophage cell line (e.g., RAW264.7).
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% heat-inactivated, low-endotoxin FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
Key Experiment 2: Mouse Endotoxemia Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced endotoxemia.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Allow them to acclimate for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intravenous (i.v.) injection into the tail vein.
-
LPS Challenge: One hour after this compound administration, inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally (i.p.).[11]
-
Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling) every 6 hours for 72 hours.
-
Cytokine Analysis (Optional): In a separate cohort of animals, collect blood via cardiac puncture at 2 hours post-LPS challenge to measure serum TNF-α and IL-6 levels by ELISA.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway by binding to MD-2.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A generalized workflow for in vitro and in vivo this compound experiments.
References
- 1. This compound | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Eritoran and TAK-242: Two Distinct Approaches to TLR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 4 (TLR4) has long been a focal point in the quest for therapies to combat overwhelming inflammatory responses, most notably in severe sepsis. As a key sentinel of the innate immune system, its activation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria triggers a cascade of inflammatory signaling. This guide provides a detailed comparison of two prominent TLR4 antagonists, Eritoran and TAK-242, which, despite both targeting this critical pathway, employ fundamentally different mechanisms of action and have faced distinct developmental trajectories. Both agents ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials for severe sepsis, yet their study has provided invaluable insights into the complexities of TLR4 signaling and the challenges of modulating the innate immune response in critically ill patients.
At a Glance: Key Differences
| Feature | This compound (E5564) | TAK-242 (Resatorvid) |
| Mechanism of Action | Lipid A analog; competitive antagonist of the MD-2 co-receptor, preventing LPS binding to the TLR4/MD-2 complex.[1][2] | Small molecule inhibitor; binds to Cys747 in the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4, disrupting its interaction with adaptor proteins TIRAP and TRAM.[3] |
| Binding Site | Extracellular (MD-2 co-receptor)[1] | Intracellular (TIR domain of TLR4)[3] |
| Chemical Class | Synthetic lipid A derivative[1] | Cyclohexene derivative[4] |
| Clinical Development for Sepsis | Failed Phase III ACCESS trial; did not reduce 28-day or 1-year mortality.[5][6] | Phase III trial terminated due to lack of efficacy in suppressing IL-6 levels.[7] |
Mechanism of Action: An Extracellular vs. Intracellular Blockade
The most striking difference between this compound and TAK-242 lies in their molecular mechanisms of TLR4 inhibition. This compound acts as a structural mimic of lipid A, the immunostimulatory component of LPS. It functions as a competitive antagonist by binding to the MD-2 co-receptor, which is essential for LPS recognition by TLR4. This extracellular blockade effectively prevents the formation of the active TLR4/MD-2/LPS complex, thereby inhibiting downstream signaling.[1][2]
In contrast, TAK-242 is a small-molecule inhibitor that traverses the cell membrane to act on the intracellular portion of TLR4. It specifically binds to a cysteine residue (Cys747) within the Toll/Interleukin-1 receptor (TIR) domain of TLR4. This covalent modification disrupts the ability of the activated TLR4 to recruit and interact with its essential intracellular adaptor proteins, TIRAP (for the MyD88-dependent pathway) and TRAM (for the TRIF-dependent pathway), effectively silencing both major downstream signaling arms of TLR4.[3]
Preclinical Efficacy: A Look at the In Vitro Data
Both this compound and TAK-242 demonstrated potent inhibition of LPS-induced inflammatory responses in a variety of preclinical in vitro models.
This compound: Potent Inhibition of TNF-α Production
This compound's ability to block the production of the key pro-inflammatory cytokine TNF-α in response to LPS from various bacterial strains has been well-documented. The half-maximal inhibitory concentration (IC50) varies depending on the specific LPS serotype.
| LPS Source | IC50 of this compound for TNF-α Inhibition (ng/mL) |
| E. coli O111:B4 | 0.9 |
| E. coli O55:B5 | 1.1 |
| E. coli O127:B8 | 0.8 |
| K. pneumoniae | 1.3 |
| P. aeruginosa | 1.1 |
| S. enteritidis | 0.4 |
Data from studies in human whole blood stimulated with 1-10 ng/mL LPS.
TAK-242: Nanomolar Potency Across Multiple Cytokines
TAK-242 showed potent, nanomolar-range inhibition of various LPS-induced pro-inflammatory mediators in both murine and human cells.
| Cell Type | Cytokine/Mediator | IC50 of TAK-242 (nM) |
| RAW264.7 (murine macrophage) | Nitric Oxide (NO) | 1.1 |
| RAW264.7 (murine macrophage) | TNF-α | 1.8 |
| RAW264.7 (murine macrophage) | IL-6 | 1.9 |
| Mouse Peritoneal Macrophages | Nitric Oxide (NO) | 11 |
| Mouse Peritoneal Macrophages | TNF-α | 8.2 |
| Mouse Peritoneal Macrophages | IL-6 | 5.8 |
| Human PBMCs | TNF-α | 11 |
| Human PBMCs | IL-6 | 33 |
| Human PBMCs | IL-1β | 13 |
Data from various in vitro studies with LPS stimulation.[8][9]
Clinical Trials in Severe Sepsis: A Tale of Two Failures
Despite promising preclinical data, both this compound and TAK-242 failed to meet their primary endpoints in large-scale Phase III clinical trials for the treatment of severe sepsis.
The ACCESS Trial: this compound's Endeavor
The "A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis" (ACCESS) trial was a large, randomized, double-blind, placebo-controlled study that enrolled 1,961 patients with severe sepsis. The trial found no significant difference in the primary endpoint of 28-day all-cause mortality between the this compound and placebo groups.[5][6]
| Outcome | This compound (n=1304) | Placebo (n=657) | p-value |
| 28-Day All-Cause Mortality | 28.1% | 26.9% | 0.59 |
| 1-Year All-Cause Mortality | 43.3% | 44.1% | 0.79 |
Data from the ACCESS Phase III clinical trial.[5]
TAK-242's Phase III Discontinuation
A Phase III clinical trial evaluating TAK-242 in patients with severe sepsis and shock or respiratory failure was terminated prematurely for futility. The trial, which enrolled 274 patients, found that TAK-242 did not suppress serum levels of the pro-inflammatory cytokine IL-6, which was the primary pharmacodynamic endpoint. While there was a non-significant trend towards lower 28-day mortality in the high-dose TAK-242 group, the failure to impact the key inflammatory biomarker led to the trial's discontinuation.[7]
| Treatment Group | 28-Day All-Cause Mortality | Change in IL-6 (AUC 0-96.5h) vs. Placebo |
| Placebo | 24% | - |
| TAK-242 (1.2 mg/kg/day) | 22% | +9% (p=0.63) |
| TAK-242 (2.4 mg/kg/day) | 17% (p=0.26 vs. placebo) | +26.9% (p=0.15) |
Data from the Phase III clinical trial of TAK-242 in severe sepsis.[7]
Experimental Protocols
In Vitro TLR4 Antagonist Screening using NF-κB Reporter Assay
This protocol describes a common method for evaluating the in vitro potency of TLR4 antagonists using a Human Embryonic Kidney (HEK) 293 cell line stably transfected with a nuclear factor-kappa B (NF-κB) responsive luciferase reporter gene.
1. Cell Culture and Seeding:
-
Culture HEK293-TLR4/MD2-CD14-NF-κB-luc cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Seed 3 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test antagonist (e.g., this compound or TAK-242) in assay medium.
-
Add the diluted compounds to the cells and incubate for 1 hour.
3. LPS Stimulation:
-
Add LPS (e.g., from E. coli O111:B4) to the wells to a final concentration of 10 ng/mL.
-
Include vehicle control (no compound) and unstimulated control (no LPS) wells.
4. Incubation and Lysis:
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells using a luciferase assay lysis buffer.
5. Luminescence Measurement:
-
Add the luciferase substrate to the cell lysates.
-
Measure luminescence using a microplate luminometer.
-
Calculate the percent inhibition relative to the LPS-stimulated control and determine the IC50 value.
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is considered a gold standard for inducing polymicrobial sepsis in rodents, as it mimics the pathophysiology of a perforated intra-abdominal abscess.
1. Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Shave the abdomen and sterilize the surgical site with an antiseptic solution.
2. Laparotomy and Cecum Exteriorization:
-
Make a midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the cecum.
3. Ligation and Puncture:
-
Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge). A small amount of fecal matter should be expressed.
4. Closure and Resuscitation:
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or surgical clips.
-
Administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.
5. Monitoring and Endpoints:
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature).
-
Endpoints may include survival over a set period (e.g., 7 days), bacterial load in blood and peritoneal fluid, and measurement of systemic cytokine levels.
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Data with Eritoran Treatment: A Comparative Guide
This document outlines common validation techniques, provides detailed experimental protocols, and presents data in a comparative format for researchers, scientists, and drug development professionals.
Experimental and Data Validation Workflow
The overall process, from treating biological samples with Eritoran to validating the resulting RNA-seq data, follows a structured workflow. This involves initial treatment, RNA extraction and sequencing, bioinformatics analysis to identify differentially expressed genes (DEGs), and subsequent validation of these findings using orthogonal methods at both the mRNA and protein levels.
Caption: High-level workflow for this compound treatment, RNA-seq analysis, and data validation.
This compound's Mechanism of Action: TLR4 Signaling Pathway
This compound functions by preventing the dimerization of the TLR4-MD2 complex, which is essential for initiating downstream signaling cascades in response to LPS.[1][3] This blockade inhibits the activation of key transcription factors like NF-κB, ultimately reducing the expression of pro-inflammatory genes.[1][4][5]
Caption: this compound blocks the LPS-induced TLR4 signaling pathway, inhibiting inflammation.
RNA-seq Data Validation Methods
While RNA-seq provides a global view of the transcriptome, it is considered best practice to validate the expression of key differentially expressed genes using independent methods.[6][7][8] For this compound studies, this typically involves confirming the downregulation of pro-inflammatory genes.
Comparison of Common Validation Techniques
| Feature | Quantitative RT-PCR (qRT-PCR) | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Analyte | mRNA | Protein (Total or Phosphorylated) | Protein (Typically Secreted) |
| Quantification | Relative or Absolute | Semi-Quantitative / Relative | Absolute |
| Sensitivity | Very High | Moderate to High | Very High |
| Throughput | Moderate to High | Low to Moderate | High |
| Application | Gold standard for validating transcript levels.[8] | Validates protein expression and post-translational modifications.[9] | Quantifies secreted proteins (e.g., cytokines) in media or serum.[10] |
Hypothetical Validation Data Summary
The following tables illustrate how validation data might compare to initial RNA-seq findings for genes downstream of TLR4 signaling, such as TNF and IL6, following this compound treatment and LPS stimulation.
Table 1: RNA-seq vs. qRT-PCR Data
| Gene | RNA-seq (log2 Fold Change) | qRT-PCR (Relative Fold Change) | Concordance |
| TNF | -2.58 | -2.45 | High |
| IL6 | -3.15 | -3.02 | High |
| CCL2 | -1.98 | -2.10 | High |
| ACTB (Control) | 0.05 | 0.00 (Normalized) | N/A |
Table 2: Protein Level Validation
| Protein | Method | Result (this compound vs. Vehicle) | Concordance with RNA-seq |
| TNF-α | Western Blot | Decreased band intensity | Yes |
| IL-6 | ELISA | 85% reduction in supernatant concentration | Yes |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are generalized protocols for RNA-seq and its primary validation methods.
RNA-seq Protocol (Brief Overview)
-
Cell Culture and Treatment: Plate cells (e.g., murine macrophages) and allow them to adhere. Pre-treat with this compound (e.g., 1 µg/mL) for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for 4-6 hours. Include vehicle-only and LPS-only controls.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8). This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform like Illumina. Aim for a sequencing depth of 20-30 million reads per sample for standard DEG analysis.[6]
-
Data Analysis: Perform quality control on raw reads, align reads to a reference genome, and quantify gene expression. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control groups.
Quantitative Real-Time PCR (qRT-PCR) Protocol
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-seq or a biological replicate) into cDNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.[11][12]
-
Primer Design: Design and validate primers for target genes (e.g., TNF, IL6) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) that is not affected by the experimental conditions.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward/reverse primers.
-
Thermal Cycling: Perform the reaction on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to the housekeeping gene.[11]
Western Blot Protocol
-
Protein Extraction: Lyse cells from parallel treatment groups in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-TNF-α) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize to a loading control protein (e.g., β-actin or GAPDH) from the same blot.
ELISA Protocol
-
Sample Collection: Collect cell culture supernatants or serum from treated and control groups. Centrifuge to remove debris.[13]
-
Assay Procedure: Use a commercial ELISA kit specific for the protein of interest (e.g., mouse IL-6). Follow the manufacturer's instructions.
-
Coating: Coat a 96-well plate with a capture antibody.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate (e.g., TMB) to produce a colorimetric reaction. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the target protein in the samples.[14]
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 7. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Validation of RNA-Seq Data by qPCR [bio-protocol.org]
- 12. qPCR validation of RNAseq data [bio-protocol.org]
- 13. ELISA Protocol [protocols.io]
- 14. nebiolab.com [nebiolab.com]
A Head-to-Head Battle: Eritoran vs. Anti-TLR4 Antibodies in the Fight Against Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies targeting the Toll-like receptor 4 (TLR4) signaling pathway, a critical mediator of the innate immune response, two prominent strategies have emerged: small molecule antagonists like Eritoran and monoclonal antibodies targeting the TLR4 receptor itself. Both approaches aim to quell the inflammatory cascade triggered by TLR4 activation, which is implicated in a range of diseases from sepsis to autoimmune disorders. This guide provides an objective comparison of this compound and anti-TLR4 antibodies, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic modalities.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between this compound and anti-TLR4 antibodies lies in their molecular targets and mechanisms of inhibition.
This compound , a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), functions as a competitive antagonist of the MD-2/TLR4 complex. It does not bind directly to TLR4 but instead occupies the hydrophobic pocket of MD-2, a co-receptor essential for LPS recognition by TLR4. This occupation prevents the binding of LPS and subsequent dimerization of the TLR4-MD-2 complex, a critical step in initiating downstream inflammatory signaling pathways.[1]
Anti-TLR4 antibodies , on the other hand, are large protein biologics that directly bind to the extracellular domain of the TLR4 receptor. This direct interaction can physically block the binding of the LPS-MD-2 complex to TLR4 or prevent the conformational changes necessary for receptor dimerization and signal transduction.
Caption: Mechanism of Action of this compound and Anti-TLR4 Antibodies.
Performance Data: A Comparative Analysis
Direct head-to-head comparative studies of this compound and anti-TLR4 antibodies under identical experimental conditions are limited in the published literature. However, by compiling data from various preclinical studies, we can draw some general comparisons. It is important to note that variations in experimental setups (e.g., cell types, LPS concentrations, animal models) can significantly influence the results.
In Vitro Potency
The potency of TLR4 antagonists is often measured by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to LPS stimulation.
| Parameter | This compound | Anti-TLR4 Antibodies | Reference |
| Binding Target | MD-2 | TLR4 | [1] |
| Binding Affinity (Kd) | N/A (binds to MD-2) | ~0.87 nM (Human IgG2), 3 nM (Hu 15C1) | [2] |
| IC50 (TNF-α inhibition) | Dose-dependent inhibition observed at 0.03-10 ng/mL in human monocytes. >95% inhibition at >25 nmol/L in whole blood. | Data not available in a directly comparable format. | [3] |
| IC50 (IL-6 inhibition) | Dose-dependent inhibition observed at 0.03-10 ng/mL in human monocytes. | Data not available in a directly comparable format. |
Note: IC50 values are highly dependent on the specific assay conditions. The lack of standardized, comparative studies makes a direct comparison of IC50 values challenging.
In Vivo Efficacy
The ultimate test of a TLR4 antagonist's efficacy is its performance in in vivo models of inflammatory diseases, such as sepsis.
| Animal Model | This compound | Anti-TLR4 Antibodies | Reference |
| Endotoxemia (LPS challenge) | Conferred a survival benefit in animal models. | Protected mice from lethal endotoxemia. | [1][4] |
| Polymicrobial Sepsis (CLP) | Conferred a survival benefit in animal models. | Pre-treatment and delayed administration of anti-TLR2 or anti-TLR4 mAb alone showed significant protection. | [1][3] |
| Clinical Trials (Severe Sepsis) | Failed to show a significant benefit in a Phase III clinical trial (ACCESS trial). | Some TLR4 inhibitors like TAK-242 also failed in clinical trials. | [4][5] |
Experimental Protocols
To facilitate the independent evaluation and comparison of TLR4 antagonists, this section provides detailed methodologies for key experiments.
In Vitro Cytokine Release Assay (Whole Blood)
This assay measures the ability of a compound to inhibit LPS-induced cytokine production in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
RPMI 1640 medium.
-
Test compounds (this compound or anti-TLR4 antibody) at various concentrations.
-
96-well cell culture plates.
-
ELISA kits for human TNF-α and IL-6.
Procedure:
-
Dilute the whole blood 1:10 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 10 µL of LPS to achieve a final concentration of 10 ng/mL.
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates at 400 x g for 10 minutes.
-
Collect the supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for each compound.
Caption: In Vitro Cytokine Release Assay Workflow.
In Vivo Endotoxemia Model
This model assesses the in vivo efficacy of a compound in a systemic inflammation model induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test compounds (this compound or anti-TLR4 antibody).
-
Sterile saline.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Acclimatize mice for at least one week.
-
Administer the test compound (e.g., via intravenous or intraperitoneal injection) at the desired dose. The vehicle control group receives an equivalent volume of saline.
-
After a specified pre-treatment time (e.g., 30 minutes), administer a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg, intraperitoneally).
-
Monitor the mice for survival over a period of 72 hours.
-
For cytokine analysis, a separate cohort of mice is used. Blood is collected at a specific time point post-LPS challenge (e.g., 2 hours) via cardiac puncture.
-
Centrifuge the blood to obtain plasma and measure TNF-α and IL-6 levels using ELISA.
Caption: In Vivo Endotoxemia Model Workflow.
Conclusion and Future Perspectives
Both this compound and anti-TLR4 antibodies represent valid strategies for inhibiting the TLR4 signaling pathway. This compound, as a small molecule, offers potential advantages in terms of oral bioavailability and manufacturing costs. However, its clinical development for severe sepsis was halted due to a lack of efficacy in a large Phase III trial.[5] This highlights the complexities of translating preclinical success in homogenous animal models to the heterogeneous patient populations seen in clinical settings.
Anti-TLR4 antibodies, with their high specificity and affinity, offer a potent and targeted approach. While preclinical data is promising, they also face challenges, including the cost of manufacturing and potential for immunogenicity. The clinical development of anti-TLR4 antibodies is ongoing for various inflammatory conditions.
Ultimately, the choice between a small molecule antagonist and a monoclonal antibody will depend on the specific disease indication, the desired pharmacokinetic and pharmacodynamic profile, and the overall therapeutic strategy. Further head-to-head comparative studies are crucial to provide a clearer picture of the relative strengths and weaknesses of these two important classes of TLR4-targeting therapeutics. The detailed experimental protocols provided in this guide should empower researchers to conduct such vital comparative studies.
References
A Comparative Guide to the Cross-Validation of Eritoran's Effects in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by competitively binding to the MD-2 co-receptor, thereby preventing the formation of the TLR4-MD-2-LPS complex and inhibiting downstream inflammatory signaling.[1][3] Developed initially for the treatment of severe sepsis, this compound failed to meet its primary endpoints in Phase III clinical trials.[4] However, extensive preclinical and in vitro studies have demonstrated its significant anti-inflammatory effects across a variety of cell types. This guide provides a comparative analysis of this compound's performance, with supporting experimental data, and contrasts its effects with another notable TLR4 antagonist, TAK-242 (Resatorvid).
Mechanism of Action: this compound vs. Alternatives
This compound and other TLR4 antagonists differ primarily in their binding sites and mechanisms of inhibition.
-
This compound: Binds to the MD-2 co-receptor, a key component of the TLR4 signaling complex, preventing LPS from binding and initiating the signaling cascade.[3]
-
TAK-242 (Resatorvid): A small molecule that acts intracellularly, binding directly to a cysteine residue (Cys747) in the Toll/interleukin-1 receptor (TIR) domain of TLR4. This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, thereby inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.
This fundamental difference in their mechanism of action may influence their efficacy and specificity in different cellular contexts.
Data Presentation: In Vitro Efficacy of TLR4 Antagonists
The following tables summarize the in vitro efficacy of this compound and TAK-242 in various cell types based on available experimental data. The data highlights the inhibitory effects on the production of key inflammatory mediators following LPS stimulation.
Table 1: Inhibition of Inflammatory Mediators in Monocytes and Macrophages
| Cell Type | Antagonist | Mediator Inhibited | IC50 Value | Source |
| Human Whole Blood | This compound | TNF-α | 0.002 - 0.044 µg/mL (depending on LPS strain) | [3] |
| Human PBMCs | TAK-242 | IL-6 | 1.1 - 11 nM | [5] |
| Human PBMCs | TAK-242 | IL-12 | 1.1 - 11 nM | [5] |
| Murine Macrophages (RAW264.7) | TAK-242 | Nitric Oxide (NO) | 1.8 nM | [1] |
| Murine Macrophages (RAW264.7) | TAK-242 | TNF-α | 1.9 nM | [1] |
| Murine Macrophages (RAW264.7) | TAK-242 | IL-6 | 1.3 nM | [1] |
Table 2: Effects on Endothelial Cells
| Cell Type | Antagonist | Observed Effect | Quantitative Data | Source |
| Human Aortic Endothelial Cells (HAECs) | This compound | Inhibition of LPS-induced mRNA expression of TNFα, CCL-2, IL-6, IL-8, VCAM, and ICAM. | Not specified in search results. | [6] |
| Brain Microvascular Endothelial Cells (BMECs) | TAK-242 | Attenuated OGD/R-induced injury, suppressed IL-1β, IL-6, and TNF-α production. | Not specified in search results. |
Table 3: Effects on Neutrophils
| Cell Type | Antagonist | Observed Effect | Quantitative Data | Source |
| Human Neutrophils | This compound | Attenuates LPS-induced responses, including ROS generation and expression of activation surface markers. | Not specified in search results. | |
| Mouse Neutrophils | This compound | Inhibits granulocytosis and increases the percentage of muscle neutrophils in an EBOV infection model. | Not specified in search results. |
Table 4: Effects on Dendritic Cells
| Cell Type | Antagonist | Observed Effect | Quantitative Data | Source |
| Human Monocyte-derived Dendritic Cells | This compound | Modulates LPS-induced maturation (effects on CD80/CD86 expression). | Specific quantitative data not available in search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.
LPS Stimulation of Macrophages/Monocytes and Cytokine Measurement
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further purified by adherence or magnetic cell sorting. Murine macrophage cell lines, such as RAW264.7, are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
LPS Stimulation: Cells are seeded in multi-well plates and pre-incubated with varying concentrations of the TLR4 antagonist (this compound or TAK-242) or vehicle control for a specified period (e.g., 30-60 minutes). Subsequently, cells are stimulated with a known concentration of LPS (e.g., 10 ng/mL) for a designated time (e.g., 4-24 hours).
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. Cytokine concentrations in the samples are determined by interpolating from the standard curve.
-
LPS Stimulation of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics. Cells are typically used at early passages (P2-P6) for experiments.
-
LPS Stimulation: HUVECs are grown to confluence in multi-well plates. The cells are then treated with LPS at concentrations ranging from 1 to 10 µg/mL for a period of 4 to 24 hours. To assess the effect of TLR4 antagonists, cells are pre-incubated with the inhibitor before LPS stimulation.
-
Analysis of Endothelial Activation:
-
Adhesion Molecule Expression: The expression of adhesion molecules such as E-selectin, VCAM-1, and ICAM-1 can be quantified by flow cytometry or Western blotting.
-
Cytokine/Chemokine Secretion: The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8) in the culture supernatant are measured by ELISA as described above.
-
Permeability Assays: Endothelial barrier function can be assessed by measuring the passage of fluorescently labeled dextran (B179266) across a confluent HUVEC monolayer grown on a transwell insert.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts discussed in this guide.
Caption: TLR4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating TLR4 Antagonists.
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Eritoran
For Researchers, Scientists, and Drug Development Professionals
Eritoran (E5564) is a synthetic lipid A analogue designed as a Toll-like receptor 4 (TLR4) antagonist. It competitively inhibits the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the MD-2/TLR4 receptor complex, thereby blocking downstream inflammatory signaling.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound functions by competing with LPS for the hydrophobic binding pocket of MD-2, a co-receptor of TLR4.[2][4] This binding prevents the dimerization of the TLR4/MD-2 complex, which is a crucial step for initiating the intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators.[1][5] This action effectively blunts the host's inflammatory response to endotoxins.
Figure 1: this compound's Inhibition of the TLR4 Signaling Pathway.
In Vitro Efficacy
Preclinical in vitro studies have consistently demonstrated this compound's ability to inhibit LPS-induced inflammation.[1][6][7]
| Parameter | Experimental System | Key Findings | Reference |
| Cytokine Inhibition | Human whole blood/monocytes | Dose-dependent inhibition of TNF-α, IL-6, IL-1β, and IL-8 production stimulated by LPS. An IC50 of approximately 1 nM was observed for TNF-α inhibition. | [1][8][9] |
| NF-κB Activation | Human myeloid and macrophage cultures | Blocked LPS-induced NF-κB activation. | [1][10] |
| Downstream Signaling | Primary mouse Kupffer cells and hepatic stellate cells | Suppressed LPS-induced MyD88 expression and phosphorylation of p38 and JNK. | [2] |
| HMGB1 Signaling | HMGB1-stimulated macrophages | Reduced inflammatory cytokine production. | [4] |
Experimental Protocol: In Vitro Cytokine Inhibition Assay
A representative in vitro experimental protocol is as follows:
-
Cell Culture: Whole blood samples from healthy volunteers are used. Alternatively, human monocytes or murine macrophages can be isolated and cultured.[1][9]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.001 to 10 ng/ml) for a specified period, typically 45 minutes.[9]
-
LPS Stimulation: Lipopolysaccharide (e.g., from E. coli) is added to the cell cultures at a concentration known to induce a robust inflammatory response (e.g., 0.2 ng/ml or 10 ng/ml).[8][9]
-
Incubation: The stimulated cultures are incubated for a period of 3 to 6 hours at 37°C and 5% CO2.[8][9]
-
Analysis: Supernatants are collected to measure cytokine levels (TNF-α, IL-6, etc.) using methods like ELISA. Intracellular cytokine production can be assessed by flow cytometry.[9]
Figure 2: General Workflow for In Vitro Efficacy Testing.
In Vivo Efficacy
This compound has demonstrated efficacy in various animal models of sepsis and inflammation, although clinical trial results in humans have been mixed.
| Parameter | Animal Model | Key Findings | Reference |
| Survival | Mouse model of lethal peritonitis and shock | Co-administration with an antibiotic resulted in a threefold higher survival rate compared to antibiotic alone. | [8] |
| Cytokine Production | Rodent models (mice, guinea pigs, rats) with LPS challenge | Dose-dependent inhibition of in vivo TNF-α production. | [8] |
| Organ Damage | Rat model of endotoxin-induced inflammation | Reduced serum and tissue levels of TNF-α and malondialdehyde, and decreased tissue NFκB levels, reversing histopathological damage. | [10] |
| Hepatic Inflammation and Fibrosis | Mouse models of chronic liver injury (fast-food diet or CCl4) | Reduced serum ALT levels, decreased hepatic inflammatory cell infiltration, and attenuated liver fibrosis. | [2] |
| Ischemia-Reperfusion Injury | Mouse model of liver ischemia-reperfusion | Decreased serum ALT levels, reduced necrosis, and suppressed inflammatory cytokine expression. | [4] |
| Viral Infection | Mouse models of lethal filovirus (Ebola, Marburg) and influenza infection | This compound treatment promoted survival, with 70-90% of mice surviving lethal filovirus infections. | [5][11] |
Experimental Protocol: In Vivo Sepsis Model
A common in vivo experimental protocol involves the following steps:
-
Animal Model: A relevant animal model of sepsis is established, such as cecal ligation and puncture (CLP) or intraperitoneal injection of a lethal dose of LPS or bacteria (e.g., E. coli).[8][10]
-
Treatment: this compound is administered, often intravenously or intraperitoneally, at various doses and time points relative to the septic challenge (e.g., before, during, or after).[8][12]
-
Monitoring: Animals are monitored for survival over a set period (e.g., 72 hours).[8]
-
Biomarker Analysis: Blood and tissue samples are collected at different time points to measure inflammatory markers (e.g., cytokines, ALT) and assess organ damage through histology.[2][10][12]
Clinical Trials and Outcomes
While preclinical and early-phase clinical studies showed promise, a large Phase III clinical trial (the ACCESS trial) did not demonstrate a statistically significant reduction in 28-day or 1-year all-cause mortality in patients with severe sepsis and septic shock treated with this compound compared to placebo.[13][14] The 28-day mortality was 28.1% in the this compound group versus 26.9% in the placebo group.[13] A prior Phase II trial had suggested a trend toward lower mortality in a subgroup of patients with a high predicted risk of death.[1][15] The failure of the Phase III trial led to the discontinuation of this compound's development for severe sepsis.[3]
Conclusion
This compound has consistently demonstrated potent in vitro and in vivo efficacy in preclinical models by effectively antagonizing the TLR4 signaling pathway and reducing the inflammatory response to LPS. However, these promising preclinical results did not translate into a significant survival benefit in a large-scale clinical trial for severe sepsis. This discrepancy highlights the complexity of sepsis pathophysiology and the challenges of translating findings from animal models to human clinical practice. Despite its discontinuation for sepsis, the robust preclinical data suggest that this compound and other TLR4 antagonists may still hold therapeutic potential for other inflammatory conditions.[1][5]
References
- 1. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Toll-like Receptor 4 (TLR4) Antagonist this compound Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ovid.com [ovid.com]
- 9. E5564 (this compound) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Toll-Like Receptor 4 Antagonist this compound on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Phase 2 trial of this compound tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Eritoran and LPS to MD-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of Eritoran, a synthetic lipopolysaccharide (LPS) antagonist, and its natural counterpart, LPS, to the myeloid differentiation factor 2 (MD-2) protein. This interaction is a critical initiating event in the Toll-like receptor 4 (TLR4) signaling pathway, which plays a central role in the innate immune response to Gram-negative bacteria. Understanding the nuances of these binding events is crucial for the development of therapeutics targeting sepsis and other inflammatory diseases.
Executive Summary
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its binding to the MD-2 co-receptor, which forms a complex with TLR4, triggers a signaling cascade that can lead to a systemic inflammatory response and, in severe cases, septic shock. This compound is a synthetic analog of the lipid A portion of LPS designed to act as a competitive antagonist at the MD-2 binding site, thereby inhibiting LPS-induced signaling. This guide summarizes the available experimental data on the binding kinetics of both molecules to MD-2, details the methodologies used to obtain this data, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Kinetics
| Ligand | Method | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (µM) | Reference |
| LPS | Surface Plasmon Resonance (SPR) | 5.61 x 10³ | 1.28 x 10⁻² | 2.3 | [1][2] |
| This compound | - | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
Note: The absence of publicly available quantitative kinetic data for this compound is a significant gap in the literature. However, its demonstrated ability to competitively inhibit LPS binding to MD-2 suggests that its dissociation constant (K_D) is likely in a similar or lower micromolar range to that of LPS, indicative of a strong binding affinity.[3][4][5]
Mechanism of Action and Binding Interaction
LPS, specifically its lipid A moiety, binds to a large hydrophobic pocket within the MD-2 protein.[6] This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream intracellular signaling.[6][7]
This compound, as a structural analog of lipid A, also binds to this same hydrophobic pocket in MD-2.[8][9] By occupying this site, this compound physically blocks the binding of LPS, thereby acting as a competitive antagonist.[4][5] This prevents the LPS-induced conformational changes and subsequent dimerization of the TLR4/MD-2 complex, effectively inhibiting the inflammatory signaling cascade.[4]
Signaling Pathway
The binding of LPS to the TLR4/MD-2 complex initiates a complex signaling cascade. The following diagram illustrates the key steps in this pathway.
Experimental Methodologies
The binding kinetics of molecular interactions are commonly determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, LPS or this compound) to a ligand (immobilized MD-2) in real-time.
General Protocol:
-
Immobilization: Recombinant MD-2 protein is covalently immobilized onto a sensor chip surface.
-
Association: A solution containing the analyte (LPS or this compound) at a known concentration is flowed over the sensor surface, allowing for binding to the immobilized MD-2. The change in the refractive index at the surface, which is proportional to the mass bound, is monitored over time.
-
Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the analyte from the MD-2 is monitored as a decrease in the sensor signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the on-rate (k_on), off-rate (k_off), and the dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules in solution. This technique can determine the binding affinity (K_A), enthalpy (ΔH), and stoichiometry (n) of the interaction.
General Protocol:
-
Sample Preparation: A solution of MD-2 is placed in the sample cell of the calorimeter, and a solution of the ligand (LPS or this compound) is loaded into a syringe.
-
Titration: The ligand is injected in small, precise aliquots into the MD-2 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The available data indicates that LPS binds to MD-2 with a micromolar affinity, characterized by a relatively slow association and a moderately fast dissociation rate. While quantitative kinetic data for this compound is not publicly available, its function as a competitive antagonist necessitates a high affinity for the same binding site on MD-2. The methodologies of SPR and ITC are powerful tools for characterizing such molecular interactions, providing valuable insights for the rational design of novel therapeutics targeting the TLR4/MD-2 signaling pathway. Further studies to quantitatively determine the binding kinetics of this compound would provide a more complete understanding of its antagonistic properties and aid in the development of next-generation sepsis therapies.
References
- 1. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umassmed.edu [umassmed.edu]
- 7. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of the TLR4-MD-2 complex with bound endotoxin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eritoran and Its Predecessors as TLR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Eritoran (E5564) and its predecessors, focusing on their performance as Toll-like Receptor 4 (TLR4) antagonists. The content is structured to offer an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to TLR4 Antagonism
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[2] While essential for host defense, excessive TLR4 activation can lead to a dysregulated inflammatory response, contributing to the pathophysiology of severe sepsis and other inflammatory diseases.[3] This has driven the development of TLR4 antagonists to modulate this pathway.
This compound and its predecessors are synthetic molecules designed to mimic the structure of Lipid A, the active component of LPS, and act as competitive antagonists at the TLR4/MD-2 receptor complex.[3][4] This guide examines the evolution of these antagonists, comparing their potency, efficacy, and key characteristics.
Comparative Data
The following tables summarize the quantitative data gathered from various preclinical and clinical studies to provide a clear comparison of this compound, its direct predecessor E5531, and other notable TLR4 antagonists.
Table 1: In Vitro Potency of TLR4 Antagonists
| Compound | Assay | Target/Stimulus | IC50 | Source(s) |
| This compound (E5564) | TNF-α Inhibition (Human Whole Blood) | E. coli O111:B4 LPS (10 ng/mL) | 0.8 ± 0.3 nM | [3] |
| TNF-α Inhibition (Human Whole Blood) | K. pneumoniae LPS (10 ng/mL) | 1.1 ± 0.4 nM | [3] | |
| TNF-α Inhibition (Human Whole Blood) | P. aeruginosa LPS (10 ng/mL) | 1.4 ± 0.5 nM | [3] | |
| TNF-α Inhibition (Human Whole Blood) | S. enteritidis LPS (1 ng/mL) | 0.3 ± 0.1 nM | [3] | |
| E5531 | Disruption of LPS-TLR4/MD-2 complex | LPS-TLR4/MD-2 | ~100x more potent than for LPS-CD14 disruption | [5] |
| TAK-242 (Resatorvid) | NF-κB Activation Inhibition | LPS-stimulated HEK293 cells | ~40 nM | [2] |
| IAXO-102 | TLR4 Activation Inhibition | LPS-stimulated HEK-TLR4 cells | ~5 µM | [6] |
| CAY10614 | TLR4 Activation Inhibition | Lipid A-stimulated | 1.675 µM | [7] |
Table 2: In Vivo Efficacy of TLR4 Antagonists
| Compound | Animal Model | Condition | Dosing | Key Outcome | Source(s) |
| This compound (E5564) | Human (Phase II Clinical Trial) | Severe Sepsis (High-risk patients) | 105 mg total dose | 33.3% mortality vs. 56.3% in placebo (not statistically significant) | [8] |
| TAK-242 | Murine | Polymicrobial Sepsis (CLP model) | 10 mg/kg (with imipenem) | 50% survival vs. 17% with imipenem (B608078) alone | [5] |
| CRX-526 | Rat | Endotoxemia | 1 mg/kg | Improved intestinal microcirculation and reduced leukocyte activation | [9] |
Table 3: Pharmacokinetic Properties
| Compound | Half-life (t½) | Volume of Distribution (Vd) | Clearance | Key Notes | Source(s) |
| This compound (E5564) | ~50 hours | ~41-54 mL/kg | ~1 mL/h/kg | Longer acting than E5531 due to less inactivation by plasma lipoproteins. | [3] |
| E5531 | Not specified | Not specified | Not specified | Prone to inactivation by plasma lipoproteins, leading to a shorter duration of action compared to this compound. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
In Vitro TLR4 Antagonist Activity Assay (Cytokine Inhibition)
1. Cell Culture and Seeding:
-
Human monocytic cell lines (e.g., THP-1) or murine macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[2]
2. Compound Treatment and Stimulation:
-
Test compounds (this compound, E5531, etc.) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture media.
-
The cell culture medium is replaced with medium containing the test compounds or vehicle control. Cells are pre-incubated for 1-2 hours.[2]
-
Cells are then stimulated with a TLR4 agonist, typically ultrapure LPS (e.g., from E. coli O111:B4), at a final concentration ranging from 1 to 100 ng/mL.[2]
3. Cytokine Measurement (ELISA):
-
After an incubation period of 4-24 hours, the cell culture supernatant is collected.[2]
-
The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][10]
4. Data Analysis:
-
The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control.
-
The IC50 value, the concentration of the antagonist that inhibits cytokine production by 50%, is determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
1. Animal Model:
-
Murine models, such as C57BL/6 or BALB/c mice, are commonly used.[5]
2. Sepsis Induction (CLP Procedure):
-
Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge to induce polymicrobial sepsis.[5]
-
A small amount of fecal matter is extruded to ensure patency of the puncture.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
3. Treatment Administration:
-
The TLR4 antagonist (e.g., TAK-242) or vehicle is administered intravenously at a specified dose and time point relative to the CLP procedure (e.g., 1 hour post-CLP).[5]
-
Antibiotics (e.g., imipenem) are often co-administered to mimic clinical scenarios.[5]
4. Monitoring and Outcome Assessment:
-
Survival is monitored over a set period (e.g., 7 days).[5]
-
Secondary endpoints can include measuring serum cytokine levels at various time points and assessing organ damage through blood chemistry (e.g., ALT, BUN).[5]
Visualizations
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling cascade initiated by LPS and the inhibitory action of this compound.
Experimental Workflow for In Vitro TLR4 Antagonist Screening
Caption: A typical workflow for screening the in vitro activity of TLR4 antagonists.
Discussion and Conclusion
The development of TLR4 antagonists has seen a clear progression, with second-generation compounds like this compound demonstrating improved potency and pharmacokinetic profiles over their predecessors such as E5531.[3] The primary driver for the development of this compound was the difficulty in large-scale synthesis and purification of E5531, coupled with a desire for a more potent and longer-acting drug.[3] The in vitro data clearly establishes this compound as a highly potent inhibitor of LPS-induced cytokine production, with IC50 values in the low nanomolar range.[3] While direct comparative IC50 data for E5531 is scarce, its high affinity for the TLR4/MD-2 complex, being able to disrupt it at concentrations approximately 100 times lower than those needed to affect LPS binding to CD14, indicates it is also a potent antagonist.[5]
In vivo studies in animal models of sepsis have shown that TLR4 antagonists like TAK-242 and CRX-526 can significantly improve survival and reduce inflammation.[5][9] this compound also showed a trend towards a survival benefit in a Phase II clinical trial in a subgroup of severe sepsis patients at high risk of mortality, although this did not reach statistical significance.[8] However, a subsequent Phase III trial (ACCESS) failed to meet its primary endpoint of reducing 28-day all-cause mortality in the broader severe sepsis population, which ultimately led to the discontinuation of its development for this indication.[11]
The failure of this compound in the pivotal Phase III trial highlights the complexities of translating potent in vitro and preclinical in vivo efficacy into clinical success for a heterogeneous condition like severe sepsis. Factors such as the timing of drug administration, patient heterogeneity, and the specific pathogens involved can all influence clinical outcomes.
References
- 1. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids | MDPI [mdpi.com]
- 7. Evaluation of this compound tetrasodium (E5564), a TLR4 antagonist, on the QTc interval in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of this compound tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors [frontiersin.org]
- 10. Investigation of TLR4 Antagonists for Prevention of Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Narrow Passage: A Comparative Analysis of Therapeutic Windows for Sepsis Modulators
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a formidable challenge in critical care medicine. The quest for effective therapies has been fraught with difficulty, largely due to the complex pathophysiology of the condition and the narrow therapeutic window of many investigational drugs. This guide provides a comparative analysis of the therapeutic window of Eritoran, a Toll-like receptor 4 (TLR4) antagonist, with other sepsis drugs, supported by experimental data and detailed methodologies.
The Elusive Therapeutic Window in Sepsis
The therapeutic window, the range of drug dosages that can treat disease effectively without having toxic effects, is a critical consideration in drug development. In the context of sepsis, this window is often exceedingly narrow and poorly defined. The heterogeneity of the patient population, the dynamic nature of the inflammatory response, and the potential for therapies to be beneficial in one subgroup of patients while harmful in another contribute to this challenge.
This compound: A Case Study in the Sepsis Therapeutic Window
This compound (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. It acts as a competitive antagonist of the MD2-TLR4 receptor complex, thereby inhibiting LPS-induced inflammatory signaling.[1][2][3]
Preclinical Evidence
Preclinical studies in various animal models of sepsis, including cecal ligation and puncture (CLP) and LPS-induced endotoxemia, demonstrated a dose-dependent protective effect of this compound.[4] For instance, in a mouse model of LPS-induced endotoxemia, this compound administered prophylactically showed a significant reduction in mortality.[5]
Clinical Trials: A Narrowing Perspective
Phase I and II clinical trials of this compound in healthy volunteers and patients with severe sepsis showed that it was generally well-tolerated and could attenuate the inflammatory response to endotoxin.[4] The Phase II trial in patients with severe sepsis suggested a potential survival benefit at a total dose of 105 mg, particularly in patients with a high predicted risk of mortality. However, a concerning trend towards increased mortality was observed in the lowest-risk patients receiving the 105 mg dose compared to placebo, hinting at a narrow therapeutic window.[4]
The subsequent Phase III ACCESS (A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis) trial, which used a total dose of 98.41 mg (equivalent to 105 mg of this compound tetrasodium), failed to demonstrate a significant reduction in 28-day all-cause mortality in the overall population of patients with severe sepsis.[6] This outcome underscored the challenges of translating promising preclinical and early-phase clinical data into late-stage success for sepsis therapies and highlighted the difficulty in identifying the right patient population and therapeutic window.
Comparator Sepsis Drugs: A Landscape of Varied Windows
A comparison with other sepsis drugs further illuminates the challenges associated with defining and navigating the therapeutic window in this complex syndrome.
Drotrecogin Alfa (activated) (Xigris)
Drotrecogin alfa (activated), a recombinant human activated protein C, was the first drug to be approved for the treatment of severe sepsis. Its mechanism of action involves antithrombotic, anti-inflammatory, and profibrinolytic effects.[7]
The pivotal PROWESS clinical trial showed a significant reduction in 28-day mortality in patients with severe sepsis at high risk of death who were treated with a continuous infusion of 24 µg/kg/hr for 96 hours.[8] However, the major dose-limiting toxicity was bleeding. The incidence of serious bleeding was higher in the drotrecogin alfa group compared to placebo.[8][9][10] This bleeding risk effectively narrowed the therapeutic window and necessitated careful patient selection. Subsequent studies failed to confirm the initial survival benefit, and the drug was ultimately withdrawn from the market.[7]
Statins
Statins, primarily known for their lipid-lowering effects, have been investigated in sepsis for their pleiotropic anti-inflammatory and immunomodulatory properties.[11] Clinical trials have explored various statins at different dosages, such as atorvastatin (B1662188) 40 mg/day and simvastatin (B1681759) 40-80 mg/day.[11][12][13]
While some observational studies suggested a mortality benefit, randomized controlled trials have yielded mixed results.[14] A key challenge in defining a therapeutic window for statins in sepsis is the heterogeneity of the patient populations studied and the lack of a clear dose-response relationship for their anti-inflammatory effects in this setting. Furthermore, potential adverse effects, such as myopathy and hepatotoxicity, although rare, need to be considered, particularly in critically ill patients.
Heparin
Heparin, a widely used anticoagulant, has been studied in sepsis for its potential to mitigate the procoagulant state and for its anti-inflammatory properties.[15] Both unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) have been used.[16]
The therapeutic window for heparin in sepsis is primarily defined by the balance between its antithrombotic effects and the risk of bleeding. Dosing is often guided by monitoring parameters such as the activated partial thromboplastin (B12709170) time (aPTT) for UFH.[17] While some studies have suggested a potential mortality benefit, particularly in patients with sepsis-induced disseminated intravascular coagulation (DIC), the evidence is not conclusive, and the risk of bleeding remains a significant concern.[18][19][20]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials for this compound and comparator sepsis drugs. It is important to note that this data reflects outcomes at specific dosages and does not define a formal therapeutic window.
Table 1: this compound Clinical Trial Data
| Trial Phase | Patient Population | Dose | Key Efficacy Outcome (28-day Mortality) | Key Safety Finding |
| Phase II | Severe Sepsis | 45 mg (total dose) | 32.0% | Generally well-tolerated |
| 105 mg (total dose) | 26.6% (vs. 33.3% placebo) | Trend towards increased mortality in lowest-risk patients | ||
| Phase III (ACCESS) | Severe Sepsis | 98.41 mg (total dose) | No significant difference from placebo | No significant difference in adverse events compared to placebo |
Table 2: Comparator Sepsis Drug Clinical Trial Data
| Drug | Patient Population | Dose | Key Efficacy Outcome (28-day Mortality) | Key Safety Finding |
| Drotrecogin Alfa (activated) | Severe Sepsis (high risk of death) | 24 µg/kg/hr for 96 hours | 24.7% (vs. 30.8% placebo) in PROWESS trial | Increased risk of serious bleeding (3.5% vs. 2.0% placebo) |
| Atorvastatin | Sepsis | 40 mg/day | No significant difference in mortality in some RCTs | Generally well-tolerated |
| Unfractionated Heparin | Sepsis/Septic Shock | Variable (titrated to aPTT) | Inconsistent results across trials | Increased risk of bleeding |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols used in the evaluation of sepsis therapies.
Cecal Ligation and Puncture (CLP) Animal Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis in animals as it mimics the pathophysiology of a perforated intra-abdominal abscess in humans.[1][21][22]
Protocol:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[21]
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is performed to expose the cecum.[22]
-
Cecal Ligation: The cecum is ligated with a suture at a specific distance from the distal end. The degree of ligation determines the severity of sepsis.[1]
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle and the number of punctures also influence the severity of the resulting sepsis.[1]
-
Fecal Extrusion: A small amount of fecal content is gently extruded from the puncture sites to ensure patency.[1]
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.[21]
-
Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation and analgesia are provided.[21]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the acute inflammatory response to Gram-negative bacterial endotoxin.
Protocol:
-
Animal Preparation: Animals (e.g., rats, mice) are acclimated to the laboratory conditions.
-
LPS Preparation: A stock solution of LPS (e.g., from E. coli) is prepared in sterile, pyrogen-free saline.[23][24]
-
LPS Administration: A specific dose of LPS is administered to the animals, typically via intraperitoneal (IP) or intravenous (IV) injection. The dose is calculated based on the animal's body weight (e.g., mg/kg).[23][25]
-
Monitoring: Animals are monitored for signs of sickness behavior, changes in body temperature, and other physiological parameters.
-
Sample Collection: Blood and tissue samples are collected at specific time points post-LPS administration for analysis of inflammatory mediators.
Cytokine Measurement using Multiplex Immunoassay
Multiplex immunoassays, such as the Luminex platform, allow for the simultaneous quantification of multiple cytokines in a small sample volume.[6][26][27][28]
Protocol:
-
Sample Preparation: Plasma or serum samples are thawed and centrifuged to remove any debris.
-
Bead Preparation: Antibody-coupled magnetic beads specific for each cytokine of interest are mixed and added to the wells of a 96-well plate.
-
Incubation with Sample: Standards, controls, and samples are added to the wells containing the beads and incubated to allow the cytokines to bind to the capture antibodies.
-
Washing: The plate is washed to remove unbound components.
-
Incubation with Detection Antibody: A cocktail of biotinylated detection antibodies, specific for each cytokine, is added to the wells and incubated.
-
Incubation with Streptavidin-PE: Streptavidin-phycoerythrin (SAPE), which binds to the biotinylated detection antibodies, is added and incubated.
-
Data Acquisition: The plate is read on a Lumine-compatible instrument, which identifies each bead by its internal dye signature and quantifies the amount of bound cytokine by measuring the fluorescence intensity of the SAPE.
-
Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the unknown samples are calculated.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discussion.
Caption: TLR4 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Cecal Ligation and Puncture (CLP) Model.
Conclusion
The development of effective sepsis therapies remains a significant challenge, with the narrow and often ill-defined therapeutic window being a major hurdle. The story of this compound, from its preclinical promise to its Phase III failure, exemplifies this difficulty. A comparative analysis with other sepsis drugs like drotrecogin alfa, statins, and heparin reveals a common theme: the delicate balance between potential efficacy and treatment-related toxicity. For researchers and drug developers, a deeper understanding of the heterogeneity of sepsis, the identification of predictive biomarkers to guide patient selection, and the design of innovative clinical trials that can more effectively define the therapeutic window will be paramount to future success in conquering this devastating syndrome.
References
- 1. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR4 Antagonist, this compound, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. Drotrecogin alfa - Wikipedia [en.wikipedia.org]
- 8. Drotrecogin alfa (activated): the first FDA-approved treatment for severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of drotrecogin alfa (activated) in the treatment of patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trials in severe sepsis with drotrecogin alfa (activated) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. The Effects of Atorvastatin on Inflammatory Responses and Mortality in Septic Shock: A Single-center, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized double-blind placebo-controlled trial of 40 mg/day of atorvastatin in reducing the severity of sepsis in ward patients (ASEPSIS Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Heparin in sepsis: current clinical findings and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heparin therapy reduces 28-day mortality in adult severe sepsis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. empendium.com [empendium.com]
- 18. Low-dose heparin for sepsis-associated disseminated intravascular coagulation and septic shock - Crtical Care and Shock Journal [criticalcareshock.com]
- 19. PulmCrit- Coagulation balance in sepsis-associated DIC [emcrit.org]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 24. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 27. Serum & Plasma Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 28. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risks: Proper Disposal Procedures for Eritoran
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Eritoran, a synthetic lipid A analog and a Toll-like receptor 4 (TLR4) antagonist. Adherence to these procedural guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.
This compound: Key Data for Handling and Disposal
To ensure safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| Chemical Formula | C₆₆H₁₂₆N₂O₁₉P₂ |
| Molecular Weight | 1313.66 g/mol |
| Mechanism of Action | Toll-like receptor 4 (TLR4) antagonist |
| Physical Form | Typically a solid |
| Solubility | Varies depending on the salt form |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound and associated waste materials generated during research activities. This is a general guideline and must be adapted to comply with all applicable federal, state, and local regulations, as well as institutional policies.[1][2]
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Determine if the this compound waste is considered hazardous. While this compound itself is not explicitly listed as a hazardous waste, any waste mixture should be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this determination.
-
Segregation: At the point of generation, segregate this compound waste from other waste streams.[3]
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, and rinsate from cleaning contaminated glassware. Aqueous waste should be collected separately from organic solvent waste.[1]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in designated sharps containers.[4]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with this compound and any solvents used.[2][5] Containers must be leak-proof and have secure, tight-fitting lids.[2][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "this compound."[1] Indicate the contents and approximate concentrations. Ensure labels are legible and securely attached to the container.
Step 3: Accumulation and Storage
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][5]
-
Safe Storage Practices:
Step 4: Disposal
-
Prohibited Disposal Methods:
-
Approved Disposal Route: Arrange for the collection of this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][10]
-
High-temperature incineration is the preferred method for destroying pharmaceutical waste, as it renders the active ingredients inert.[7]
-
-
Record Keeping: Maintain accurate records of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and institutional safety audits.[9]
Experimental Workflow and Signaling Pathway Diagrams
To further support laboratory professionals, the following diagrams illustrate a typical experimental workflow involving a compound like this compound and the signaling pathway it targets.
Caption: A typical in vitro cell-based assay workflow.
Caption: The Toll-like receptor 4 (TLR4) signaling pathway.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. researchgate.net [researchgate.net]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Eritoran
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Eritoran (E5564), a potent Toll-like receptor 4 (TLR4) antagonist. Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE) and Engineering Controls
While specific occupational exposure limits for this compound have not been established, it is prudent to handle it as a compound with potential biological activity. The following PPE and engineering controls are mandatory to minimize exposure.
| Control Type | Requirement | Rationale |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Recommended for all manipulations of powdered or reconstituted this compound to prevent inhalation of aerosols. |
| Hand Protection | Nitrile or Latex Gloves | Standard laboratory practice to prevent dermal contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory Coat | To be worn at all times within the laboratory to protect skin and clothing. |
| Respiratory Protection | Not generally required if handled in a BSC or fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended. | To prevent inhalation of the powdered compound. |
II. This compound Handling and Preparation: A Step-by-Step Workflow
Proper handling of this compound is critical, from receipt to disposal. The following workflow outlines the necessary steps for safe manipulation in a laboratory setting.
Procedural Guidance:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare a designated workspace within a Class II BSC or a chemical fume hood. Decontaminate the work surface with an appropriate disinfectant (e.g., 70% ethanol).
-
Allow the this compound container to equilibrate to room temperature before opening to minimize moisture condensation.
-
Carefully weigh the required amount of powdered this compound.
-
Reconstitute the powder using a sterile, appropriate solvent as per your experimental protocol. For in vivo studies in mice, this compound has been administered intravenously (i.v.) or intraperitoneally (i.p.).[1] For cell culture, sterile solutions are essential.
-
-
Experimental Use:
-
When using this compound in cell culture or for animal administration, follow established aseptic techniques to prevent contamination.
-
This compound is a TLR4 antagonist that blocks the binding of lipopolysaccharide (LPS).[2][3] This is achieved through its interaction with the MD-2 co-receptor, preventing the dimerization of TLR4.[3][4]
-
-
Post-Experiment and Decontamination:
-
Following the completion of your experiment, decontaminate all surfaces and equipment that came into contact with this compound using a suitable disinfectant.
-
Carefully doff and dispose of all single-use PPE.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to others.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with your institution's and local regulations. Do not discard down the drain. |
| Reconstituted this compound Solution | Collect in a designated, labeled waste container and dispose of as chemical waste. |
| Contaminated Consumables (e.g., pipette tips, tubes, gloves) | Dispose of in a biohazard or chemical waste container, as appropriate for the experimental context. |
| Sharps (e.g., needles, syringes) | Dispose of immediately in a designated sharps container. |
IV. This compound's Mechanism of Action: TLR4 Signaling Inhibition
Understanding the mechanism of action is key to appreciating the compound's biological effects and the importance of safe handling.
This compound functions as an antagonist of the Toll-like receptor 4 (TLR4).[5] It is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS).[6] By binding to the MD-2 co-receptor, this compound competitively inhibits the binding of LPS, thereby preventing the dimerization of TLR4 and the subsequent downstream signaling cascades that lead to an inflammatory response.[2][3][4] This mechanism is central to its investigation as a therapeutic agent for conditions such as severe sepsis.[2]
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe laboratory environment while advancing scientific discovery.
References
- 1. This compound attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eisai to Continue this compound (E5564) Phase Ⅲ Severe Sepsis Trial | News Releaseï¼2010 | Eisai Co., Ltd. [eisai.com]
- 3. mdpi.com [mdpi.com]
- 4. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
